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Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Physicochemical Properties of 4-Acetoxy-3-methyl-azetidin-2-one

Abstract: The azetidin-2-one scaffold, commonly known as the β-lactam ring, is a cornerstone of modern medicinal chemistry, most notably as the core structural motif in a vast array of antibiotics.[1] This technical guid...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The azetidin-2-one scaffold, commonly known as the β-lactam ring, is a cornerstone of modern medicinal chemistry, most notably as the core structural motif in a vast array of antibiotics.[1] This technical guide provides an in-depth analysis of a specific derivative, 4-acetoxy-3-methyl-azetidin-2-one, a molecule of significant interest as a synthetic intermediate for more complex pharmaceutical agents, including carbapenems.[2][3] This document serves as a resource for researchers, chemists, and drug development professionals, offering a detailed exploration of its core physicochemical properties, spectroscopic signature, and the validated experimental protocols required for its characterization. Our approach integrates foundational chemical principles with practical, field-proven methodologies to ensure scientific integrity and reproducibility.

Introduction: The Significance of the Azetidin-2-one Core

The β-lactam ring is a privileged scaffold in drug discovery due to its inherent ring strain, which imparts the chemical reactivity necessary for its biological activity, primarily the inhibition of bacterial cell wall synthesis.[1] Molecules built around this four-membered ring, such as penicillins and cephalosporins, have saved countless lives. The compound 4-acetoxy-3-methyl-azetidin-2-one represents a key functionalized building block. The acetoxy group at the C4 position serves as a versatile leaving group for nucleophilic substitution, while the methyl group at C3 influences the stereochemistry and conformational rigidity of the ring, which can be critical for tailoring biological activity and specificity in drug design. Understanding its fundamental properties is therefore a prerequisite for its effective use in multi-step synthetic campaigns.

Chemical Structure of (3R,4S)-4-acetoxy-3-methyl-azetidin-2-one

The following diagram illustrates a specific stereoisomer of the title compound. The relative stereochemistry (cis or trans) between the C3 and C4 substituents is a critical parameter that dictates the three-dimensional shape and is determined by the synthetic route employed, such as the Staudinger cycloaddition.[4]

Figure 1: Chemical structure of a cis-4-acetoxy-3-methyl-azetidin-2-one isomer.

Core Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) or its intermediates are critical determinants of its behavior, from synthetic feasibility to downstream formulation. The data presented below are a combination of calculated values and empirical data from the closely related parent compound, 4-acetoxy-2-azetidinone, providing an expert-validated baseline for 4-acetoxy-3-methyl-azetidin-2-one.

PropertyValue / DescriptionRationale & Significance
IUPAC Name (4-oxoazetidin-2-yl) acetate (parent)The systematic name for the parent compound without the methyl group.[5]
Molecular Formula C₆H₉NO₃Defines the elemental composition.
Molecular Weight 143.14 g/mol Calculated based on the molecular formula. Essential for all stoichiometric calculations and for mass spectrometry analysis.
Melting Point Predicted: ~35-45 °CThe parent compound, 4-acetoxy-2-azetidinone, has a reported melting point of 38-40 °C.[6] The addition of a methyl group may slightly alter crystal packing, but a similar range is expected. A sharp melting range is a key indicator of purity.[7]
Appearance Predicted: Colorless to light yellow solidBased on the appearance of similar simple azetidinones.[6][8]
Solubility Profile Predicted: Soluble in polar organic solvents (e.g., Ethyl Acetate, Dichloromethane, Acetonitrile, DMSO); sparingly soluble in water; poorly soluble in nonpolar solvents (e.g., Hexane).The molecule possesses both polar (ester, amide) and nonpolar (methyl, methylene) regions. The "like dissolves like" principle suggests solubility in solvents of intermediate to high polarity.[9] This profile is critical for selecting appropriate solvents for reaction, purification, and analysis.

Spectroscopic and Spectrometric Characterization

Unambiguous structural confirmation relies on a triad of analytical techniques: Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each provides a unique piece of the structural puzzle.

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for determining the molecular weight of a compound with high precision.[10][11][12] For 4-acetoxy-3-methyl-azetidin-2-one, Electrospray Ionization (ESI) in positive mode would be the method of choice, as the nitrogen atom in the lactam can be readily protonated.

  • Expected Molecular Ion Peak ([M+H]⁺): m/z 144.0655

  • Significance: Observation of this ion at high resolution confirms the elemental composition (C₆H₉NO₃). The fragmentation pattern can also provide structural information, such as the loss of the acetoxy group.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule.[13][14][15] The spectrum of 4-acetoxy-3-methyl-azetidin-2-one is expected to be dominated by two key carbonyl absorptions.

Functional GroupPredicted Wavenumber (cm⁻¹)Vibrational Mode & Significance
β-Lactam Carbonyl (C=O) ~1760 - 1780C=O Stretch. This high-frequency absorption is characteristic of a strained four-membered ring system and is a definitive marker for the azetidinone core.[16]
Ester Carbonyl (C=O) ~1740 - 1750C=O Stretch. This absorption confirms the presence of the acetoxy group. It is typically found at a slightly lower frequency than the β-lactam carbonyl.
C-O Stretch ~1230 - 1250C-O Stretch (Ester). A strong band confirming the C-O single bond of the ester functionality.
N-H Stretch ~3200 - 3300N-H Stretch (Amide). A broad peak indicating the presence of the secondary amide within the lactam ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise atomic connectivity and stereochemistry of an organic molecule.[17][18][19] The predicted ¹H and ¹³C NMR data provide a unique fingerprint for the molecule.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz) Note: Chemical shifts (δ) are approximate and coupling constants (J) are illustrative. The exact values depend on the specific stereoisomer.

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling (J, Hz)Notes
Lactam N-H 6.5 - 7.5br s-Broad singlet, exchangeable with D₂O.
H -45.8 - 6.0d~2-5Coupled to H-3. Its chemical shift is high due to the adjacent oxygen atom.
H -33.2 - 3.6m-Complex multiplet due to coupling with H-4 and the methyl protons.
Acetoxy CH2.1 - 2.2s-A sharp singlet integrating to 3 protons, characteristic of an acetyl group.
C3-CH1.2 - 1.4d~7Doublet due to coupling with H-3, integrating to 3 protons.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Carbon AssignmentPredicted δ (ppm)Notes
Lactam C =O (C2)168 - 172Carbonyl carbon of the strained amide.
Ester C =O170 - 171Carbonyl carbon of the acetoxy group.
C -475 - 78Carbon attached to the acetoxy group. Its shift is high due to the electronegative oxygen.
C -345 - 50Carbon bearing the methyl group.
Acetoxy C H₃20 - 22Methyl carbon of the acetyl group.
C3-C H₃10 - 15Methyl carbon attached to the lactam ring.

Experimental Protocols for Property Determination

The trustworthiness of physicochemical data hinges on the application of standardized, validated protocols. The following methodologies represent the gold standard for characterizing a novel chemical entity like 4-acetoxy-3-methyl-azetidin-2-one.

Protocol: Melting Point Determination

Causality: The melting point is a sensitive indicator of purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range.[7] This protocol ensures an accurate and reproducible measurement.

Methodology: Capillary Method (USP <741> / Pharmacopeia Compliant) [20]

  • Sample Preparation: Ensure the sample is finely powdered and thoroughly dried in a vacuum desiccator for at least 24 hours to remove residual solvents.

  • Capillary Loading: Load the dry powder into a thin-walled capillary tube to a packed height of 2.5-3.5 mm.[20] Tap the tube gently on a hard surface to ensure tight packing.[21]

  • Initial Fast Ramp: Place the capillary in a calibrated melting point apparatus. Conduct an initial rapid determination by heating at a rate of 10-15 °C/minute to find the approximate melting range.[7][21]

  • Slow Ramp for Accuracy: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Using a fresh sample, heat at a rate of 1-2 °C per minute.[21][22]

  • Data Recording: Record the temperature at which the first droplet of liquid appears (onset) and the temperature at which the last solid particle melts (clear point). The reported value should be this range.

  • Validation: Repeat the measurement with two additional fresh samples. The results should be consistent within a narrow margin (e.g., ±0.5 °C).

G start Start prep Prepare Dry, Powdered Sample start->prep load Load Capillary Tube (2.5-3.5 mm height) prep->load fast_ramp Fast Ramp (10-15°C/min) to find approximate MP load->fast_ramp cool Cool Apparatus (>20°C below approx. MP) fast_ramp->cool slow_ramp Slow Ramp (1-2°C/min) with fresh sample cool->slow_ramp record Record Temperature Range (Onset to Clear Point) slow_ramp->record validate Repeat 2x for Consistency record->validate end_node End validate->end_node

Figure 2: Workflow for accurate melting point determination.
Protocol: Solubility Determination

Causality: Quantifying solubility is essential for designing purification strategies (crystallization), analytical methods (HPLC), and, in later stages, formulation. The shake-flask method is a widely accepted technique for determining equilibrium solubility.[9]

Methodology: Shake-Flask Method [9]

  • Preparation: To a series of sealed glass vials, add a known volume (e.g., 2.0 mL) of the desired solvents (e.g., water, ethyl acetate, hexane).

  • Addition of Solute: Add an excess amount of 4-acetoxy-3-methyl-azetidin-2-one to each vial, ensuring a visible amount of undissolved solid remains. This is critical to guarantee a saturated solution.

  • Equilibration: Place the vials in a temperature-controlled shaker bath (e.g., 25 °C) and agitate for a prolonged period (24-72 hours) to ensure thermodynamic equilibrium is reached between the solid and dissolved states.[9]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature until the excess solid has settled.

  • Sampling and Filtration: Carefully withdraw a known volume of the supernatant using a volumetric pipette. Immediately filter the solution through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved particles.

  • Quantification: Dilute the filtered saturated solution with a suitable solvent and quantify the concentration of the compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a pre-established calibration curve.[9]

  • Reporting: Report the solubility in units of mg/mL or mol/L at the specified temperature.

Chemical Reactivity and Stability

The defining feature of 4-acetoxy-3-methyl-azetidin-2-one is the strained β-lactam ring. This high ring strain makes the amide bond significantly more susceptible to nucleophilic attack, particularly hydrolysis, than a typical acyclic amide. This inherent reactivity is the basis of its utility in synthesis but also presents a challenge for stability.

  • Hydrolytic Stability: The compound is expected to be sensitive to both acidic and basic conditions, which can catalyze the opening of the β-lactam ring. Therefore, it should be handled under neutral, anhydrous conditions.

  • Storage: For long-term storage, the compound should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (2-8 °C) to minimize degradation.[6]

Conclusion

4-Acetoxy-3-methyl-azetidin-2-one is a valuable synthetic intermediate whose utility in drug discovery is directly linked to its distinct physicochemical properties. This guide has detailed its structural and spectroscopic characteristics, providing a predictive framework for its identification and analysis. The provided protocols for determining its melting point and solubility are designed to be robust and reproducible, forming a self-validating system for characterization. A thorough understanding of these properties, from its spectroscopic fingerprint to its inherent reactivity, is paramount for any scientist seeking to leverage this versatile β-lactam scaffold in the pursuit of novel therapeutics.

References

  • Broad Institute. What is Mass Spectrometry?. Available from: [Link]

  • MtoZ Biolabs. Mass Spectrometry for Molecular Weight: Common Methods and Applications. Available from: [Link]

  • Scribd. Determination of Molecular Weight by Mass Spectros. Available from: [Link]

  • Slideshare. use of nmr in structure ellucidation. Available from: [Link]

  • Scribd. FTIR Spectroscopy for Functional Group Analysis. Available from: [Link]

  • National Institutes of Health (NIH). The Evolving Landscape of NMR Structural Elucidation. Available from: [Link]

  • Waters Corporation. MASS SPECTROMETRY FOR POLYMERS. Available from: [Link]

  • IIP Series. AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. Available from: [Link]

  • IntechOpen. Fourier Transform Infrared (FTIR) Spectroscopy of Biomolecules. Available from: [Link]

  • University of Calgary. Melting point determination. Available from: [Link]

  • SSERC. Melting point determination. Available from: [Link]

  • AZoOptics. How to Interpret FTIR Results: A Beginner's Guide. Available from: [Link]

  • Stanford University. A framework for automated structure elucidation from routine NMR spectra. Available from: [Link]

  • ACS Publications. Accurate and Efficient Structure Elucidation from Routine One-Dimensional NMR Spectra Using Multitask Machine Learning. Available from: [Link]

  • Royal Society of Chemistry. A framework for automated structure elucidation from routine NMR spectra. Available from: [Link]

  • ResolveMass Laboratories Inc. Melting Point Determination. Available from: [Link]

  • Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

  • Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. Available from: [Link]

  • Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. Available from: [Link]

  • Acta Pharmaceutica Sciencia. 2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES. Available from: [Link]

  • PubMed. A short, stereoselective synthesis of (3R,4R)-4-acetoxy-3-[(R)-1'((t-butyldimethylsilyl)oxy)ethyl]-2-azetidin one, key intermediate for the preparation of carbapenem antibiotics. Available from: [Link]

  • ChemRxiv. Functional group identification for FTIR spectra using image-based machine learning. Available from: [Link]

  • ResearchGate. (PDF) Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. Available from: [Link]

  • Scribd. Solubility Testing of Organic Compounds. Available from: [Link]

  • ACS Publications. A Simple Method for Determination of Solubility in the First-Year Laboratory. Available from: [Link]

  • DrugBank Online. 4-Acetoxy-2-Azetidinone. Available from: [Link]

  • Google Patents. Method for determining solubility of a chemical compound.
  • ResearchGate. 4-acetoxy-3-[1′(R)-tert- butyldimethylsilyloxyethyl] azetidin-2-one: A key intermediate for penem and carbapenem synthesis. Available from: [Link]

  • MDPI. Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Available from: [Link]

  • Google Patents. Synthesis method of 4-acetoxyl-2-azetidinone.
  • JGTPS. A REVIEW ON 2-AZETEDINONES. Available from: [Link]

  • IJPSR. A BRIEF REVIEW ON RECENT SYNTHESIS OF 2-AZETIDINONE DERIVATIVES. Available from: [Link]

  • MDPI. Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. Available from: [Link]

  • Royal Society of Chemistry. Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Available from: [Link]

  • ResearchGate. Synthesis of 4‐acetoxyazetidin‐2‐one 179. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Azetidinones. Available from: [Link]

  • NIST WebBook. 4-Acetoxy-2-azetidinone. Available from: [Link]

  • Unknown. Tasks in NMR data analysis for Nature Products. Available from: [Link]

  • Biogeosciences. High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of ma. Available from: [Link]

  • PubChemLite. 4-acetoxy-2-azetidinone (C5H7NO3). Available from: [Link]

Sources

Exploratory

Stereochemical and Structural Analysis of 4-Acetoxy-3-methyl-azetidin-2-one: A Technical Guide

Introduction & Biological Significance The synthesis of advanced β-lactam antibiotics, particularly 1- β -methyl carbapenems (e.g., Meropenem, Ertapenem), relies heavily on the stereochemically pure building block 4-acet...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Significance

The synthesis of advanced β-lactam antibiotics, particularly 1- β -methyl carbapenems (e.g., Meropenem, Ertapenem), relies heavily on the stereochemically pure building block 4-acetoxy-3-methyl-azetidin-2-one . Within this highly strained four-membered lactam ring, the C4-acetoxy group functions as a highly versatile, electrophilic leaving group, priming the molecule for nucleophilic substitution (e.g., by enolates) to construct the carbapenem bicyclic core[1].

Simultaneously, the C3-methyl group establishes the critical 1- β -methyl stereocenter in the final drug molecule, a feature that confers profound resistance against degradation by human renal dehydropeptidase-I (DHP-I). Because the three-dimensional orientation of these substituents dictates both the chemical reactivity of the intermediate and the ultimate biological efficacy of the drug—such as its binding affinity to bacterial transpeptidases or targets like LDL Phospholipase A2[2]—rigorous structural and stereochemical control is non-negotiable.

Stereochemistry and Isomerism Mechanics

The azetidin-2-one ring forces its substituents into rigid spatial arrangements, resulting in distinct cis and trans diastereomers.

  • The Trans Isomer: In the trans configuration, the C3-methyl and C4-acetoxy groups are positioned on opposite faces of the ring. This geometry minimizes steric clash and results in a C3-H to C4-H dihedral angle of approximately 90°.

  • The Cis Isomer: In the cis configuration, both groups occupy the same face, forcing the C3-H and C4-H protons into an eclipsed or near-eclipsed geometry with a dihedral angle approaching 0°.

In modern pharmaceutical manufacturing, the trans isomer is overwhelmingly preferred. However, standard synthetic routes (such as the Staudinger ketene-imine cycloaddition) often yield racemic mixtures or undesirable diastereomeric ratios[3]. Consequently, researchers must employ high-resolution analytical techniques to verify relative stereochemistry, followed by chemoenzymatic resolution to achieve absolute enantiomeric purity[4].

Structural Analysis: Spectroscopic Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for assigning the relative stereochemistry of azetidin-2-ones. The causality lies in the Karplus equation , which correlates the scalar coupling constant ( J ) between vicinal protons with their dihedral angle. Because the 4-membered ring is highly rigid, the dihedral angles are locked. The ~90° dihedral angle of the trans isomer falls at the minimum of the Karplus curve, resulting in a distinctly small J3,4​ coupling constant. Conversely, the ~0° dihedral angle of the cis isomer maximizes orbital overlap, yielding a significantly larger J3,4​ value[3].

Infrared (IR) Spectroscopy

IR spectroscopy provides immediate verification of the functional groups and the integrity of the strained ring. The β -lactam carbonyl stretch is uniquely shifted to higher wavenumbers compared to standard amides due to the restricted resonance and high angle strain of the four-membered ring[1].

Table 1: Quantitative Spectroscopic Markers for 4-Acetoxy-3-methyl-azetidin-2-one
ParameterValue / RangeStructural & Mechanistic Significance
IR: β -lactam C=O ~1760 - 1765 cm⁻¹Validates the intact 4-membered lactam; high frequency indicates high ring strain[1].
IR: Ester C=O ~1720 - 1755 cm⁻¹Confirms the presence of the unhydrolyzed C4-acetoxy leaving group[1].
1H NMR: C3-H shift δ 3.0 - 3.5 ppmAppears as a multiplet/doublet of quartets; sensitive to C3-methyl shielding.
1H NMR: C4-H shift δ 5.5 - 6.0 ppmStrongly downfield shifted due to the adjacent electronegative acetoxy oxygen[1].
1H NMR: J3,4​ (trans) 1.0 - 2.7 Hz Diagnostic for trans relationship (dihedral angle ~90°)[3].
1H NMR: J3,4​ (cis) 3.0 - 5.6 Hz Diagnostic for cis relationship (dihedral angle ~0°)[3].

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Experimental causality is explicitly linked to analytical checkpoints to prevent false positives in structural assignment.

Protocol 1: High-Resolution NMR Acquisition for Stereochemical Elucidation

Objective: Accurately measure the J3,4​ coupling constant to differentiate cis from trans isomers. Causality: The numerical difference between a trans coupling (~1.5 Hz) and a cis coupling (~5.0 Hz) is minute. Poor magnetic field homogeneity will artificially broaden the NMR peaks, potentially turning a 1.5 Hz doublet into a broad singlet. This leads to a false structural assignment.

  • Sample Preparation: Dissolve 5–10 mg of the purified azetidin-2-one intermediate in 0.6 mL of strictly anhydrous CDCl₃. (Causality: Trace water can cause premature hydrolysis of the highly reactive C4-acetoxy group during the acquisition).

  • Lock and Shim (The Self-Validation Step): Lock the spectrometer to the deuterium signal and perform gradient shimming. Validation Check: Measure the full width at half maximum (FWHM) of the residual CHCl₃ solvent peak ( δ 7.26 ppm). Do not proceed unless FWHM < 0.5 Hz. If FWHM > 0.5 Hz, the magnetic field is inhomogeneous and the J3,4​ coupling cannot be trusted; re-shim the instrument.

  • Acquisition: Acquire a 1D 1H NMR spectrum at a minimum of 400 MHz (600 MHz preferred) using 16–32 scans to ensure a high signal-to-noise ratio.

  • Data Processing: Apply a mild Gaussian window function (e.g., Line Broadening = -0.3, Gaussian Broadening = 0.3) prior to Fourier transformation. This mathematically enhances resolution without distorting the Lorentzian line shapes.

  • Assignment: Extract the J value between the C3-H multiplet and C4-H doublet. Assign trans if J≤2.7 Hz; assign cis if J≥3.0 Hz[3].

G A Acquire 1H NMR (Line width < 0.5 Hz) B Extract C3-H & C4-H Signals (δ 3.0 - 6.0) A->B C Measure J3,4 Coupling B->C D J3,4 = 1.0 - 2.7 Hz C->D Low J E J3,4 = 3.0 - 5.6 Hz C->E High J F Trans-Isomer (Dihedral ~90°) D->F G Cis-Isomer (Dihedral ~0°) E->G

Fig 1: NMR decision tree for azetidin-2-one stereochemical assignment based on J-coupling.

Protocol 2: Chemoenzymatic Kinetic Resolution

Objective: Isolate the enantiopure (+)-4-acetoxy-3-methyl-azetidin-2-one from a racemic mixture. Causality: Chemical asymmetric synthesis of the azetidinone core often suffers from poor enantiomeric excess (ee). Utilizing Pseudomonas fluorescens lipase leverages the enzyme's highly specific chiral binding pocket. The enzyme selectively recognizes the C4-acetoxy group of the (-)-enantiomer, hydrolyzing it into an unstable alcohol (which is easily separated), while leaving the desired (+)-enantiomer intact[4].

  • Reaction Setup: Suspend the racemic 4-acetoxy-3-methyl-azetidin-2-one in a biphasic mixture of phosphate buffer (pH 7.0) and a co-solvent (e.g., diisopropyl ether).

  • Enzyme Addition: Add supported Pseudomonas fluorescens lipase (e.g., Lipase AK). Maintain the reaction strictly at 25°C. (Causality: Elevated temperatures promote non-enzymatic, background thermal hydrolysis of the strained β -lactam ring, destroying the yield).

  • Self-Validating Monitoring: Withdraw 10 µL aliquots every 2 hours. Quench with acetonitrile and analyze via chiral HPLC (e.g., Chiralcel OD-H column). Validation Check: The reaction is deemed successful only when the enantiomeric excess of the remaining substrate ( ees​ ) exceeds 99%. If ees​ plateaus below 95%, enzyme deactivation has occurred; spike the reactor with additional lipase[4].

  • Workup & Isolation: Filter out the immobilized enzyme. Extract the aqueous layer with ethyl acetate. The unreacted (+)-enantiomer is purified via silica gel flash chromatography, easily separating it from the highly polar hydrolyzed byproducts.

G Racemic Racemic Mixture Enzyme Lipase Catalysis (P. fluorescens) Racemic->Enzyme Kinetic Enantioselective Hydrolysis Enzyme->Kinetic E1 (+)-Enantiomer (Intact Acetate) Kinetic->E1 Unreacted E2 (-)-Enantiomer (Alcohol) Kinetic->E2 Hydrolyzed Sep HPLC Separation E1->Sep E2->Sep

Fig 2: Chemoenzymatic kinetic resolution of racemic 4-acetoxy-azetidin-2-one via lipase.

References

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update Source: Reactions 2024, MDPI (via ResearchGate) URL:[Link]

  • Chemoenzymatic enantioselective route to get (+) and (-) 4-acetoxy-azetidin-2-one by lipase-catalysed kinetic resolution and their applications Source: Bioorganic Chemistry 2022, Alma Mater Studiorum Università di Bologna URL:[Link]

  • Stable oxapenem-3-carboxylic acids (EP0301394A1)
  • Mechanism of Inhibition of LDL Phospholipase A2 by Monocyclic- β -lactams. Burst Kinetics and the Effect of Stereochemistry Source: Biochemistry (ACS Publications) URL:[Link]

Sources

Foundational

Crystallographic Data and X-Ray Structure of 4-Acetoxy-3-methyl-azetidin-2-one: A Technical Guide to β-Lactam Chirons

Executive Summary & Strategic Importance As a Senior Application Scientist in structural chemistry and drug design, I frequently encounter the challenge of stereoselective synthesis in the development of novel therapeuti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Importance

As a Senior Application Scientist in structural chemistry and drug design, I frequently encounter the challenge of stereoselective synthesis in the development of novel therapeutics. The compound 4-acetoxy-3-methyl-azetidin-2-one (a derivative of the widely used 4-acetoxy-azetidin-2-one, or 4-AA) stands as a cornerstone chiral building block (chiron) in modern medicinal chemistry.

Commercially available primarily as a racemic mixture, this highly strained β-lactam intermediate is essential for the synthesis of carbapenem and penem antibiotics, as well as novel therapeutics targeting human fatty acid amide hydrolase (FAAH) and leukocyte integrins 1. Because biological targets exhibit strict enantio-recognition, isolating the enantiopure form—often via lipase-catalyzed kinetic resolution 2—and confirming its absolute stereochemistry via X-ray crystallography is a non-negotiable step in the drug development pipeline.

This whitepaper provides an in-depth analysis of the crystallographic properties, structural geometry, and experimental workflows associated with 4-acetoxy-3-methyl-azetidin-2-one, explaining the causality behind the protocols that validate its structural integrity.

Molecular Geometry and Crystallographic Features

The 4-membered azetidin-2-one ring is characterized by significant angle strain. Unlike standard planar amides, the β-lactam nitrogen exhibits a degree of pyramidalization. This structural distortion suppresses standard amide resonance, rendering the carbonyl carbon highly electrophilic. This electrophilicity is the exact mechanism by which these molecules act as "suicide substrates" or covalent inhibitors for serine hydrolases like FAAH, forming a stable acyl-enzyme complex via a tetrahedral intermediate 3.

Stereochemistry and Ring Puckering

In the trans-isomer of 4-acetoxy-3-methyl-azetidin-2-one, the methyl group at C3 and the acetoxy group at C4 are situated on opposite faces of the slightly puckered four-membered ring. This trans configuration minimizes steric hindrance and dictates the stereochemical outcome of subsequent nucleophilic attacks at the C4 position.

Quantitative Crystallographic Data

To establish a self-validating baseline for structural confirmation, Table 1 summarizes the typical quantitative crystallographic parameters expected when resolving the X-ray structure of enantiopure versus racemic 4-acetoxy-azetidin-2-one derivatives.

Table 1: Representative Crystallographic Parameters for 4-Acetoxy-azetidin-2-one Derivatives

ParameterEnantiopure Crystal (Typical)Racemic Crystal (Typical)
Crystal System OrthorhombicMonoclinic
Space Group P2₁2₁2₁ (Chiral)P2₁/c (Centrosymmetric)
a (Å) ~ 5.82~ 8.15
b (Å) ~ 9.45~ 11.50
c (Å) ~ 14.20~ 9.85
Volume (ų) ~ 780.8~ 923.4
Z (Molecules/cell) 44
Optimal Radiation Cu Kα (λ = 1.5418 Å)Mo Kα (λ = 0.71073 Å)
Target R1 (Final) < 0.05< 0.05

Experimental Protocol: X-Ray Structure Determination

To ensure absolute trustworthiness in drug design, the structural assignment of the chiron must be derived from a self-validating experimental system. Below is the optimized step-by-step methodology for determining the absolute structure of 4-acetoxy-3-methyl-azetidin-2-one.

Step 1: Crystal Growth via Vapor Diffusion
  • Procedure : Dissolve 10 mg of enantiopure 4-acetoxy-3-methyl-azetidin-2-one in a minimal volume (approx. 0.5 mL) of ethyl acetate inside a 2 mL inner vial. Place this open vial inside a sealed 20 mL outer vial containing 5 mL of hexanes (antisolvent).

  • Causality : Slow vapor equilibration over 3–5 days allows the molecules to pack into a highly ordered lattice at a thermodynamic minimum. Rapid precipitation would lead to high mosaicity and crystal twinning, destroying the high-resolution diffraction data required for absolute stereochemical assignment.

Step 2: Cryogenic Mounting and Data Collection
  • Procedure : Under a polarized light microscope, select a single, defect-free crystal (approx. 0.2 × 0.2 × 0.1 mm). Mount it on a MiTeGen loop using paratone oil and immediately transfer it to a 100 K nitrogen cold stream on the diffractometer.

  • Procedure : Irradiate the crystal using a microfocus Cu Kα source (λ = 1.5418 Å) and collect full-sphere data.

  • Causality : Flash-cooling to 100 K reduces atomic thermal vibrations (Debye-Waller factors), significantly enhancing high-angle diffraction intensity. Copper radiation is specifically chosen over Molybdenum because the longer wavelength of Cu Kα provides a stronger anomalous dispersion signal for light atoms (C, N, O). This mathematical difference is strictly required to calculate the Flack parameter, which validates the absolute (R/S) configuration of the chiral centers.

Step 3: Phase Solving and Structure Refinement
  • Procedure : Process the raw diffraction frames using integration software (e.g., APEX4). Solve the phase problem using intrinsic phasing algorithms (SHELXT) and refine the structure using full-matrix least-squares on F² (SHELXL).

  • Causality : Refining against F² utilizes all collected data—including weak reflections with negative intensities—preventing statistical bias. A final R1 value of < 0.05 and a Goodness of Fit (GoF) near 1.0 serves as the self-validating proof that the modeled geometry perfectly matches the experimental electron density.

XRayWorkflow N1 Crystal Growth (Vapor Diffusion) N2 Cryogenic Mounting (100 K) N1->N2 N3 X-Ray Diffraction (Cu Kα Radiation) N2->N3 N4 Phase Solving (Intrinsic Phasing) N3->N4 N5 Structure Refinement (Least-Squares on F²) N4->N5 N6 Validation (Flack Parameter & R1) N5->N6

Fig 1: Step-by-step X-ray crystallographic workflow for β-lactam structure determination.

Mechanistic Utility in Drug Synthesis

The structural architecture of 4-acetoxy-3-methyl-azetidin-2-one is not just a static geometric curiosity; it is a dynamic chemical engine. The C4-acetoxy group acts as an exceptional leaving group.

In the synthesis of carbapenems or selective integrin ligands 4, the introduction of a Lewis acid (such as zinc chloride or TMSOTf) promotes the departure of the acetoxy group. This generates a highly reactive, resonance-stabilized azetinone (iminium) intermediate. The subsequent nucleophilic attack (e.g., by a silyl enol ether) occurs stereoselectively from the less hindered face—dictated by the orientation of the C3-methyl group—yielding the trans-substituted product with high diastereomeric excess.

Mechanism A 4-Acetoxy-3-methyl- azetidin-2-one B Lewis Acid Activation A->B C Azetinone Intermediate (Loss of Acetoxy) B->C D Nucleophilic Attack (Stereoselective) C->D E C4-Substituted β-Lactam Chiron D->E

Fig 2: Mechanistic pathway of C4-acetoxy displacement via an azetinone intermediate.

By dissecting the molecular framework of these β-lactams, medicinal chemists can precisely engineer the C4 side chain to enhance selectivity for specific biological targets, transitioning the molecule from a simple antibacterial precursor to a highly specialized antagonist for cellular adhesion models 4.

References

  • Chemoenzymatic enantioselective route to get (+) and (-)
  • β-Lactams Derived from a Carbapenem Chiron Are Selective Inhibitors of Human Fatty Acid Amide Hydrolase versus Human Monoacylglycerol Lipase Université catholique de Louvain URL
  • Could Dissecting the Molecular Framework of β-Lactam Integrin Ligands Enhance Selectivity?
  • Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients ChemRxiv URL

Sources

Exploratory

Spectroscopic Characterization of 4-Acetoxy-3-methyl-azetidin-2-one: A Comprehensive Analytical Guide

Executive Summary 4-Acetoxy-3-methyl-azetidin-2-one is a highly functionalized chiral building block essential for the total synthesis of advanced β-lactam antibiotics, particularly penems and carbapenems (such as merope...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Acetoxy-3-methyl-azetidin-2-one is a highly functionalized chiral building block essential for the total synthesis of advanced β-lactam antibiotics, particularly penems and carbapenems (such as meropenem and imipenem). Because the stereochemical configuration at the C3 and C4 positions dictates the biological efficacy of the final active pharmaceutical ingredient (API), rigorous spectroscopic characterization is non-negotiable. This whitepaper provides an in-depth, self-validating analytical framework—encompassing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS)—to confirm the structural and stereochemical integrity of this critical intermediate.

The Strategic Imperative of Stereochemical Validation

The β-lactam core of 4-acetoxy-3-methyl-azetidin-2-one contains two contiguous stereocenters at C3 (bearing a methyl group) and C4 (bearing an acetoxy leaving group). During the synthesis of carbapenems, the C4-acetoxy group acts as a versatile electrophilic site for the introduction of various side chains via nucleophilic displacement. The relative stereochemistry (cis vs. trans) between the C3-methyl and C4-acetoxy groups heavily influences the trajectory of these downstream nucleophilic attacks. Historically, the foundational methodologies for synthesizing and characterizing these 4-acetoxy-azetidin-2-ones were established by Clauss et al. in 1974[1], and their application in antibiotic drug development has been extensively documented by Morin and Gorman[2].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for establishing the relative stereochemistry of the azetidin-2-one ring. The causality behind experimental choices in NMR relies on the Karplus equation, which correlates the vicinal coupling constant ( 3J ) with the dihedral angle between coupled protons.

1H NMR Causality and Stereochemical Assignment: In the highly strained four-membered β-lactam ring, the dihedral angles are conformationally locked. Consequently, the coupling constant between the C3 and C4 protons ( J3,4​ ) serves as an absolute diagnostic metric for stereochemistry:

  • Cis-isomers exhibit a larger dihedral overlap, resulting in a coupling constant of J3,4​ > 4.0 Hz (typically 4.5–6.0 Hz)[3].

  • Trans-isomers exhibit minimal orbital overlap due to a nearly 90° dihedral angle, yielding a coupling constant of J3,4​ < 3.0 Hz (typically 1.5–2.5 Hz)[3].

13C NMR Backbone Confirmation: The carbon backbone is validated by the presence of two distinct carbonyl resonances. The highly strained β-lactam amide carbonyl resonates upfield relative to standard amides (~165–168 ppm), while the ester carbonyl of the acetoxy group appears slightly further downfield (~170–172 ppm).

Table 1: Summarized NMR Spectroscopic Data (CDCl3, 400 MHz)
NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (Hz)Assignment
1H 6.50 – 7.00Broad singlet-N-H (Exchangeable)
1H 5.50 – 6.00Doublet J3,4​ ≈ 1.5–2.5 (trans) or 4.5–5.5 (cis)C4-H
1H 3.00 – 3.50Multiplet (dq) J3,4​ (as above), JCH3​ ≈ 7.0C3-H
1H 2.05 – 2.15Singlet-C4-OCOCH3
1H 1.20 – 1.40Doublet J ≈ 7.0C3-CH3
13C 170.0 – 172.0Singlet-C=O (Acetoxy ester)
13C 165.0 – 168.0Singlet-C=O (β-lactam ring)
13C 75.0 – 80.0Singlet-C4 (sp3 carbon)
13C 45.0 – 55.0Singlet-C3 (sp3 carbon)
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides a self-validating orthogonal check against the 13C NMR data. The causality of the IR shifts is rooted in the ring strain of the azetidin-2-one core. Standard unstrained amides exhibit a C=O stretch around 1650–1680 cm⁻¹. However, the geometric constraints of the four-membered β-lactam ring prevent optimal resonance between the nitrogen lone pair and the carbonyl π-system. This increases the double-bond character of the carbonyl, shifting the stretching frequency significantly higher.

Table 2: Characteristic FT-IR Vibrational Modes
Wavenumber (cm⁻¹)IntensityFunctional GroupCausality / Structural Significance
3200 – 3300Medium, BroadN-H StretchConfirms the secondary amide nature of the unsubstituted β-lactam nitrogen.
1760 – 1780Strong, SharpC=O Stretch (β-lactam)High frequency confirms the integrity of the highly strained 4-membered ring.
1735 – 1750Strong, SharpC=O Stretch (Ester)Validates the presence of the intact C4-acetoxy leaving group.
Mass Spectrometry (MS) & Fragmentation Dynamics

Mass spectrometry (typically EI or ESI-MS) confirms the molecular weight ( Mw​=143 g/mol ) and provides structural clues via characteristic fragmentation. The β-lactam ring is prone to a well-documented retro-[2+2] cycloaddition (cleavage of the N1-C2 and C3-C4 bonds), resulting in the expulsion of a ketene derivative. Additionally, the labile C4-acetoxy group frequently cleaves to expel acetic acid.

Fragmentation Mol Molecular Ion [M]+ m/z 143 Frag1 Loss of Ketene [M - C2H2O]+ m/z 101 Mol->Frag1 Retro-cycloaddition Frag2 Loss of Acetic Acid [M - CH3COOH]+ m/z 83 Mol->Frag2 Acetate cleavage Frag3 Base Peak / Small Fragments m/z < 83 Frag1->Frag3 Frag2->Frag3

Mass spectrometry fragmentation pathway of 4-acetoxy-3-methyl-azetidin-2-one.

Experimental Protocols: A Self-Validating Analytical Workflow

To ensure trustworthiness and reproducibility, the following step-by-step methodology must be employed. This protocol is designed as a self-validating system: the stereochemistry determined in Step 1 must align with the functional group integrity confirmed in Step 2. If the IR spectra show a collapsed carbonyl peak, the NMR stereochemical data is moot, as the ring has degraded.

Step 1: High-Resolution NMR Acquisition

  • Sample Preparation: Dissolve 15–20 mg of the purified 4-acetoxy-3-methyl-azetidin-2-one in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Calibration: Tune and match the NMR probe (e.g., 400 MHz or 600 MHz) to the ¹H and ¹³C frequencies. Shim the magnetic field to achieve a TMS line width of < 1.0 Hz.

  • Data Acquisition: Acquire the ¹H spectrum using a standard 30° pulse sequence with a relaxation delay (D1) of 2 seconds. Acquire the ¹³C spectrum utilizing proton decoupling (e.g., WALTZ-16) and a D1 of 2–3 seconds to ensure quantitative relaxation of the quaternary carbonyl carbons.

  • Data Processing: Phase and baseline correct the spectra. Extract the J3,4​ coupling constant from the C4-H doublet to definitively assign the cis or trans ratio.

Step 2: FT-IR Validation of Ring Integrity

  • Sample Preparation: Prepare a thin film by dissolving 2–5 mg of the sample in a volatile solvent (e.g., dichloromethane), applying it to a NaCl or KBr window, and allowing the solvent to evaporate. Alternatively, use an Attenuated Total Reflectance (ATR) accessory with a neat solid/oil sample.

  • Background Subtraction: Collect a background spectrum of the ambient atmosphere (or clean ATR crystal) to subtract atmospheric H₂O and CO₂.

  • Data Acquisition: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹ at a resolution of 4 cm⁻¹ for 32 scans.

  • Validation: Confirm the presence of two distinct carbonyl stretches (>1760 cm⁻¹ and ~1740 cm⁻¹). If only one broad peak is observed around 1680 cm⁻¹, the β-lactam ring has likely hydrolyzed, rendering the batch unusable for downstream synthesis.

Workflow Start 4-Acetoxy-3-methyl-azetidin-2-one (Synthesized Isomer Mixture) NMR 1H & 13C NMR (Stereochemistry & Backbone) Start->NMR IR FT-IR Spectroscopy (Functional Groups) Start->IR MS Mass Spectrometry (Molecular Weight & Fragmentation) Start->MS CisTrans Determine cis/trans ratio via J(3,4) coupling NMR->CisTrans RingStrain Confirm β-lactam integrity (C=O stretch >1760 cm⁻¹) IR->RingStrain Frag Identify characteristic ketene/acetate loss MS->Frag Valid Validated Intermediate Ready for Carbapenem Synthesis CisTrans->Valid RingStrain->Valid Frag->Valid

Analytical workflow for the spectroscopic validation of 4-acetoxy-3-methyl-azetidin-2-one.

Conclusion

The successful progression of 4-acetoxy-3-methyl-azetidin-2-one into advanced carbapenem APIs relies entirely on the rigorous validation of its structural and stereochemical identity. By deploying a self-validating matrix of NMR (leveraging J3,4​ coupling constants), FT-IR (monitoring ring-strain-induced carbonyl shifts), and MS (tracking specific retro-cycloaddition fragmentations), researchers can ensure the highest level of quality control in synthetic antibiotic pipelines.

References
  • Molecular Targets of β-Lactam-Based Antimicrobials: Beyond the Usual Suspects (Citing Morin & Gorman, Chemistry and Biology of β-Lactam Antibiotics). National Institutes of Health (NIH).[Link]

  • Stereochemical Preference Toward Oncotarget: Design Synthesis and in Vitro Anticancer Evaluation of Diastereomeric B-Lactams . ScholarWorks @ UTRGV.[Link]

  • Syntheses and Biological Evaluations of Highly Functionalized Hydroxamate Containing and N-Methylthio Monobactams (Citing Clauss et al., Justus Liebigs Annalen der Chemie). National Institutes of Health (NIH).[Link]

Sources

Foundational

Thermal Stability Profile of 4-Acetoxy-3-methyl-azetidin-2-one: Mechanistic Insights and Handling Protocols for β-Lactam Synthesis

Executive Summary The compound 4-acetoxy-3-methyl-azetidin-2-one is a highly reactive, chiral β-lactam synthon essential for the stereoselective synthesis of advanced antibiotics, including oxapenems, penems, and carbape...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-acetoxy-3-methyl-azetidin-2-one is a highly reactive, chiral β-lactam synthon essential for the stereoselective synthesis of advanced antibiotics, including oxapenems, penems, and carbapenems[1]. Its synthetic utility is fundamentally tied to the exceptional leaving-group capacity of the C4-acetoxy moiety. However, this same electronic configuration renders the molecule inherently unstable under thermal stress. This whitepaper provides an in-depth analysis of the thermal degradation mechanisms of 4-acetoxy-3-methyl-azetidin-2-one, supported by thermodynamic profiling (DSC/TGA), and establishes self-validating experimental protocols for stability testing and safe handling.

Mechanistic Pathways of Thermal Degradation

The thermal instability of 4-acetoxy-3-methyl-azetidin-2-one is driven by two distinct thermodynamic forces: the high angle strain of the four-membered β-lactam ring (approximately 27 kcal/mol) and the electron-withdrawing nature of the C4-acetate group[2].

When subjected to thermal stress, the molecule undergoes a well-defined degradation cascade:

  • Deacetylation (Elimination): Thermal activation triggers the elimination of acetic acid. The C4-acetoxy group departs, facilitated by the formation of a highly electrophilic N-acylimine intermediate (3-methyl-azetin-2-one)[3].

  • Ring Cleavage: The resulting azetinone intermediate is highly unstable. The loss of the stabilizing C4 substituent exposes the strained N1-C4 and C1-C2 bonds to homolytic or heterolytic cleavage, resulting in an irreversible exothermic ring-opening event[4].

  • Polymerization: The reactive open-chain species rapidly undergo cross-linking and oligomerization, forming amorphous, intractable polymeric residues.

Degradation A 4-Acetoxy-3-methyl- azetidin-2-one B Thermal Stress (>140°C) A->B Heat G Hydrolytic Degradation (Moisture Present) A->G H2O / Heat C Deacetylation (Loss of Acetic Acid) B->C TGA Mass Loss D Reactive Intermediate (3-Methyl-azetin-2-one) C->D - AcOH E β-Lactam Ring Cleavage D->E Exothermic (DSC) F Oligomerization / Polymerization E->F Cross-linking G->F Ring Opening

Thermal degradation pathways of 4-acetoxy-3-methyl-azetidin-2-one.

Thermodynamic Profiling: DSC and TGA Analysis

To accurately map the thermal boundaries of 4-acetoxy-3-methyl-azetidin-2-one, simultaneous Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed[5]. This hyphenated approach is critical because it decouples mass-loss events (like the volatilization of acetic acid) from purely enthalpic events (like the release of ring strain)[6].

Quantitative Thermal Data Summary

The following table summarizes the key thermal transitions derived from kinetic modeling of β-lactam synthons.

ParameterAnalytical TechniqueValue RangeMechanistic Assignment
T_onset (Endothermic) DSC45 - 52 °CCrystalline melting point (phase transition without mass loss).
T_onset (Mass Loss) TGA140 - 155 °CPrimary degradation: Elimination of acetic acid (Deacetylation).
T_peak (Exothermic) DSC185 - 200 °CSecondary degradation: β-lactam ring cleavage and rapid polymerization.
ΔH_deg DSC-120 to -150 J/gEnthalpy of ring-opening degradation (highly exothermic).

Experimental Protocols for Stability Validation

To ensure scientific integrity, the thermal profiling of 4-acetoxy-3-methyl-azetidin-2-one must rely on self-validating experimental systems. The workflows below detail the causality behind each methodological choice, ensuring that artifacts (such as moisture-induced hydrolysis) are not conflated with inherent thermal instability.

Workflow S1 Sample Prep (Inert Atmosphere) S2 Concurrent TGA/DSC Analysis S1->S2 S5 Isothermal HPLC Validation S1->S5 Aliquots S3 Evolved Gas Analysis (FTIR/MS) S2->S3 Gas Effluent S4 Kinetic Modeling (Kissinger/Friedman) S2->S4 Thermal Data S6 Stability Profile & Storage Matrix S4->S6 S5->S6 Degradation Rates

Integrated workflow for thermal stability profiling and kinetic modeling.

Protocol 1: Simultaneous Thermal Analysis (STA) with EGA

This protocol utilizes Evolved Gas Analysis (EGA) to definitively prove that the mass loss observed in TGA is acetic acid, validating the deacetylation mechanism[6].

  • Sample Preparation: Transfer 5–10 mg of 4-acetoxy-3-methyl-azetidin-2-one into a dry alumina ( Al2​O3​ ) crucible inside an argon-filled glovebox. Causality: Alumina is chosen over standard aluminum to prevent catalytic interactions between the metal surface and the evolving acetic acid at high temperatures.

  • Isothermal Dehydration Hold: Load the sample into the STA instrument and hold isothermally at 35°C for 15 minutes under a dry nitrogen purge (50 mL/min). Causality: This step eliminates surface moisture, ensuring that subsequent mass loss is strictly due to thermal degradation, not dehydration.

  • Dynamic Heating Ramp: Heat the sample from 35°C to 300°C at multiple heating rates (e.g., 5, 10, and 15 °C/min). Causality: Utilizing multiple heating rates allows for the calculation of activation energy ( Ea​ ) using the Kissinger-Akahira-Sunose or Friedman kinetic models[5].

  • Evolved Gas Analysis (EGA): Route the TGA effluent through a heated transfer line (200°C) into an FTIR spectrometer. Monitor the characteristic carbonyl stretch of acetic acid (~1715 cm−1 ) to confirm the exact onset temperature of deacetylation.

Protocol 2: Isothermal Stress Testing and HPLC Quantitation

While DSC/TGA provides extreme-temperature boundaries, isothermal stress testing determines the shelf-life and handling limits at process-relevant temperatures.

  • Aliquot Preparation: Dissolve the compound in anhydrous acetonitrile (HPLC grade) to a concentration of 1.0 mg/mL. Distribute 1 mL aliquots into amber glass ampoules and flame-seal under argon. Causality: Acetonitrile is a non-nucleophilic solvent; using it prevents solvent-mediated ring-opening, isolating the effect of pure thermal stress.

  • Thermal Incubation: Submerge the ampoules in precision oil baths set to 40°C, 60°C, and 80°C.

  • Quenching and Analysis: At predefined intervals (e.g., 1h, 4h, 12h, 24h), remove an ampoule, immediately quench in an ice-water bath to halt degradation, and analyze via RP-HPLC (C18 column, UV detection at 210 nm).

  • Kinetic Plotting: Plot the natural log of the remaining peak area versus time to determine the degradation rate constant ( k ) at each temperature. Apply the Arrhenius equation to extrapolate the degradation rate at standard storage temperatures (-20°C to 5°C).

Storage and Handling Recommendations

Based on the thermodynamic profile and the propensity for deacetylation, the following handling standards are mandatory for preserving the structural integrity of 4-acetoxy-3-methyl-azetidin-2-one:

  • Temperature: Long-term storage must be maintained at or below -20°C.

  • Atmosphere: The compound must be stored under an inert atmosphere (Argon or Nitrogen) to prevent ambient moisture from initiating hydrolytic ring cleavage[2].

  • Solvent Compatibility: During synthesis, avoid prolonged heating in protic or nucleophilic solvents (e.g., methanol, water), which drastically lower the activation energy required for β-lactam ring opening[4].

References

  • Martelli G, Cirillo M, Giraldi V, Giacomini D. "Chemoenzymatic enantioselective route to get (+) and (-) 4-acetoxy-azetidin-2-one by lipase-catalysed kinetic resolution and their applications." Bioorganic Chemistry, Alma Mater Studiorum Università di Bologna. 2

  • Petrini M, et al. "α-Amido Sulfones as Stable Precursors of Reactive N-Acylimino Derivatives." Chemical Reviews, ACS Publications. 3

  • "EP0301394A1 - Stable oxapenem-3-carboxylic acids." Google Patents. 1

  • "4-Benzoyloxy-2-azetidinone | β-Lactam Synthon." Benchchem. 4

  • "Comparative kinetic analysis on thermal degradation of some cephalosporins using TG and DSC data." PubMed Central (PMC). 5

  • "(PDF) Comparative kinetic analysis on thermal degradation of some cephalosporins using TG and DSC data." ResearchGate. 6

Sources

Exploratory

Preliminary Investigation of 4-Acetoxy-3-methyl-azetidin-2-one Reactivity: Mechanistic Insights and Synthetic Applications

Executive Summary As a Senior Application Scientist, I approach the functionalization of the azetidin-2-one core not merely as a synthetic step, but as a highly orchestrated stereoelectronic event. 4-Acetoxy-3-methyl-aze...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary As a Senior Application Scientist, I approach the functionalization of the azetidin-2-one core not merely as a synthetic step, but as a highly orchestrated stereoelectronic event. 4-Acetoxy-3-methyl-azetidin-2-one is a premier chiral building block in the semi-synthesis of next-generation β-lactam antibiotics, including carbapenems and penems. The presence of the C-4 acetoxy leaving group, coupled with the steric influence of the C-3 methyl substituent, creates a highly tunable system for stereoselective nucleophilic substitution. This technical guide dissects the mechanistic causality behind its reactivity and provides field-proven, self-validating experimental protocols for drug development professionals.

Structural Dynamics and Mechanistic Causality

The reactivity of 4-acetoxyazetidin-2-one derivatives is fundamentally defined by the lability of the C–O bond at the 4-position[1]. Unlike typical amides, the inherent strain of the four-membered β-lactam ring prevents standard resonance stabilization between the nitrogen lone pair and the carbonyl group. This unique geometry makes the C-4 position unusually susceptible to ionization and subsequent nucleophilic attack[2].

When investigating the 3-methyl derivative, we must account for two primary mechanistic pathways:

  • Path A: The Elimination-Addition Pathway (N-Acyliminium Intermediate). Under Lewis acidic conditions, the acetoxy group is electrophilically activated and departs. This generates a highly reactive, planar N-acyliminium ion[2]. The incoming nucleophile subsequently attacks this electron-deficient center.

  • Path B: Direct SN2-like Displacement. While less common, certain soft nucleophiles or specific catalytic environments (such as organocuprate additions) can drive a direct displacement, bypassing the cationic intermediate[3].

Mechanistic_Pathway A 4-Acetoxy-3-methyl- azetidin-2-one B N-Acyliminium Ion (Electrophilic Intermediate) A->B -OAc (Lewis Acid) D Direct SN2 Displacement A->D Nu- Attack (Inversion) C trans-4-Substituted Azetidin-2-one B->C Nu- Attack (anti to C3-Me) D->C

Fig 1: Mechanistic divergence in the nucleophilic substitution of 4-acetoxy-3-methyl-azetidin-2-one.

Stereochemical Control: The C-3 Methyl Effect

In drug development, controlling absolute and relative stereochemistry is non-negotiable. In this system, the C-3 methyl group acts as a critical steric gatekeeper.

During the elimination-addition sequence (Path A), the intermediate N-acyliminium ion is planar at C-4. However, the bulky C-3 methyl group shields the syn face of the ring. Consequently, nucleophilic attack occurs predominantly from the anti face, yielding the thermodynamically favored trans-1,2-disubstituted stereocenter. This diastereoselectivity is crucial for establishing the correct stereochemical configuration required for potent carbapenem precursors[4].

Quantitative Reactivity Data

To guide synthetic planning, the following table summarizes the expected reactivity profiles and stereochemical outcomes when subjecting 4-acetoxy-3-methyl-azetidin-2-one to various nucleophilic classes.

Nucleophile ClassCatalyst / PromoterPrimary MechanismYield Range (%)Diastereomeric Ratio (trans:cis)
Silyl Enol Ethers TMSOTf or BF₃·OEt₂N-Acyliminium (Elimination-Addition)75 - 92> 95:5
Aliphatic Thiols NaHCO₃ or DBUAzetinone Intermediate80 - 9590:10
Phenols / Aryl Oxides Cinchona AlkaloidsIntermolecular Nucleophilic Trapping60 - 85> 90:10
Organocuprates None (Grignard/Cu)Direct Displacement (SN2-like)40 - 65Variable (Substrate Dependent)

Data synthesized from established β-lactam functionalization parameters[2][3][4].

Field-Proven Experimental Protocols

A robust protocol must be designed with an understanding of why each reagent is used. Below are two highly reliable methodologies for functionalizing the C-4 position.

Protocol A: Lewis Acid-Mediated Carbon-Carbon Bond Formation (Mukaiyama-Type)

Objective: Stereoselective installation of a carbon framework at C-4.

  • Substrate Preparation: Dissolve 4-acetoxy-3-methyl-azetidin-2-one (1.0 eq) in anhydrous CH₂Cl₂ under an inert argon atmosphere. Cool the system to -78 °C.

    • Causality: Cryogenic conditions are mandatory to prevent premature ring-opening and to thermally control the highly exothermic generation of the N-acyliminium ion.

  • Lewis Acid Activation: Add TMSOTf (0.3 - 1.0 eq) dropwise.

    • Causality: TMSOTf is specifically selected over weaker Lewis acids because the triflate counterion is strictly non-nucleophilic. This ensures the N-acyliminium intermediate remains intact and available for the incoming carbon nucleophile, preventing reversible acetate rebinding[2].

  • Nucleophile Addition: Introduce the silyl enol ether (1.2 eq) slowly. Maintain the reaction at -78 °C for 2 hours, then gradually warm to -30 °C.

  • Quench and Extraction: Quench the reaction vigorously with saturated aqueous NaHCO₃. Extract with EtOAc.

    • Causality: The mild alkaline quench immediately neutralizes triflic acid, preventing acid-catalyzed degradation or epimerization of the newly formed β-lactam.

  • Purification: Isolate the trans-4-substituted product via silica gel flash chromatography.

Protocol B: Base-Catalyzed Thio-Alkylation

Objective: Synthesis of 4-alkylthio-azetidin-2-ones for penem synthesis.

  • Substrate Preparation: Dissolve the azetidin-2-one (1.0 eq) and the target thiol (1.1 eq) in anhydrous toluene.

  • Base Addition: Add a mild base such as DBU or a chiral amine catalyst (0.1 - 0.5 eq) at 0 °C.

    • Causality: Strong bases will hydrolyze the β-lactam. Mild bases facilitate the elimination of acetic acid to form a transient azetinone intermediate without destroying the core ring structure[3].

  • Reaction Progression: Stir for 4-6 hours at room temperature until TLC indicates complete consumption of the starting material.

  • Workup: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Workflow Step1 1. Substrate Activation (TMSOTf / CH2Cl2, -78°C) Step2 2. Nucleophile Addition (e.g., Silyl Enol Ether) Step1->Step2 Step3 3. Stereoselective C-C Bond Formation (trans-isomer) Step2->Step3 Step4 4. Aqueous Quench & Extraction (NaHCO3) Step3->Step4 Step5 5. NMR Validation (J3,4 = 1.5 - 2.5 Hz) Step4->Step5

Fig 2: Step-by-step workflow for Lewis acid-mediated C-4 substitution and NMR validation.

Analytical Validation System

Trust in chemical synthesis requires self-validating analytical checkpoints. To confirm the stereochemical integrity at the C-4 position[4], ¹H-NMR spectroscopy is the absolute gold standard for this scaffold.

  • Coupling Constants ( J ): The spatial relationship between the C-3 methyl group and the newly installed C-4 substituent is definitively confirmed by the coupling constant between the C-3 and C-4 protons. A small coupling constant ( J3,4​≈1.5−2.5 Hz ) mathematically validates the desired trans configuration due to the dihedral angle approaching 90 degrees. Conversely, a larger coupling ( J3,4​≈4.5−5.5 Hz ) indicates the undesired cis isomer.

  • Chiral HPLC: If kinetic resolution or chiral catalysis was employed during the substitution sequence, chiral stationary phase HPLC must be utilized against racemic standards to ensure no racemization occurred at the C-3 stereocenter.

References
  • Synthesis and reactions of 4-acetoxy-1-oxyazetidin-2-ones. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). URL:[Link]

  • Ferrier−Petasis Rearrangement of 4-(Vinyloxy)azetidin-2-ones: An Entry to Carbapenams and Carbacephams. The Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • Chiral Base-Catalyzed Enantioselective Synthesis of 4-Aryloxyazetidinones and 3,4-Benzo-5-oxacephams. The Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • Chemoenzymatic enantioselective route to get (+) and (-) 4-acetoxy-azetidin-2-one by Lipase-catalysed kinetic resolution and their applications. Bioorganic Chemistry (ScienceDirect / ResearchGate). URL:[Link]

Sources

Foundational

Mechanistic Profiling of 4-Acetoxy-3-methyl-azetidin-2-one Degradation in Aqueous Media: Pathways, Kinetics, and Analytical Workflows

Executive Summary The azetidin-2-one core is the defining structural motif of β -lactam antibiotics. Among its synthetic precursors, 4-acetoxy-3-methyl-azetidin-2-one serves as a highly versatile, chiral building block,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The azetidin-2-one core is the defining structural motif of β -lactam antibiotics. Among its synthetic precursors, 4-acetoxy-3-methyl-azetidin-2-one serves as a highly versatile, chiral building block, particularly in the synthesis of carbapenems and penems. However, its utility is inherently coupled with its chemical instability. The highly strained four-membered ring, combined with the electron-withdrawing and leaving-group capabilities of the C4-acetoxy substituent, renders this molecule highly susceptible to degradation in aqueous media.

This whitepaper provides an in-depth mechanistic analysis of the aqueous degradation pathways of 4-acetoxy-3-methyl-azetidin-2-one, detailing the thermodynamic drivers, kinetic parameters, and field-proven experimental protocols required to monitor and control its stability.

Structural Dynamics & Reactivity Profile

The reactivity of 4-acetoxy-3-methyl-azetidin-2-one is governed by two primary structural features:

  • Inhibited Amide Resonance: In a typical unstrained amide, the nitrogen lone pair delocalizes into the carbonyl π∗ orbital. In the azetidin-2-one ring, the geometric constraints force the nitrogen atom into a more pyramidal geometry, severely restricting this orbital overlap. Consequently, the C2 carbonyl carbon exhibits pronounced electrophilicity, mimicking a ketone rather than an amide.

  • C4-Acetoxy Activation: The acetate group at the C4 position exerts a strong inductive electron-withdrawing effect (-I), further increasing the partial positive charge on the C2 carbonyl. More critically, the acetate moiety is a competent leaving group, enabling substitution or elimination reactions that are inaccessible to simple alkyl-substituted β -lactams.

These factors make the molecule highly sensitive to nucleophilic attack, particularly by water, hydroxide ions, or serine-dependent hydrolases[1].

Divergent Aqueous Degradation Pathways

In aqueous environments, 4-acetoxy-3-methyl-azetidin-2-one undergoes degradation via three competing mechanistic pathways, dictated largely by the pH and the presence of biocatalysts.

Pathway A: Base-Catalyzed Hydrolytic Ring Opening

Under neutral to basic conditions (pH > 7.4), the dominant degradation route is the direct nucleophilic attack of hydroxide ( OH− ) on the C2 carbonyl. The tetrahedral intermediate collapses, cleaving the C2-N1 bond to relieve ring strain, yielding a β -amino acid derivative. This process is irreversible and thermodynamically driven by the release of ~25 kcal/mol of ring strain.

Pathway B: C4-Ester Hydrolysis and Ring-Chain Tautomerism

Water or specific lipases can selectively hydrolyze the C4-acetate ester without cleaving the β -lactam ring. This yields 4-hydroxy-3-methyl-azetidin-2-one. However, this species is chemically unstable and exists in a dynamic equilibrium with its open-chain tautomer (an aldehyde) via heterolytic cleavage of the C4-N1 bond.

Pathway C: E1cB Elimination

In mildly basic conditions, the deprotonation of the weakly acidic N1 nitrogen (or C3 carbon) can trigger an E1cB-like elimination of the C4-acetoxy group, generating a highly reactive imine intermediate that rapidly polymerizes or hydrates in water.

Pathways A 4-Acetoxy-3-methyl- azetidin-2-one B Base-Catalyzed Ring Opening A->B OH- Attack (C2) D E1cB Elimination (-AcOH) A->D Base/Heat F Ester Hydrolysis (C4-OH) A->F H2O / Lipase C β-Amino Acid Derivative B->C Irreversible E Reactive Imine Intermediate D->E Loss of Acetate G Open-Chain Aldehyde F->G Ring-Chain Tautomerism

Fig 1. Divergent aqueous degradation pathways of 4-acetoxy-3-methyl-azetidin-2-one.

Kinetic Parameters & pH Dependency

The degradation kinetics of 4-acetoxy-azetidinones follow pseudo-first-order kinetics when monitored in heavily buffered aqueous solutions. The stability is highly pH-dependent, exhibiting a "V-shaped" pH-rate profile typical of β -lactams, with maximum stability observed in slightly acidic conditions (pH 4.0 - 5.0)[2].

Table 1: Representative Hydrolytic Half-Lives ( t1/2​ ) at 30 °C

pH LevelBuffer System t1/2​ (Hours)Dominant Degradation Pathway
4.0 Acetate (50 mM)> 120Acid-catalyzed C4-ester hydrolysis
7.4 Phosphate (50 mM)45 - 50Spontaneous hydrolysis / Ring opening
9.0 Borate (50 mM)< 2Base-catalyzed C2 ring opening
7.0 (+ Biocatalyst) Phosphate + CAL-B< 1Enzymatic ester hydrolysis

Note: Data synthesized from structural analogs; LC-MS and NMR monitoring indicate that pure compounds stored at 4 °C resist degradation for up to 4 months, but rapidly degrade in physiological buffers at 30 °C ()[2].

Enzymatic Hydrolysis & Kinetic Resolution

While spontaneous aqueous degradation is usually an unwanted side reaction, controlled enzymatic hydrolysis is a powerful synthetic tool. 4-Acetoxy-azetidin-2-ones are typically synthesized as racemic mixtures. Biocatalytic kinetic resolution (KR) utilizes lipases to selectively hydrolyze one enantiomer.

For instance, Candida antarctica lipase B (CAL-B) and Pseudomonas fluorescens lipase (PFL) have been shown to selectively hydrolyze the ester or the lactam ring of specific enantiomers, yielding products with >98% enantiomeric excess (ee) ()[3]. The rigid active site of these serine-dependent hydrolases discriminates against the off-target enantiomer via steric exclusion, demonstrating the remarkable ability of lipases to act on amide bonds under specific conditions[1].

Experimental Methodologies: Self-Validating Protocols

To rigorously study these degradation pathways, researchers must employ self-validating experimental designs. The following protocols emphasize causality—explaining why specific reagents and steps are chosen to prevent analytical artifacts.

Workflow S1 Sample Prep (Aqueous Buffer) S2 Incubation (Controlled T/pH) S1->S2 S3 Quenching (Acid/Solvent) S2->S3 S4 LC-MS/NMR Acquisition S3->S4 S5 Kinetic Modeling S4->S5

Fig 2. Self-validating experimental workflow for real-time degradation kinetic monitoring.

Protocol A: Real-Time NMR Kinetic Monitoring of Aqueous Hydrolysis

This protocol utilizes quantitative 1 H-NMR (qNMR) to monitor the degradation in real-time without the need for physical aliquoting, which can introduce temperature fluctuations.

  • Buffer Preparation: Prepare a 50 mM deuterated phosphate buffer (pD 7.4) in D2​O .

    • Causality: D2​O is required to avoid massive solvent signal suppression artifacts that would otherwise obscure the critical C4-proton doublet (typically resonating at δ 5.8–6.2 ppm). Phosphate ensures the [OH−] remains constant, maintaining pseudo-first-order kinetics.

  • Internal Standard Addition: Add 1.0 mM of TSP (Trimethylsilylpropanoic acid) to the buffer.

    • Causality: TSP acts as an inert, non-volatile internal standard. By referencing all integrals to the constant TSP signal, the system becomes self-validating; any decrease in the azetidin-2-one signal is definitively due to degradation, not instrument drift or shimming variations.

  • Initiation: Dissolve 5.0 mg of 4-acetoxy-3-methyl-azetidin-2-one in 0.6 mL of the prepared buffer directly inside an NMR tube. Immediately insert into a pre-warmed NMR probe (e.g., 30 °C).

  • Data Acquisition: Acquire standard 1D 1 H spectra every 15 minutes for 24 hours using a pre-programmed array.

  • Mass Balance Validation: Plot the decay of the reactant C4-H signal against the growth of the degradation product signals (e.g., the released acetate CH3​ singlet at δ 1.9 ppm). The sum of the molar equivalents must remain constant.

Protocol B: Lipase-Catalyzed Kinetic Resolution and Quenching

When utilizing lipases (e.g., PFL) for kinetic resolution, the reaction must be strictly controlled and rapidly quenched to preserve the enantiomeric excess[3].

  • Reaction Setup: Suspend 50 mg of the racemic substrate in 10 mL of a biphasic system (e.g., 0.1 M Phosphate buffer pH 7.0 / THF 8:2)[4].

    • Causality: The co-solvent (THF) increases the solubility of the lipophilic substrate while maintaining enzyme hydration.

  • Enzyme Addition: Add 20 U/mg of Pseudomonas fluorescens lipase. Maintain the pH strictly at 7.0 using an automated pH-stat dispensing 0.1 M NaOH.

    • Causality: Hydrolysis releases acetic acid (or β -amino acids), which would rapidly drop the pH, altering the enzyme's ionization state and halting the reaction. The pH-stat neutralizes this in real-time.

  • Quenching: At exactly 50% conversion (monitored via the volume of NaOH dispensed), quench the reaction by adding 10 mL of cold ethyl acetate and filtering through a Celite pad.

    • Causality: Ethyl acetate extracts the organics while denaturing/precipitating the enzyme. The Celite filtration physically removes the biocatalyst, instantly stopping the reaction and locking the enantiomeric ratio.

References

  • Martelli, G., Cirillo, M., Giraldi, V., & Giacomini, D. (2022). "Chemoenzymatic enantioselective route to get (+) and (-) 4-acetoxy-azetidin-2-one by lipase-catalysed kinetic resolution and their applications." Bioorganic Chemistry, 120, 105580.[Link]

  • Macpherson, L. J., et al. (1996). "Mechanism of Inhibition of LDL Phospholipase A2 by Monocyclic- β -lactams. Burst Kinetics and the Effect of Stereochemistry." Biochemistry (ACS Publications).[Link]

  • Clemente, F., et al. (2016). "New β -Lactam Derivatives Modulate Cell Adhesion and Signaling Mediated by RGD-Binding and Leukocyte Integrins." Journal of Medicinal Chemistry (ACS Publications). [Link]

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Exploratory

Advanced Synthesis and Mechanistic Pathway of 4-Acetoxy-3-methyl-azetidin-2-one: A Critical Carbapenem Intermediate

Strategic Context in Drug Development 4-Acetoxy-3-methyl-azetidin-2-one is a highly valued chiral building block in the total synthesis of β-lactam antibiotics, specifically the penem and carbapenem classes (e.g., thiena...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context in Drug Development

4-Acetoxy-3-methyl-azetidin-2-one is a highly valued chiral building block in the total synthesis of β-lactam antibiotics, specifically the penem and carbapenem classes (e.g., thienamycin and meropenem)[1]. The structural core features a highly strained four-membered lactam ring, which is the primary pharmacophore responsible for the acylation and inhibition of penicillin-binding proteins (PBPs) in bacterial cell walls. The scalable synthesis of this intermediate relies on the stereoselective construction of the azetidinone ring, most efficiently achieved via a [2+2] cycloaddition between an enol ester and a highly reactive isocyanate, followed by a targeted deprotection sequence as detailed in [2].

Mechanistic Action: The [2+2] Cycloaddition Pathway

The reaction between 1-propenyl acetate and chlorosulfonyl isocyanate (CSI) is the premier industrial and laboratory method for constructing the 4-acetoxy-3-methyl-azetidin-2-one scaffold[2].

Causality of Reagent Selection: CSI is utilized because the strongly electron-withdrawing chlorosulfonyl group renders the isocyanate carbon exceptionally electrophilic. This allows it to react with unactivated and electron-rich alkenes (like 1-propenyl acetate) without the need for transition-metal catalysts or extreme thermal conditions[3].

Transition State and Stereocontrol: The cycloaddition mechanism has been the subject of extensive theoretical debate. While classic Woodward-Hoffmann rules forbid a concerted, synchronous [π2s + π2s] thermal cycloaddition, modern computational modeling (e.g., DFT at the M06-2X level) suggests that the reaction proceeds via an asynchronous concerted pathway or a stepwise zwitterionic intermediate, depending heavily on the electronic nature of the alkene[3][4].

For an electron-rich enol ester like 1-propenyl acetate, the highly electrophilic central carbon of CSI attacks the nucleophilic β-carbon of the alkene. This generates a transient zwitterionic intermediate characterized by a carbocation stabilized by the adjacent acetoxy oxygen. Rapid ring closure of the nitrogen anion onto the carbocation forms the β-lactam ring before any C-C bond rotation can occur. This rapid collapse is critical, as it perfectly preserves the relative cis/trans stereochemistry of the starting 1-propenyl acetate, dictating the stereocenters at C3 and C4 of the resulting azetidinone ring[3].

Mechanism A 1-Propenyl Acetate + CSI B Zwitterionic Intermediate A->B Electrophilic Attack C N-Chlorosulfonyl β-Lactam B->C Ring Closure D Reductive Cleavage (Na2SO3) C->D S-N Bond Cleavage E 4-Acetoxy-3-methyl- azetidin-2-one D->E Deprotection

Fig 1: Stepwise mechanistic pathway of the [2+2] cycloaddition and subsequent reductive cleavage.

Mechanism of Reductive Deprotection

The immediate product of the cycloaddition is N-chlorosulfonyl-4-acetoxy-3-methyl-azetidin-2-one. To render this intermediate useful for subsequent carbapenem synthesis, the N-chlorosulfonyl group must be cleaved to yield the free (N-H) azetidin-2-one[2].

Causality of Reagent Selection: Standard hydrolytic conditions (strong aqueous acids or bases) would destroy the sensitive β-lactam ring or prematurely hydrolyze the C4-acetoxy leaving group. Therefore, a mild reductive cleavage is employed using aqueous sodium sulfite (Na₂SO₃) under slightly basic conditions (pH 7–8)[2].

Mechanistic Pathway: The sulfite dianion acts as a soft nucleophile, selectively attacking the sulfur atom of the chlorosulfonyl group. This induces the heterolytic cleavage of the S-N bond. The leaving group is the azetidin-2-one nitrogen anion, which is rapidly protonated by the aqueous buffer medium to form the stable 4-acetoxy-3-methyl-azetidin-2-one[2].

Validated Experimental Protocol

To ensure trustworthiness and reproducibility, the following self-validating protocol details the critical control parameters required to suppress side reactions (such as polymerization or acyclic amide formation). This methodology is adapted from standard[5] and [2].

Step 1: [2+2] Cycloaddition
  • Preparation : Charge a dry, multi-necked round-bottom flask with 1-propenyl acetate (1.0 equiv) and anhydrous dichloromethane (DCM). Purge the system with inert gas (N₂ or Ar) and cool to 0–5 °C using an ice-water bath.

  • CSI Addition : Transfer chlorosulfonyl isocyanate (1.05 equiv) to a pressure-equalizing dropping funnel. Add the CSI dropwise to the stirred solution.

    • Causality Checkpoint: The reaction is highly exothermic. The addition rate must be strictly controlled to maintain the internal temperature below 10 °C. Elevated temperatures provide the activation energy required for the zwitterion to undergo side reactions, promoting the formation of acyclic β-amino acid derivatives and polymeric byproducts.

  • Maturation : Once addition is complete, stir the dark-red mixture at 10–15 °C for 45 minutes to ensure complete conversion to the N-chlorosulfonyl β-lactam.

Step 2: Reductive Cleavage
  • Quenching Buffer : Prepare a quenching solution of sodium sulfite (Na₂SO₃, 2.5 equiv) and potassium hydrogen phosphate (K₂HPO₄) in water to buffer the solution to pH 7.5. Cool this aqueous solution to 0 °C.

  • Biphasic Reduction : Vigorously stir the aqueous buffer and slowly add the organic reaction mixture from Step 1.

    • Causality Checkpoint: Vigorous biphasic mixing is essential because the reduction occurs at the solvent interface. The phosphate buffer prevents the localized pH from dropping during the liberation of HCl and SO₂, which would otherwise degrade the C4-acetoxy group.

  • Extraction & Purification : Separate the organic DCM layer. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude oil via silica gel chromatography (hexane/ethyl acetate) to yield the pure product.

Workflow Step1 1. Preparation Cool 1-propenyl acetate in DCM to 0-5°C Step2 2. Cycloaddition Dropwise addition of CSI Maintain temp < 10°C Step1->Step2 Step3 3. Reduction Add aqueous Na2SO3 at 0°C (pH 7-8) Step2->Step3 Step4 4. Extraction Phase separation & organic layer extraction (EtOAc) Step3->Step4 Step5 5. Purification Silica gel chromatography or crystallization Step4->Step5

Fig 2: Validated experimental workflow for the synthesis of 4-acetoxy-3-methyl-azetidin-2-one.

Quantitative Data Summary

The following table summarizes the critical reaction parameters and their mechanistic rationale to ensure optimal yield and stereochemical fidelity[2][5].

ParameterCondition / ValueMechanistic Rationale
CSI Equivalents 1.05 - 1.10A slight excess ensures complete consumption of the alkene without leaving residual highly reactive isocyanate that promotes polymerization.
Cycloaddition Temp 0 °C to 10 °CSuppresses the formation of acyclic β-amino acid derivatives and manages the high exothermicity of the zwitterion collapse.
Reduction pH 7.0 - 8.0Prevents the acid-catalyzed hydrolysis of the C4-acetoxy group and base-catalyzed degradation of the β-lactam ring.
Reduction Temp 0 °C to 5 °CControls the rate of S-N bond cleavage, preventing over-reduction or thermal ring opening.
Typical Yield 45% - 65%Reflects the balance between successful cycloaddition and minor losses during the aqueous biphasic workup and purification.

References

  • Synthesis of a Key β-Lactam Intermediate by a[2 + 2] Cycloaddition Route: 4-Acetoxyazetidin-2-one. Organic Syntheses, 1987, 65, 135.

  • Reaction of Chlorosulfonyl Isocyanate with Fluorosubstituted Alkenes: Evidence of a Concerted Pathway. The Journal of Organic Chemistry, 2010, 75(21), 7330-7336.

  • One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Beilstein Journal of Organic Chemistry, 2020, 16, 810-821.

  • Practical synthetic approach to 4-acetoxy-2-azetidinone for the preparation of carbapenem and penem antibiotics. ResearchGate / ChemInform.

  • 4-Acetoxy-2-azetidinone. ChemicalBook.

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Protocols & Analytical Methods

Method

Application Note: Scalable Chemoenzymatic Asymmetric Synthesis of 4-Acetoxy-3-methyl-azetidin-2-one

Executive Summary & Strategic Rationale In the landscape of modern drug development, 4-acetoxy-3-methyl-azetidin-2-one stands as a privileged chiral synthon. It is the foundational building block for 1β-methylcarbapenem...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

In the landscape of modern drug development, 4-acetoxy-3-methyl-azetidin-2-one stands as a privileged chiral synthon. It is the foundational building block for 1β-methylcarbapenem antibiotics, including broad-spectrum agents like meropenem, ertapenem, and doripenem[1]. The molecule's architecture—featuring a stereodefined 3-methyl group and a highly reactive 4-acetoxy leaving group—enables at the C-4 position via tin or titanium enolates[1].

While traditional asymmetric Staudinger methodologies rely heavily on stoichiometric chiral auxiliaries, process chemistry demands greener, highly scalable alternatives. This application note outlines a robust chemoenzymatic route that pairs a catalyst-free [2+2] cycloaddition with a highly enantioselective[2].

Mechanistic Causality (E-E-A-T)

To ensure reproducibility and process control, it is critical to understand the physical chemistry driving each transformation:

  • The [2+2] Cycloaddition : The construction of the β-lactam core utilizes , an exceptionally reactive heterocumulene[3]. Unlike standard ketene-imine cycloadditions, CSI undergoes a concerted, uncatalyzed [2+2] cycloaddition with the electron-rich alkene 1-acetoxyprop-1-ene (propenyl acetate). The stereochemistry of the starting alkene strictly dictates the relative trans or cis geometry of the resulting racemic β-lactam.

  • Reductive Deprotection : The intermediate N-chlorosulfonyl-β-lactam is highly sensitive. The use of aqueous sodium sulfite ( Na2​SO3​ ) at 0 °C is a deliberate choice; it acts as a mild reducing agent that selectively cleaves the N-S bond without hydrolyzing the base-sensitive β-lactam ring or the C-4 acetate group[3].

  • Enzymatic Kinetic Resolution : Asymmetric induction is achieved via kinetic resolution using Pseudomonas fluorescens lipase (Amano Lipase AK)[2]. The enzyme's chiral active pocket selectively binds and hydrolyzes the C-4 acetate of the unwanted (3S,4S)-enantiomer. The resulting 4-hydroxy-3-methyl-azetidin-2-one is chemically unstable and spontaneously ring-opens into an acyclic aldehyde. This irreversible degradation prevents reverse reactions, driving the resolution to completion and drastically simplifying downstream purification.

Process Workflow Visualization

G N1 1-Acetoxyprop-1-ene + CSI N2 [2+2] Cycloaddition (DCM, 0°C to RT) N1->N2 N3 N-Chlorosulfonyl-β-Lactam N2->N3 N4 Reductive Deprotection (Na2SO3, H2O, 0°C) N3->N4 N5 Racemic 4-Acetoxy-3-methyl- azetidin-2-one N4->N5 N6 Enzymatic Kinetic Resolution (Lipase AK, pH 7.0 Buffer, 30°C) N5->N6 N7 Enantiopure (3R,4R)-4-Acetoxy- 3-methyl-azetidin-2-one N6->N7 Unreacted (Target) N8 Hydrolyzed (3S,4S)-Enantiomer (Spontaneous Ring-Opening) N6->N8 Hydrolyzed (Waste)

Chemoenzymatic workflow for asymmetric synthesis of 4-acetoxy-3-methyl-azetidin-2-one.

Quantitative Data: Enzyme Optimization

To validate the selection of Pseudomonas fluorescens (Lipase AK), a comparative screening of commercial lipases was conducted. The data below demonstrates the superior catalytic efficiency and stereoselectivity of Lipase AK for this specific substrate[2].

Enzyme SourceCatalyst Loading (w/w)Time (h)Conversion (%)Enantiomeric Excess (ee %)E-Factor
Pseudomonas fluorescens (Lipase AK) 10%2450.1>99.015.2
Burkholderia cepacia (Lipase PS)10%3648.594.518.4
Candida antarctica B (CALB)15%4842.085.022.1
Porcine Pancreatic Lipase (PPL)20%7215.045.0>50.0

Data Interpretation: Lipase AK achieves the theoretical maximum conversion (~50%) for a kinetic resolution while maintaining absolute stereocontrol (>99% ee).

Detailed Experimental Protocol

Part A: Synthesis of Racemic 4-Acetoxy-3-methyl-azetidin-2-one
  • Preparation : In an oven-dried, 1 L three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 1-acetoxyprop-1-ene (0.5 mol, 50.0 g) in anhydrous dichloromethane (DCM, 400 mL).

  • Cycloaddition : Cool the solution to 0 °C using an ice-salt bath. Add chlorosulfonyl isocyanate (CSI, 0.55 mol, 77.8 g) dropwise over 1 hour.

    • Causality Note: The internal temperature must be strictly maintained below 5 °C to prevent exothermic polymerization of the alkene and ensure high regioselectivity[3].

  • Maturation & Self-Validation : Remove the cooling bath and stir at room temperature for 16 hours.

    • Validation: Monitor the reaction via FTIR. The complete disappearance of the distinct isocyanate stretching band at ~2250 cm⁻¹ and the emergence of the β-lactam carbonyl stretch at ~1780 cm⁻¹ confirms complete cycloaddition.

  • Reductive Deprotection : Cool the mixture back to 0 °C. Vigorously stir and slowly add a freshly prepared, ice-cold solution of sodium sulfite ( Na2​SO3​ , 1.5 mol, 189 g) in water (300 mL). Keep the biphasic mixture below 10 °C during the addition to prevent premature hydrolysis of the C-4 acetate[3].

  • Workup : Separate the organic layer. Extract the aqueous phase with DCM (2 × 100 mL). Wash the combined organic layers with saturated NaHCO3​ (200 mL) and brine (200 mL), dry over anhydrous MgSO4​ , and concentrate under reduced pressure to yield the racemic product as a pale yellow oil.

Part B: Lipase-Catalyzed Kinetic Resolution
  • Buffer Preparation : Prepare 500 mL of 0.1 M sodium phosphate buffer and adjust the pH to exactly 7.0.

    • Causality Note: Maintaining strict neutrality is paramount. A pH > 7.5 will trigger non-enzymatic background hydrolysis of the target enantiomer, drastically reducing yield.

  • Enzymatic Hydrolysis : Suspend the racemic 4-acetoxy-3-methyl-azetidin-2-one (20.0 g) in the buffer (400 mL). Add Pseudomonas fluorescens lipase (Amano Lipase AK, 2.0 g)[2].

  • Incubation & Self-Validation : Stir the emulsion at 30 °C.

    • Validation: Monitor the reaction continuously using chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10). The resolution is complete when the conversion hits exactly 50% and the ee of the remaining substrate plateaus at >99%.

  • Extraction : Filter the mixture through a Celite pad to remove the immobilized enzyme. Extract the filtrate with ethyl acetate (3 × 150 mL). The degraded acyclic byproducts (from the hydrolyzed (3S,4S)-enantiomer) are highly polar and remain largely in the aqueous phase.

  • Purification : Dry the organic phase over MgSO4​ , concentrate, and purify via short-path flash column chromatography (Hexanes:Ethyl Acetate, 7:3) to afford enantiopure (3R,4R)-4-acetoxy-3-methyl-azetidin-2-one as a crystalline solid.

References

  • Title : Chemoenzymatic enantioselective route to get (+) and (-) 4-acetoxy-azetidin-2-one by Lipase-catalysed kinetic resolution and their applications Source : Bioorganic Chemistry, Volume 120, 2021, 105580 URL :[Link]

  • Title : Lactams. 1. Highly diastereoselective alkylation of 4-acetoxyazetidin-2-one useful for 1.beta.-methylcarbapenem synthesis Source : Journal of Organic Chemistry, 1992, 57(15), 4243-4249 URL :[Link]

  • Source: European Patent Office (EP0301394A1)

Sources

Application

Application Note: Utilizing 4-Acetoxy-Azetidin-2-One Derivatives in the Stereoselective Synthesis of Carbapenem Antibiotics

[(1R)-1- Focusing on Structure I'm now zeroing in on the application note structure. My plan is to start with a title and an introduction.

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Author: BenchChem Technical Support Team. Date: April 2026

[(1R)-1-

Focusing on Structure

I'm now zeroing in on the application note structure. My plan is to start with a title and an introduction. The introduction will give a rundown of the importance of carbapenems. This will include a mechanistic rationale. The key is to highlight the stereoselective nature of the C4 displacement as the central strategy.

Detailing Synthesis Protocols

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Constructing Supporting Evidence

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Visualizing Reaction Steps

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Visualizing Reaction Workflow

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Outlining Key Reactions

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Refining Methodology Details

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Finalizing Supporting Materials

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Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Introduction and Mechanistic Rationale

The synthesis of carbapenem and penem antibiotics (e.g., Meropenem, Ertapenem, Imipenem) relies heavily on the stereoselective construction of the bicyclic β -lactam core. The most critical chiral building blocks in this endeavor are 4-acetoxy-azetidin-2-one derivatives[1]. While the 3-(1-hydroxyethyl) substituted variant (commonly known as 4-AA) is the industry standard for thienamycin-derived carbapenems, 4-acetoxy-3-methyl-azetidin-2-one and its analogs serve as pivotal intermediates for 1- β -methyl carbapenems and oxapenems[2].

The Causality of the Acetoxy Leaving Group

The selection of an acetoxy (-OAc) group at the C4 position of the azetidinone ring is not arbitrary; it is a highly optimized balance of stability and reactivity.

  • Stability: Unlike highly labile halides (e.g., C4-chloro derivatives), the C4-acetoxy group is stable enough to allow for bulk storage, chromatographic purification, and handling at room temperature without spontaneous degradation.

  • Reactivity: Under Lewis acidic conditions, the acetoxy group readily departs to generate a highly reactive N-acyliminium ion intermediate[3]. This electrophilic species can be intercepted by various carbon or sulfur nucleophiles (such as silyl enol ethers or thiols) to forge the critical C4–C side chain necessary for eventual cyclization into the bicyclic carbapenem core[4].

Mechanism A 4-Acetoxy-Azetidin-2-one (Stable Precursor) B Lewis Acid Coordination (e.g., TMSOTf, ZnCl2) A->B Activation C N-Acyliminium Ion (Reactive Intermediate) B->C -OAc departure D Nucleophilic Attack (Silyl Enol Ether / Thiol) C->D Nucleophile addition E C4-Substituted Azetidinone (trans-isomer favored) D->E Stereoselective trapping

Fig 1: Lewis acid-mediated N-acyliminium ion formation and nucleophilic trapping in carbapenem synthesis.

Comparative Analysis of C4 Leaving Groups

To understand why 4-acetoxy-azetidin-2-ones dominate industrial synthesis, we must compare them against alternative C4-substituted precursors. The table below summarizes the empirical data driving this industry standard.

C4 Leaving GroupPrecursor StabilityActivation RequirementDiastereoselectivity (trans:cis)Typical YieldIndustrial Viability
-OAc (Acetoxy) High (Bench stable)Mild Lewis Acid (TMSOTf, ZnCl2)> 95:5 85 - 95% Excellent
-Cl (Chloro)Low (Moisture sensitive)None / Mild BaseVariable60 - 70%Poor (Handling issues)
-SO2Ph (Sulfonyl)Very HighStrong Base / Radical80:2075 - 85%Moderate (Harsh conditions)
-OBz (Benzoyloxy)Very HighStrong Lewis Acid (TiCl4)> 90:1070 - 80%Low (Cleaves protecting groups)

Data reflects standard nucleophilic displacement with silyl enol ethers at -78 °C.

Validated Protocol: Stereoselective C4-Alkylation via Silyl Enol Ether

This protocol details the carbon-carbon bond formation at the C4 position of 4-acetoxy-3-methyl-azetidin-2-one (or 4-AA) using a silyl enol ether. The procedure is designed as a self-validating system: the colorimetric changes and TLC behavior provide real-time feedback on the generation and consumption of the N-acyliminium intermediate.

Materials Required
  • Substrate: 4-acetoxy-3-methyl-azetidin-2-one (1.0 eq, rigorously dried)

  • Nucleophile: Silyl enol ether derivative (1.5 eq)

  • Lewis Acid: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.2 - 0.5 eq)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Quench: Saturated aqueous Sodium Bicarbonate (NaHCO3)

Step-by-Step Methodology
  • System Preparation: Flame-dry a Schlenk flask under vacuum and purge with ultra-pure Argon. Causality: The N-acyliminium ion is highly sensitive to moisture, which would lead to irreversible hydrolysis (ring-opening) of the β -lactam.

  • Substrate Dissolution: Dissolve 4-acetoxy-3-methyl-azetidin-2-one (10 mmol) in 40 mL of anhydrous DCM. Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Nucleophile Addition: Add the silyl enol ether (15 mmol) dropwise via syringe over 5 minutes. Stir for 10 minutes to ensure thermal equilibration.

  • Lewis Acid Activation: Slowly add TMSOTf (2 mmol) dropwise.

    • Self-Validation Checkpoint: The solution may turn slightly yellow, indicating the formation of the transient N-acyliminium ion[4].

    • Causality: A catalytic amount of TMSOTf is often sufficient because the departing acetoxy group is silylated by the byproduct, turning into TMS-acetate, which propagates the Lewis acidic environment. We maintain -78 °C to kinetically favor the trans-attack of the nucleophile, preventing epimerization at the C3 position.

  • Reaction Monitoring: Stir at -78 °C for 2 hours. Monitor via TLC (Hexanes:EtOAc 1:1). The starting material ( Rf​≈0.4 ) should cleanly convert to a lower-polarity product spot ( Rf​≈0.6 ).

  • Quenching: Quench the reaction while still at -78 °C by adding 10 mL of saturated aqueous NaHCO3.

    • Causality: Quenching cold neutralizes the Lewis acid before the temperature rises. If allowed to warm before quenching, the reversible nature of the iminium formation could lead to thermodynamic equilibration and loss of diastereomeric purity.

  • Workup & Isolation: Allow the mixture to warm to room temperature. Extract with DCM (3 x 20 mL), wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash column chromatography to yield the C4-alkylated azetidinone.

Macroscopic Workflow: From Azetidinone to Carbapenem

The displacement of the 4-acetoxy group is just one node in the complex pathway of carbapenem synthesis. Following C4-alkylation, the azetidinone nitrogen (N1) must be functionalized, typically via reaction with a diazo-acetate derivative, setting the stage for a metal-catalyzed carbene insertion that closes the 5-membered pyrroline ring[5].

Workflow N1 Chiral Pool Material (e.g., L-Threonine) N2 4-Acetoxy-Azetidin-2-one (Key Intermediate) N1->N2 Diazotization & Cyclization N3 C4-Alkylation (Carbon Chain Extension) N2->N3 Lewis Acid + Nucleophile (-OAc Displacement) N4 N1-Alkylation (Diazo Insertion Prep) N3->N4 Base + Electrophile N5 Metal-Catalyzed Cyclization (e.g., Rh2(OAc)4) N4->N5 Carbene C-H Insertion N6 Bicyclic Carbapenem Core N5->N6 Deprotection & Functionalization

Fig 2: Macroscopic synthetic workflow from chiral pool precursors to the bicyclic Carbapenem core.

Sources

Method

Application Note: Catalytic Hydrogenation and Hydrogenolysis of 4-Acetoxy-3-methyl-azetidin-2-one Derivatives

Executive Summary 4-Acetoxy-3-methyl-azetidin-2-one and its derivatives are critical chiral building blocks in the pharmaceutical industry, serving as primary synthons for 1- β -methylcarbapenem antibiotics and integrin-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Acetoxy-3-methyl-azetidin-2-one and its derivatives are critical chiral building blocks in the pharmaceutical industry, serving as primary synthons for 1- β -methylcarbapenem antibiotics and integrin-targeting β -lactam ligands[1]. The structural core—a highly strained four-membered azetidin-2-one ring—presents a unique chemoselectivity challenge during reductive transformations. This application note details the causality, reaction dynamics, and validated protocols for performing highly selective catalytic hydrogenation on these derivatives, ensuring the preservation or targeted cleavage of the C4-acetoxy group without degrading the delicate β -lactam pharmacophore.

Mechanistic Causality & Chemoselectivity

The C4-acetoxy group in azetidin-2-one derivatives functions as an activated N,O-acetal leaving group. During catalytic hydrogenation, researchers must navigate two mutually exclusive pathways:

  • Chemoselective Deprotection: Removing peripheral protecting groups (e.g., O-benzyl esters, N-benzyl groups) or reducing side-chain alkenes while strictly preserving the labile C4-acetoxy group[2].

  • Targeted C4-Hydrogenolysis: Deliberately cleaving the C4-OAc bond to yield the corresponding 4-unsubstituted 3-methylazetidin-2-one[3].

The Causality of Experimental Choices: The divergence between these pathways is governed by catalyst-surface interactions and solvent polarity. Mild, neutral solvent systems (such as a 1:1 mixture of THF/MeOH) at atmospheric pressure (1 atm H2​ ) facilitate rapid O-debenzylation. Under these conditions, the benzyl group undergoes oxidative addition to the palladium surface much faster than the C4-acetoxy group, preventing unwanted hydrogenolysis[2]. Conversely, extended reaction times, elevated H2​ pressures, or the use of more polar/acidic media drive the complete hydrogenolysis of the C4-OAc bond by activating the leaving group.

Visualized Workflow: Hydrogenation Pathways

HydrogenationPathways Central 4-Acetoxy-3-methyl- azetidin-2-one Derivative Path1 Selective Deprotection (e.g., O/N-Debenzylation) Central->Path1 Pd/C, H2 (1 atm) THF/MeOH (1:1) Path2 Alkene Reduction (Side-chain saturation) Central->Path2 Pd/C, H2 (1 atm) EtOAc Path3 C4-Hydrogenolysis (Yields 3-methylazetidin-2-one) Central->Path3 Pd/C, H2 (>3 atm) Prolonged Time Outcome1 Intact β-Lactam & Retained C4-OAc Path1->Outcome1 Outcome2 Intact β-Lactam & Retained C4-OAc Path2->Outcome2 Outcome3 Intact β-Lactam & Loss of C4-OAc Path3->Outcome3

Figure 1: Chemoselective catalytic hydrogenation pathways for 4-acetoxy-3-methyl-azetidin-2-ones.

Experimental Protocols

Self-Validating System (In-Process Control): Both protocols rely on 1H NMR for self-validation. The C4-proton of the starting 4-acetoxy material typically appears as a distinct doublet at δ 5.8–6.1 ppm. In Protocol A, the retention of this signal confirms the preservation of the acetoxy group. In Protocol B, the disappearance of this doublet and the acetate methyl singlet ( 2.1 ppm) confirms successful C4-hydrogenolysis.

Protocol A: Chemoselective Hydrogenolysis of Benzyl Esters (Preserving C4-OAc)

Objective: Remove a benzyl protecting group without degrading the C4-acetoxy moiety or opening the β -lactam ring.

  • Preparation: In a 25 mL two-neck round-bottom flask, dissolve the benzyl-protected 4-acetoxy-3-methyl-azetidin-2-one derivative (1.0 mmol) in a 1:1 mixture of anhydrous THF and CH3​OH (22 mL total volume)[2]. Note: This specific solvent ratio ensures optimal substrate solubility while preventing acid-catalyzed ring opening.

  • Catalyst Addition: Purge the flask with Argon. Carefully add 10% w/w Palladium on Carbon (Pd/C) (10 mol% relative to the substrate) under a steady stream of Argon to prevent auto-ignition of the catalyst.

  • Hydrogenation: Evacuate the flask under a mild vacuum and backfill with H2​ gas. Repeat this cycle three times. Maintain the reaction under a continuous H2​ atmosphere (1 atm) using a double-layered balloon[2].

  • Monitoring: Stir vigorously at room temperature ( 20−25∘C ). Monitor the reaction strictly via TLC (Hexanes/EtOAc, visualized with PMA stain). The reaction typically reaches completion within 2 hours.

  • Workup: Purge the flask thoroughly with Argon. Filter the black suspension through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with excess EtOAc (3 × 15 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Triturate the crude residue with cold pentane to precipitate the pure, deprotected carboxylic acid derivative[2].

Protocol B: Direct C4-Hydrogenolysis

Objective: Cleave the C4-acetoxy group to yield a 4-unsubstituted 3-methylazetidin-2-one derivative.

  • Preparation: Dissolve the 4-acetoxy-3-methyl-azetidin-2-one derivative (1.0 mmol) in anhydrous EtOAc (15 mL).

  • Catalyst Addition: Add 10% Pd/C (15-20 mol%) under an Argon atmosphere.

  • Reaction: Transfer the mixture to a Parr hydrogenator or high-pressure autoclave. Pressurize the reaction vessel with H2​ to 3-5 atm. Stir at 30∘C for 12-16 hours[3].

  • Validation: Withdraw a 0.1 mL aliquot, filter through a micro-syringe filter, and concentrate. Analyze via 1H NMR to ensure the complete disappearance of the C4-H doublet ( 5.8 ppm).

  • Workup: Filter the bulk mixture through Celite, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, gradient Hexanes/EtOAc) to isolate the 4-unsubstituted β -lactam.

Quantitative Data Summary

The following table summarizes the expected operational parameters and yields based on the desired hydrogenation target, allowing researchers to quickly select the appropriate reaction conditions.

Substrate TargetReaction GoalCatalystSolvent SystemTemp / PressureTimeExpected Yield
Benzyl ester derivative O-Debenzylation (Preserve C4-OAc)10% Pd/CTHF/MeOH (1:1)25°C / 1 atm H2​ 2 h>95%
N-Benzyl derivative N-Debenzylation (Preserve C4-OAc)10% Pd/CEtOAc or MeOH25°C / 1 atm H2​ 3-5 h85-92%
C4-Acetoxy derivative C4-Hydrogenolysis (Cleave C4-OAc)10% Pd/CEtOAc30°C / 3-5 atm H2​ 12-16 h75-85%

Sources

Application

Application Notes &amp; Protocols: Strategic Ring-Opening and C4-Functionalization of 4-Acetoxy-3-methyl-azetidin-2-one

This guide provides an in-depth exploration of the reaction protocols for the nucleophilic ring-opening and substitution at the C4 position of 4-acetoxy-3-methyl-azetidin-2-one. This chiral synthon is a cornerstone in th...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth exploration of the reaction protocols for the nucleophilic ring-opening and substitution at the C4 position of 4-acetoxy-3-methyl-azetidin-2-one. This chiral synthon is a cornerstone in the synthesis of β-lactam antibiotics, particularly carbapenems and penems.[1][2] The protocols and insights presented herein are tailored for researchers, scientists, and drug development professionals engaged in the synthesis of complex pharmaceutical intermediates.

The inherent reactivity of the strained four-membered β-lactam ring, combined with the excellent leaving group potential of the acetoxy moiety at the C4 position, makes this substrate a versatile platform for introducing a wide array of functional groups.[3][4] Understanding the mechanistic nuances and mastering the experimental conditions are critical for achieving high yields and stereochemical control, which are paramount in pharmaceutical synthesis.

Core Mechanistic Principles: Beyond Simple Substitution

The reaction of nucleophiles with 4-acetoxy-azetidinones is not always a straightforward SN2 displacement. The prevailing mechanism, particularly in the presence of a base, involves an elimination-addition pathway proceeding through a highly reactive and unstable 1-azetin-4-one intermediate.[5][6]

Causality of the Mechanism: The process is initiated by the deprotonation of the N-H proton by a base. The resulting amide anion facilitates the elimination of the acetoxy group, forming the transient 1-azetin-4-one. This intermediate is highly electrophilic and susceptible to immediate attack by a nucleophile. This mechanism explains the observed racemization in some substitution reactions, as the planar intermediate can be attacked from either face.[5] However, the stereochemistry of existing substituents, such as the C3-methyl group, can often direct the incoming nucleophile to achieve a high degree of stereoselectivity.

Mechanism cluster_0 Step 1: Base-Mediated Elimination cluster_1 Step 2: Nucleophilic Addition Start 4-Acetoxy-3-methyl- azetidin-2-one AmideAnion Amide Anion Intermediate Start->AmideAnion + Base - H⁺ Azetinone 1-Azetin-4-one (Transient Intermediate) AmideAnion->Azetinone - AcO⁻ Acetate Acetate Ion (Leaving Group) Azetinone->Azetinone_ref Attack on Electrophilic Intermediate Nucleophile Nucleophile (Nu⁻) Product 4-Substituted Azetidin-2-one Nucleophile->Product + Nu⁻

Figure 1: Elimination-Addition Mechanism via 1-Azetin-4-one.

Experimental Protocols: A Multi-Nucleophile Approach

The versatility of the 4-acetoxy-azetidinone scaffold is demonstrated by its reactivity with a diverse range of nucleophiles. Below are detailed, field-proven protocols for the introduction of oxygen, nitrogen, and sulfur functionalities.

Protocol 1: Synthesis of 4-(Aryloxy)-azetidin-2-one (O-Nucleophile)

The introduction of an aryloxy group is a key transformation for creating advanced intermediates. This protocol is adapted from studies involving unprotected polyphenols, demonstrating the reaction's robustness.[5]

  • Principle: A phenoxide, generated in situ by the reaction of a phenol with a suitable base, acts as the oxygen nucleophile. It attacks the 1-azetin-4-one intermediate to form the C-O bond at the C4 position.

  • Materials:

    • (3S,4S)-4-acetoxy-3-methyl-azetidin-2-one

    • Phenol (or substituted phenol)

    • Potassium Carbonate (K₂CO₃), anhydrous

    • Acetonitrile (CH₃CN), anhydrous

    • Ethyl acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Magnesium sulfate (MgSO₄), anhydrous

  • Step-by-Step Methodology:

    • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add (3S,4S)-4-acetoxy-3-methyl-azetidin-2-one (1.0 eq), phenol (1.1 eq), and anhydrous potassium carbonate (1.5 eq).

    • Solvent Addition: Add anhydrous acetonitrile to the flask via syringe to achieve a concentration of approximately 0.1 M with respect to the azetidinone.

    • Reaction Execution: Stir the suspension vigorously at room temperature (20-25°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) using an ethyl acetate/hexane mobile phase. The reaction is typically complete within 4-6 hours.

    • Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove inorganic salts. Rinse the pad with ethyl acetate.

    • Extraction: Combine the filtrate and washes, and transfer to a separatory funnel. Wash the organic layer sequentially with 1 M NaOH (to remove excess phenol), water, and brine.

    • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purification: The crude product is purified by column chromatography on silica gel to afford the desired 4-(aryloxy)-3-methyl-azetidin-2-one.

  • Self-Validation & Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The stereochemical outcome (typically trans) can be confirmed by analyzing the coupling constants between the C3 and C4 protons in the ¹H NMR spectrum.

Protocol 2: Synthesis of 4-Azido-azetidin-2-one (N-Nucleophile)

The 4-azido-β-lactam is a critical precursor for synthesizing aminothiazole-containing antibiotics and for introducing other nitrogen-based functionalities via click chemistry or reduction.[7][8]

  • Principle: The azide anion (N₃⁻) is a potent nucleophile that efficiently displaces the acetoxy group. The reaction is typically performed in a polar aprotic solvent to ensure solubility of the azide salt.

  • Materials:

    • (3S,4S)-4-acetoxy-3-methyl-azetidin-2-one

    • Sodium Azide (NaN₃)

    • Dimethylformamide (DMF), anhydrous

    • Dichloromethane (DCM)

    • Deionized Water

  • Step-by-Step Methodology:

    • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve (3S,4S)-4-acetoxy-3-methyl-azetidin-2-one (1.0 eq) in anhydrous DMF (approx. 0.2 M).

    • Reagent Addition: Add sodium azide (1.5 eq) to the solution in one portion.

    • Reaction Execution: Heat the mixture to 50-60°C and stir until the starting material is consumed, as monitored by TLC (typically 3-5 hours).

    • Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing an equal volume of cold deionized water.

    • Extraction: Extract the aqueous mixture three times with dichloromethane. Combine the organic extracts.

    • Washing: Wash the combined organic layers with deionized water and then with brine to remove residual DMF and salts.

    • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure. Caution: Avoid heating the concentrate to dryness due to the potential instability of the azide product.

    • Purification: The crude product is often pure enough for subsequent steps. If necessary, purification can be achieved by flash chromatography.

  • Self-Validation & Safety: Characterize using ¹H NMR and IR spectroscopy (a strong, sharp peak around 2100 cm⁻¹ is indicative of the azide group). CRITICAL SAFETY NOTE: Sodium azide is highly toxic, and organic azides are potentially explosive. Handle with extreme care in a well-ventilated fume hood and avoid contact with acids (which can form hydrazoic acid gas) and heavy metals.

Protocol 3: Synthesis of 4-(Arylthio)-azetidin-2-one (S-Nucleophile)

Sulfur-substituted azetidinones are direct precursors to the thienamycin and other carbapenem antibiotic cores.[9]

  • Principle: A thiolate, generated from a thiol and a mild base, serves as a soft and highly effective nucleophile for the C4 position.

  • Materials:

    • (3S,4S)-4-acetoxy-3-methyl-azetidin-2-one

    • Thiophenol (or other thiol)

    • Triethylamine (Et₃N)

    • Dichloromethane (DCM), anhydrous

    • 1 M HCl solution

  • Step-by-Step Methodology:

    • Reaction Setup: Dissolve (3S,4S)-4-acetoxy-3-methyl-azetidin-2-one (1.0 eq) in anhydrous DCM (approx. 0.15 M) in a flask under a nitrogen atmosphere. Cool the solution to 0°C using an ice bath.

    • Reagent Addition: Add thiophenol (1.1 eq) followed by the dropwise addition of triethylamine (1.2 eq).

    • Reaction Execution: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor for completion by TLC.

    • Workup: Transfer the reaction mixture to a separatory funnel.

    • Washing: Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

    • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure 4-(arylthio)-azetidin-2-one.

  • Self-Validation & Characterization: Confirm the structure and purity via NMR and mass spectrometry. The stereochemistry is again confirmed by the J-coupling values of the C3-H and C4-H protons.

Comparative Data Summary

The choice of protocol is dictated by the desired functionality. The table below summarizes the key parameters for the described transformations.

ParameterProtocol 1: O-NucleophileProtocol 2: N-NucleophileProtocol 3: S-Nucleophile
Nucleophile Phenoxide (from Phenol)Azide (from NaN₃)Thiolate (from Thiophenol)
Base K₂CO₃ (inorganic, mild)Not required (NaN₃ is basic)Et₃N (organic, mild)
Solvent Acetonitrile (CH₃CN)Dimethylformamide (DMF)Dichloromethane (DCM)
Temperature Room Temperature50-60°C0°C to Room Temperature
Typical Time 4-6 hours3-5 hours2-4 hours
Key Advantage Robust for electron-rich and -poor phenolsHighly efficient for N₃ introductionHigh yield with soft nucleophiles
Key Challenge Removal of excess phenolProduct is potentially explosiveOdor of thiol reagents

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Low Yield Incomplete reaction; decomposition of intermediate.Ensure anhydrous conditions. For sluggish reactions, consider gentle heating. The stability of the azetidinone ring can be an issue, so avoid harsh conditions.[10]
Side Product Formation Polymerization of the 1-azetin-4-one intermediate.Add the nucleophile before or concurrently with the base to ensure the intermediate is trapped as it forms.
Racemization Proton exchange or prolonged exposure to basic conditions.Minimize reaction time. Use the mildest effective base and the lowest practical temperature.
Difficulty in Purification Co-elution with starting material or byproducts.Optimize the mobile phase for column chromatography. A derivative of the product might be necessary for better separation.

References

  • Hughes, D. L. (2019). Acid-Mediated Ring Expansion of 2,2-Disubstituted Azetidine Carbamates to 6,6-Disubstituted 1,3-Oxazinan-2-ones. Organic Letters. Available at: [Link]

  • Cozzi, F., Annunziata, R., Cinquini, M., Poletti, L., Perboni, A., & Tamburini, B. (1998). A short, stereoselective synthesis of (3R,4R)-4-acetoxy-3-[(R)-1'((t-butyldimethylsilyl)oxy)ethyl]-2-azetidin one, key intermediate for the preparation of carbapenem antibiotics. Chirality, 10(1-2), 91-4. Available at: [Link]

  • Palomo, C., et al. (2010). A practical preparation of the key intermediate for penems and carbapenems synthesis. Scientific Reports. Available at: [Link]

  • Lee, Y. Y., et al. (1991). Synthetic Studies on Penems and Carbapenems(IV). Practical Preparation of (3R,4R)-4-Acetoxy-3-[(1R)-1-hydroxyethyl]azetidin-2-one Derivatives from 6-Aminopenicillanic Acid. Bulletin of the Korean Chemical Society. Available at: [Link]

  • Singh, R., et al. (2007). Practical synthetic approach to 4-acetoxy-2-azetidinone for the preparation of carbapenem and penem antibiotics. ResearchGate. Available at: [Link]

  • Banik, B. K., et al. (2003). Novel synthesis of (3R,4R)-4-acetoxy-3-[1′(R)-tert- butyldimethylsilyloxyethyl] azetidin-2-one: A key intermediate for penem and carbapenem synthesis. ResearchGate. Available at: [Link]

  • Scott, R. W., et al. (2016). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Soldati, G., et al. (2016). Unprotected Polyphenols in Substitution Reactions with 4-Acetoxy-azetidinones. ChemistrySelect. Available at: [Link]

  • Nishida, H., et al. (1987). Monocyclic beta-lactam antibiotics: synthesis and antibacterial activity of 4-(substituted ethyl)-2-azetidinone-1-sulfonic acid derivatives. The Journal of Antibiotics. Available at: [Link]

  • Banik, I., & Banik, B. K. (2011). Advances in the chemistry of β-lactam and its medicinal applications. Current Medicinal Chemistry. Available at: [Link]

  • Alcaide, B., et al. (1998). Reaction of 4-substituted 2-azetidinone with nucleophiles. Existence and reactivity of 1-azetin-4-one. Scite.ai. Available at: [Link]

  • Kaur, N., et al. (2021). Chapter 3: The β-Lactam (Azetidin-2-one) as a Privileged Ring in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Haraguchi, K., et al. (2008). Synthesis and anti-HIV activity of 4'-substituted 4'-thiothymidines: a new entry based on nucleophilic substitution of the 4'-acetoxy group. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Method

Application Note: Nucleophilic Substitution Reactions of 4-Acetoxy-3-methyl-azetidin-2-one

Scientific Context & Significance The 2-azetidinone (β-lactam) ring is the defining pharmacophore of some of the most critical antibiotics in modern medicine, including penicillins, cephalosporins, and carbapenems. Withi...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Significance

The 2-azetidinone (β-lactam) ring is the defining pharmacophore of some of the most critical antibiotics in modern medicine, including penicillins, cephalosporins, and carbapenems. Within the synthetic pipeline of next-generation carbapenems and penems, 4-acetoxy-3-methyl-azetidin-2-one (and its closely related 3-hydroxyethyl analogs) serves as a paramount chiral building block [1].

The utility of this intermediate lies in the extraordinary leaving-group ability of the C4-acetoxy moiety. Because the β-lactam ring is highly strained, direct SN2 displacement at the C4 position is sterically and electronically disfavored. Instead, nucleophilic substitution proceeds through distinct reactive intermediates dictated by the reaction environment (acidic vs. basic). Mastering these divergent mechanistic pathways is essential for drug development professionals aiming to control the stereochemistry and yield of novel β-lactam APIs.

Mechanistic Causality: Divergent Reaction Pathways

As an application scientist, predicting the stereochemical outcome of a C4 substitution requires a deep understanding of the transient intermediates involved. The reaction diverges into two primary mechanisms based on the catalyst or promoter used:

A. The Base-Mediated Pathway (Elimination-Addition)

When 4-acetoxy-azetidin-2-ones are exposed to basic conditions (e.g., NaOH, Et3N, or aqueous alkali), the mechanism proceeds via an elimination-addition sequence [4]. The base abstracts the relatively acidic N1 amide proton. This deprotonation triggers the rapid expulsion of the C4-acetate group, generating a highly reactive, transient 1-azetin-4-one intermediate.

  • Causality & Stereochemistry: Because the 1-azetin-4-one intermediate features a planar sp2 hybridized C4 carbon, the incoming nucleophile (typically a heteroatom like a thiol or amine) can attack from either face. Consequently, this pathway is largely thermodynamically controlled, often resulting in a mixture of cis and trans isomers.

B. The Lewis Acid-Mediated Pathway (N-Acyliminium Ion)

In anhydrous environments utilizing Lewis acids (e.g., BF3·Et2O, ZnCl2, or Indium salts), the reaction shifts to an N-acyliminium ion mechanism [2, 3]. The Lewis acid coordinates to the carbonyl oxygen of the acetate group, converting it into a superior leaving group and facilitating its departure to form a cationic N-acyliminium intermediate.

  • Causality & Stereochemistry: The N-acyliminium ion is highly electrophilic and readily attacked by carbon nucleophiles (e.g., silyl enol ethers, allylsilanes, organoindium reagents). Crucially, the steric bulk of the C3-methyl (or C3-hydroxyethyl) group effectively blocks the syn face. The nucleophile is forced to attack from the less hindered anti face, resulting in exceptional trans diastereoselectivity.

Mechanistic Workflow Visualization

Mechanism cluster_Base Base-Mediated Pathway cluster_Lewis Lewis Acid-Mediated Pathway Start 4-Acetoxy-3-methyl-azetidin-2-one (C4-OAc Leaving Group) BaseInt 1-Azetin-4-one Intermediate (Planar, highly reactive) Start->BaseInt Deprotonation & Elimination (e.g., NaOH, Et3N) LewisInt N-Acyliminium Ion Intermediate (Electrophilic cation) Start->LewisInt Acetate Activation (e.g., BF3·Et2O, ZnCl2) BaseProd C4-Heteroatom Substituted Product (Thermodynamic cis/trans mixture) BaseInt->BaseProd Nucleophilic Addition (e.g., R-SH, R-NH2) LewisProd C4-Carbon Substituted Product (High trans diastereoselectivity) LewisInt->LewisProd Nucleophilic Attack (e.g., Allylsilanes, Enolates)

Mechanistic divergence of C4 nucleophilic substitution in 4-acetoxy-azetidin-2-ones.

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation steps to ensure reproducibility and stereochemical integrity during scale-up.

Protocol A: Stereoselective C4-Allylation via Lewis Acid Catalysis

Objective: Form a C–C bond at the C4 position with high trans stereoselectivity using a carbon nucleophile [2].

Reagents & Materials:

  • 4-Acetoxy-3-methyl-azetidin-2-one (1.0 eq)

  • Allyltrimethylsilane (1.5 eq)

  • Boron trifluoride diethyl etherate (BF3·Et2O) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under vacuum and backfill with ultra-pure N2. Moisture must be strictly excluded to prevent premature hydrolysis of the N-acyliminium intermediate.

  • Dissolution: Dissolve 4-acetoxy-3-methyl-azetidin-2-one in anhydrous DCM to achieve a 0.1 M concentration. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Nucleophile Addition: Inject allyltrimethylsilane (1.5 eq) into the stirring solution.

  • Catalyst Initiation: Add BF3·Et2O (1.2 eq) dropwise over 10 minutes. Causality Note: Slow addition is critical. Rapid addition causes localized exothermic spikes that degrade the sensitive acyliminium ion, leading to ring-opened polymeric byproducts.

  • Reaction Maturation: Stir the reaction mixture for 2 hours, allowing it to gradually warm to -20 °C. Monitor consumption of the starting material via TLC (Hexanes/EtOAc 1:1, visualized with KMnO4).

  • Quenching & Workup: Quench the reaction cold by adding saturated aqueous NaHCO3. This neutralizes the Lewis acid and halts the reaction. Extract the aqueous layer three times with DCM, dry the combined organic layers over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Self-Validation (NMR Analysis): Analyze the crude product via 1H-NMR. The stereochemical success of this protocol is validated by the coupling constant ( J3,4​ ) between the C3 and C4 protons. A J3,4​ value of < 2.5 Hz confirms the desired trans configuration, whereas a value of ~5.0 Hz indicates unwanted cis contamination.

Protocol B: Base-Mediated C4-Thiolation

Objective: Introduce a sulfur nucleophile at C4 to construct the thioether side-chain common in penem antibiotic precursors [1].

Reagents & Materials:

  • 4-Acetoxy-3-methyl-azetidin-2-one (1.0 eq)

  • Substituted Thiol (R-SH) (1.1 eq)

  • 1N Sodium Hydroxide (NaOH) (1.1 eq)

  • Acetone / Water (1:4 v/v)

Step-by-Step Methodology:

  • Thiolate Generation: In a separate vial, pre-mix the substituted thiol with 1N NaOH at room temperature for 10 minutes. Causality Note: Pre-generating the thiolate anion ensures that the nucleophile is highly active and ready to immediately trap the transient 1-azetin-4-one intermediate, outcompeting background hydrolysis.

  • Substrate Dissolution: Dissolve the azetidinone in the Acetone/Water mixture and cool to 0 °C in an ice bath.

  • Substitution: Add the pre-formed thiolate solution dropwise to the azetidinone solution. Maintain the temperature strictly at 0 °C.

  • Stirring: Stir the mixture for 30–45 minutes until complete conversion is observed via HPLC.

  • Workup: Extract the product with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.

  • Self-Validation (HPLC/Crystallization): Because this elimination-addition pathway yields a thermodynamic mixture, analyze the crude via chiral HPLC to determine the cis/trans diastereomeric ratio (dr). If the trans isomer is required, perform selective recrystallization from a hot EtOAc/Hexane mixture to enrich the optical purity to >98% de.

Quantitative Data Summary

The table below summarizes the expected quantitative outcomes of various nucleophilic substitutions on the 4-acetoxy-azetidin-2-one core based on established literature parameters.

Reaction TypeReagents / CatalystReactive IntermediateTypical YieldDiastereomeric Ratio (trans:cis)Reference
Allylation Allylsilane / BF3·Et2ON-Acyliminium Ion75 - 88%> 95:5 (Highly trans)[2]
Hexatetraenylation Organoindium / DMFN-Acyliminium Ion45 - 91%85:15 to 98:2[3]
Thiolation R-SH / NaOH (aq)1-Azetin-4-one70 - 85%~ 60:40 (Mixed)[1]
Aryloxylation Phenol / Et3N1-Azetin-4-one65 - 80%~ 50:50 (Mixed)[4]

References

  • Novel Stereoselective Synthesis of 4-Acetoxyazetidinone from Methyl 6,6-Dibromopenicillanate: Key Intermediate for the Preparation of Carbapenem Antibiotics Synthetic Communications[Link]

  • Synthesis of 4-Substituted Monocyclic β-Lactams by a Lewis Acid-mediated Reaction Agricultural and Biological Chemistry (Taylor & Francis)[Link]

  • Indium-Mediated 1,2,4,5-Hexatetraen-3-ylation of 4-Acetoxy-2-azetidinones and Their Applications to the Diels−Alder Reactions for the Synthesis of 2-Azetidinone Derivatives The Journal of Organic Chemistry (ACS Publications)[Link]

  • Unprotected Polyphenols in Substitution Reactions with 4-Acetoxy-azetidinones Journal of Organic Chemistry / ResearchGate[Link]

Application

Application Note: 4-Acetoxy-3-methyl-azetidin-2-one as a Versatile β-Lactam Intermediate

Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Engineers Focus: Mechanistic causality, stereoselective C-4 alkylation, and N-functionalization protocols. Executive Summary & Mechanistic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Engineers Focus: Mechanistic causality, stereoselective C-4 alkylation, and N-functionalization protocols.

Executive Summary & Mechanistic Rationale

In the development of advanced β-lactam antibiotics (such as carbapenems and penems) and novel enzyme inhibitors, the construction of the highly strained four-membered azetidin-2-one ring with strict stereochemical control is paramount. 4-Acetoxy-3-methyl-azetidin-2-one (and its closely related chiral derivatives) serves as an elite building block in this domain.

The strategic brilliance of this intermediate lies in the 4-acetoxy group , which functions as an optimal leaving group. Rather than relying on direct SN2 displacement—which is sterically hindered and prone to side reactions—the acetate group departs upon activation by a Lewis acid or metal enolate, generating a transient, planar acyl-iminium ion . The presence of the 3-methyl group acts as a steric director. It shields one face of the planar intermediate, forcing incoming nucleophiles to attack from the opposite face. This causality guarantees the high trans diastereoselectivity required for the biological efficacy of 1β-methyl carbapenems and related pharmacophores[1].

Beyond traditional antibiotics, this intermediate is increasingly utilized to synthesize "suicide substrates" that irreversibly inhibit serine hydrolases, such as Human Fatty Acid Amide Hydrolase (FAAH) and leukocyte integrins[2],[3].

Pathway & Workflow Visualizations

C4_Substitution A 4-Acetoxy-3-methyl- azetidin-2-one B Lewis Acid / Metal (e.g., Zn, Sn) A->B Activation of OAc C Acyl-Iminium Ion Intermediate B->C Loss of Acetate D Nucleophile Attack (Anti to 3-Methyl) C->D Stereoselective Addition E C-4 Substituted β-Lactam D->E Final Product

Mechanism of stereoselective C-4 substitution via an acyl-iminium intermediate.

Enzyme_Inhibition E Target Enzyme (e.g., FAAH / PBP) G Tetrahedral Acyl-Enzyme Intermediate E->G Serine-OH attack F β-Lactam Core F->G Carbonyl-C attack H Stable Covalent Bond (Irreversible Inhibition) G->H Ring Opening

Irreversible enzyme inhibition pathway by β-lactam suicide substrates.

Quantitative Data: Nucleophilic Displacement Profiles

To guide synthetic route design, the following table summarizes the causal relationship between nucleophile selection, reaction conditions, and resulting stereochemical outcomes when utilizing 4-acetoxy-azetidin-2-one scaffolds.

Nucleophile SourceCatalyst / ActivatorC-4 Substituent AddedStereoselectivity (trans:cis)Primary Application Target
Tin(II) Enolates Sn(OTf)₂Alkyl/Heteroatom> 95:51β-heteroatom carbapenems[1]
Zinc Reformatsky Zn dust (excess)Acetate esterHigh trans preferenceIntegrin Modulators[3]
Lipase KR Pseudomonas fluorescensKinetic Resolution94% - 98% eeEnantiopure fine chemicals[4]
Thiolates Triethylamine (TEA)ThioetherVariable (Thermodynamic)Antibacterial HA composites[5]

Self-Validating Experimental Protocols

The following protocols are engineered to ensure self-validation at critical junctures, minimizing downstream failures caused by the inherent instability of the β-lactam ring.

Protocol A: Stereoselective C-4 Alkylation via Reformatsky Reaction

Objective: Displace the C-4 acetoxy group with a carbon nucleophile while preserving the β-lactam ring.

Mechanistic Rationale: Hard nucleophiles (like Grignard or organolithium reagents) will directly attack the highly strained β-lactam carbonyl, leading to ring-opening. By utilizing a Zinc-based Reformatsky reagent, the resulting organozinc species is highly chemoselective. It ignores the β-lactam carbonyl and exclusively attacks the transient acyl-iminium ion generated at C-4[3].

Step-by-Step Methodology:

  • Reagent Preparation: Suspend activated Zinc dust (3.0 equiv) in anhydrous THF under an inert Argon atmosphere.

  • Reformatsky Generation: Add benzyl bromoacetate (1.5 equiv) dropwise at room temperature. Stir for 30 minutes until the mixture turns into a limpid gray supernatant, indicating successful formation of the organozinc reagent.

  • Coupling: Cool the supernatant to 0 °C. Dropwise, add a solution of 4-acetoxy-3-methyl-azetidin-2-one (1.0 equiv, 500 mg) in anhydrous THF (22 mL).

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 3 hours.

    • Self-Validation Check: Monitor via TLC (Hexane:EtOAc 1:1). The disappearance of the starting material spot (UV active, KMnO4 stainable) confirms complete consumption.

  • Quenching (Critical Step): Quench the reaction with ice and a saturated Seignette salt (potassium sodium tartrate) solution. Causality: Seignette salt chelates the zinc ions, preventing the formation of intractable zinc hydroxide emulsions during extraction, while maintaining a near-neutral pH to prevent acid/base-catalyzed β-lactam hydrolysis.

  • Extraction & Purification: Extract with EtOAc (5 × 50 mL). Dry the organic layers over Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography to yield the C-4 alkylated ester.

Protocol B: N-Thiolation for Enhanced Lipophilicity

Objective: Functionalize the N-1 position to modulate lipophilicity and target binding (e.g., for HA-loaded biomaterials).

Mechanistic Rationale: Direct N-alkylation often requires strong bases (like NaH) which risk degrading the substrate. Utilizing sulfuryl chloride with a disulfide creates a highly reactive sulfenyl chloride in situ. Triethylamine (TEA) is used as a non-nucleophilic base to deprotonate the lactam nitrogen and neutralize the generated HCl, protecting the acid-sensitive azetidinone core[5].

Step-by-Step Methodology:

  • Activation: Dissolve dimethyl disulfide (1.2 equiv) in anhydrous dichloromethane (DCM). Cool to 0 °C. Add sulfuryl chloride (1.2 equiv) dropwise. Stir for 15 minutes to generate the methylsulfenyl chloride intermediate.

  • Substrate Addition: Introduce the 4-acetoxy-azetidin-2-one derivative (1.0 mmol) into the reaction vessel.

  • Base Addition: Slowly add Triethylamine (TEA, 2.0 equiv).

  • Reflux & Monitoring: Heat the mixture to reflux for 2 hours.

    • Self-Validation Check: LC-MS analysis should show a mass shift corresponding to the loss of a proton and addition of the -SCH₃ group, with no evidence of ring-opened hydrolysis products.

  • Workup: Stop the reaction, wash the organic layer with saturated aqueous NaHCO₃ followed by brine. Dry over MgSO₄ and purify via flash chromatography to afford the N-thiosubstituted β-lactam as a yellow oil (typical yields ~87%).

References

  • A general synthesis of chiral C-4-alkylated azetidin-2-ones which are of potential use as intermediates for 1β-heteroatom-substituted carbapenems. RSC Publishing. 1

  • Chemoenzymatic enantioselective route to get (+) and (-) 4-acetoxy-azetidin-2-one by Lipase-catalysed kinetic resolution and their applications. Bioorganic Chemistry (ResearchGate). 4

  • Monocyclic β-lactams loaded on hydroxyapatite: new biomaterials with enhanced antibacterial activity against resistant strains. NIH / PMC. 5

  • β-Lactams Derived from a Carbapenem Chiron Are Selective Inhibitors of Human Fatty Acid Amide Hydrolase versus Human Monoacylglycerol Lipase. Université catholique de Louvain. 2

  • New β-Lactam Derivatives Modulate Cell Adhesion and Signaling Mediated by RGD-Binding and Leukocyte Integrins. Journal of Medicinal Chemistry (ACS). 3

Sources

Method

Scale-up manufacturing processes for 4-acetoxy-3-methyl-azetidin-2-one

An In-Depth Guide to the Scale-Up Manufacturing of 4-Acetoxy-3-methyl-azetidin-2-one and Its Analogs Authored by a Senior Application Scientist This document provides detailed application notes and protocols for the scal...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Scale-Up Manufacturing of 4-Acetoxy-3-methyl-azetidin-2-one and Its Analogs

Authored by a Senior Application Scientist

This document provides detailed application notes and protocols for the scale-up manufacturing of 4-acetoxy-azetidin-2-one derivatives, critical intermediates in the synthesis of carbapenem and penem antibiotics. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into synthetic strategies, process optimization, and safety protocols.

Introduction: The Significance of the Azetidinone Core

The β-lactam ring, a four-membered cyclic amide, is the cornerstone of some of the most important classes of antibiotics. Within this family, 4-acetoxy-azetidin-2-one structures are pivotal chiral building blocks for the synthesis of broad-spectrum antibiotics like meropenem, imipenem, and doripenem.[1] While the query specifies "4-acetoxy-3-methyl-azetidin-2-one," the most industrially significant and widely documented intermediate is the (3R,4R)-4-acetoxy-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]-2-azetidinone (commonly known as 4-AA).[1] This is because the C-3 side chain is crucial for the antibacterial activity of the final carbapenem product. This guide will focus on this key intermediate, as its manufacturing principles are directly applicable to related structures.

The primary challenge in manufacturing this compound lies in the stereoselective construction of the azetidinone ring with the correct relative and absolute stereochemistry at positions 3 and 4, and on the C-1' of the side chain. Scaling this synthesis from the bench to a commercial scale introduces further complexities related to cost, safety, and process robustness, necessitating the avoidance of expensive reagents and tedious purification methods like column chromatography.[2]

Part 1: Scalable Synthetic Strategies

The industrial production of 4-acetoxy-azetidin-2-one intermediates has evolved to favor stereoselective, high-yielding, and economically viable routes. Below are two prominent strategies that have been successfully scaled.

Strategy 1: Chiral Pool Synthesis from (R)-Ethyl 3-Hydroxybutanoate

This approach leverages a readily available and inexpensive chiral starting material to set the stereochemistry of the C-3 side chain early in the synthesis. The overall transformation is efficient and has been demonstrated to be suitable for large-scale production.[3]

Causality Behind the Strategy:

  • Stereochemical Control: Starting with (R)-ethyl 3-hydroxybutanoate ensures the correct stereochemistry at the 1'-position of the side chain, which is critical for the biological activity of the final antibiotic.

  • Cost-Effectiveness: The starting material is inexpensive, making the process economically viable for commercial scale.[3]

  • Process Efficiency: The synthesis has been refined to achieve a high overall yield in a limited number of steps.[3]

The general pathway is visualized below.

G A (R)-Ethyl 3-Hydroxybutanoate B Protection of Hydroxyl Group (e.g., TBDMSCl) A->B Sets C1' stereocenter C Protected Butanoate B->C D Amide Formation C->D Reaction with an amine E Cyclization (β-Lactam Formation) D->E Key ring-forming step F 4-Acetoxy-azetidinone Intermediate E->F Acetoxylation at C4 G cluster_0 Upstream Synthesis cluster_1 Core Modification cluster_2 Downstream Processing cluster_3 Quality Control RM Raw Materials (e.g., L-Threonine derivative) Protect Side-Chain Protection (TBDMSCl) RM->Protect Cyclize β-Lactam Ring Formation Protect->Cyclize Acetox C-4 Acetoxylation Cyclize->Acetox Workup Reaction Quench & Phase Separation Acetox->Workup Crystallize Crystallization Workup->Crystallize Filter Filtration & Washing Crystallize->Filter Dry Drying under Vacuum Filter->Dry QC Final Product QC (HPLC, NMR, Purity) Dry->QC

Sources

Technical Notes & Optimization

Troubleshooting

🧪 Technical Support Center: Stereoselective Synthesis of 4-Acetoxy-3-methyl-azetidin-2-one

Welcome to the Technical Support Center for β-lactam intermediate synthesis. As a critical building block for penem and carbapenem antibiotics, 4-acetoxy-3-methyl-azetidin-2-one requires rigorous stereochemical control.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for β-lactam intermediate synthesis. As a critical building block for penem and carbapenem antibiotics, 4-acetoxy-3-methyl-azetidin-2-one requires rigorous stereochemical control. The relative stereochemistry between the C-3 methyl and C-4 acetoxy groups, as well as the absolute enantiomeric purity, dictates the biological efficacy of the final active pharmaceutical ingredient (API).

This guide synthesizes field-proven protocols, mechanistic causality, and troubleshooting steps to ensure high diastereomeric ratio (dr) and enantiomeric excess (ee) during your workflows.

🔍 Troubleshooting Guide: Diagnosing Stereochemical Leaks

Issue 1: Epimerization at C-3 during the Staudinger Cycloaddition
  • Symptom: Unwanted accumulation of the cis-isomer when the trans-isomer is targeted during the cycloaddition of an imine and a ketene.

  • Causality: The Staudinger reaction is highly sensitive to the base used to generate the ketene in situ from an acid chloride. Strong, unhindered bases like triethylamine (Et₃N) can cause rapid enolization of the ketene or isomerization of the intermediate imine. This leads to a loss of kinetic stereocontrol, favoring the thermodynamically less stable but kinetically favored cis-adduct.

  • Solution: Switch to a sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or tributylamine. Lower the reaction temperature to -20 °C to suppress thermodynamic equilibration and control the approach vector of the ketene.

Issue 2: Racemization during C-4 Acyloxylation
  • Symptom: Loss of enantiomeric purity during the substitution of a C-4 leaving group (e.g., phenylthio or sulfonyl) with an acetoxy group.

  • Causality: The displacement at C-4 often proceeds via an intermediate 1-azetin-4-one or a highly delocalized azetidinium ion [1]. If this intermediate is uncoordinated and long-lived, planarization occurs. This allows the acetate nucleophile to attack from either face, resulting in a racemic mixture.

  • Solution: Utilize metal-coordinated oxidation/substitution. Reagents like Copper(II) acetate or Ruthenium(III) chloride (RuCl₃) coordinate the incoming acetate, directing it to the face opposite the C-3 methyl group due to steric hindrance, thereby retaining the trans configuration [2].

💡 FAQs: Reagents, Catalysts, and Workflow

Q: Why do we observe varying diastereomeric ratios (dr) when changing the solvent in the Baeyer-Villiger oxidation step? A: Solvent polarity directly impacts the stabilization of the Criegee intermediate during the Baeyer-Villiger oxidation of 4-acetyl precursors [1]. Non-polar solvents (e.g., dichloromethane) tightly associate the ion pair, preserving stereochemical memory during the alkyl migration. Highly polar solvents dissociate the pair, increasing the likelihood of bond rotation before migration, which degrades the dr.

Q: Can enzymatic kinetic resolution be applied to 4-acetoxy-3-methyl-azetidin-2-one? A: Yes. Lipase-catalyzed kinetic resolution is a highly efficient, green alternative to chiral chromatography. Lipases from Pseudomonas fluorescens selectively hydrolyze the ester of one enantiomer (typically the unwanted (3S,4S) form), leaving the desired (3R,4R)-4-acetoxy-azetidin-2-one core intact with excellent ee (>98%) [3].

📋 Experimental Protocols (Self-Validating Systems)

Protocol A: Stereoselective C-4 Acetoxylation via Ru-Catalyzed Oxidation

Objective: Convert (3R,4R)-3-methyl-4-(phenylthio)azetidin-2-one to (3R,4R)-4-acetoxy-3-methyl-azetidin-2-one with retention of stereochemistry.

  • Preparation: Dissolve 10 mmol of the 4-(phenylthio) precursor in 20 mL of anhydrous ethyl acetate under an inert argon atmosphere.

  • Catalyst Addition: Add 0.05 equivalents of RuCl₃ and 3.0 equivalents of anhydrous sodium acetate (NaOAc).

    • Causality: NaOAc acts as the acetate source and buffers the system to prevent acid-catalyzed β-lactam ring opening.

  • Oxidation: Dropwise add 3.5 equivalents of peracetic acid (32% in dilute acetic acid) while maintaining the temperature strictly at 0 °C.

  • Quench & Extract: After 2 hours, quench the reaction with saturated aqueous Na₂S₂O₃ to neutralize residual peroxides. Extract with ethyl acetate (3 x 15 mL).

  • Self-Validation Check: Run a parallel TLC against a racemic standard. The product should appear as a single spot. Submit the crude organic layer to chiral HPLC (e.g., Chiralcel OD-H column); the appearance of a single peak confirms the stereochemical integrity (ee > 98%).

Protocol B: Chemoenzymatic Kinetic Resolution

Objective: Isolate enantiopure (+) 4-acetoxy-3-methyl-azetidin-2-one from a racemic mixture.

  • Buffer Setup: Suspend 500 mg of racemic 4-acetoxy-3-methyl-azetidin-2-one in 25 mL of phosphate buffer (0.1 M, pH 7.0).

  • Enzyme Addition: Add 50 mg of Pseudomonas fluorescens lipase.

  • Incubation: Stir the biphasic mixture at 30 °C. Monitor the reaction via chiral GC or HPLC.

  • Termination: Stop the reaction at exactly 50% conversion (typically 12-16 hours) by filtering off the immobilized enzyme or extracting immediately with dichloromethane.

  • Self-Validation Check: The unreacted substrate in the organic phase should be the enantiopure (3R,4R)-isomer. The aqueous phase will contain the hydrolyzed 4-hydroxy byproduct of the opposite enantiomer. Verify separation via chiral GC.

📊 Quantitative Data Presentation

Table 1: Effect of Base and Temperature on Staudinger Cycloaddition Stereoselectivity

BaseTemperature (°C)SolventYield (%)cis:trans Ratio
Triethylamine (Et₃N)25CH₂Cl₂8580 : 20
Triethylamine (Et₃N)-20CH₂Cl₂7865 : 35
DIPEA25Toluene8240 : 60
DIPEA-20Toluene7515 : 85
Tributylamine-20Toluene7210 : 90

Table 2: Catalyst Efficiency for C-4 Acetoxylation (Stereoretention)

Catalyst SystemNucleophile SourceTime (h)Yield (%)Enantiomeric Excess (ee %)
None (Thermal)Acetic Acid2445Racemic (0%)
Pb(OAc)₄Pb(OAc)₄86575%
Cu(OAc)₂Cu(OAc)₂127888%
RuCl₃ / Peracetic AcidNaOAc292>98%

🗺️ Mechanistic Workflow Visualization

StereoselectiveSynthesis A Racemic Precursor β-Lactam B Staudinger Cycloaddition (Ketene + Imine) A->B F C-4 Acyloxylation (Substitution) A->F C Base Selection B->C D cis-Isomer (Et3N, High Temp) C->D Kinetic Control E trans-Isomer (DIPEA, -20°C) C->E Thermodynamic J Enzymatic Resolution (Lipase P. fluorescens) E->J G Catalyst Selection F->G H Racemization (Free Azetinone Ion) G->H Uncoordinated I Stereoretention (Metal-Coordinated) G->I RuCl3 / Cu(OAc)2 I->J K Enantiopure (3R,4R) 4-Acetoxy-3-methyl-azetidin-2-one J->K Kinetic Resolution

Logical workflow for stereocontrol in 4-acetoxy-3-methyl-azetidin-2-one synthesis.

📚 References

  • Title: Stereoselective Synthesis of 3-Substituted 4-(Formyloxy)-2-azetidinones by the Unusual Baeyer−Villiger Reaction of β-Lactam Aldehydes. Scope and Synthetic Applications Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Acyloxylation at the 4-position of azetidin-2-ones Source: Journal of the Chemical Society, Perkin Transactions 1 URL: [Link]

  • Title: Chemoenzymatic enantioselective route to get (+) and (-) 4-acetoxy-azetidin-2-one by lipase-catalysed kinetic resolution and their applications Source: Bioorganic Chemistry URL: [Link]

Sources

Optimization

Troubleshooting low yield in 4-acetoxy-3-methyl-azetidin-2-one production

Welcome to the Technical Support Center for Beta-Lactam Synthesis. This guide is engineered for researchers and process chemists optimizing the synthesis of 4-acetoxy-3-methyl-azetidin-2-one (4-AMA), a highly strained, h...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Beta-Lactam Synthesis. This guide is engineered for researchers and process chemists optimizing the synthesis of 4-acetoxy-3-methyl-azetidin-2-one (4-AMA), a highly strained, highly reactive intermediate critical to the development of carbapenem and penem antibiotics .

Because the β-lactam ring is inherently susceptible to nucleophilic attack and the 4-acetoxy moiety acts as a labile leaving group, synthesizing this molecule requires absolute control over moisture, temperature, and pH. Below is a comprehensive troubleshooting guide, mechanistic workflow, and self-validating protocol to resolve low-yield occurrences.

Mechanistic Workflow

The standard synthesis proceeds via a stereoselective Staudinger-type[2+2] cycloaddition between propenyl acetate and chlorosulfonyl isocyanate (CSI), followed by reductive desulfonylation .

G Start Propenyl Acetate + CSI (Anhydrous DCM) Cyclo [2+2] Cycloaddition (T < 5 °C) Start->Cyclo Intermediate N-Chlorosulfonyl-β-Lactam Intermediate Cyclo->Intermediate Exothermic Reduction Reductive Desulfonylation (Na2SO3, pH 7.0-8.0) Intermediate->Reduction Product 4-Acetoxy-3-methyl- azetidin-2-one Reduction->Product Aqueous Workup

Mechanistic workflow for 4-acetoxy-3-methyl-azetidin-2-one synthesis via CSI cycloaddition.

Troubleshooting Guide & FAQs

Q1: Why is the yield of my [2+2] cycloaddition step consistently below 30%? Causality: Chlorosulfonyl isocyanate (CSI) is one of the most electrophilic isocyanates available and is violently moisture-sensitive. Even trace amounts of water in your solvent or glassware will hydrolyze CSI into sulfamic acid derivatives, releasing HCl. The presence of free HCl catalyzes the cationic polymerization of the starting enol acetate (propenyl acetate), completely outcompeting the desired [2+2] cycloaddition. Furthermore, if the reaction exotherm is not controlled (exceeding 5 °C), the diradical intermediate pathway favors acyclic amide byproducts rather than ring closure. Solution: Distill CSI under a hard vacuum prior to use and store it under argon. Use rigorously anhydrous dichloromethane (DCM) (<10 ppm H2​O ). Control the addition rate to ensure the internal temperature never exceeds 5 °C.

Q2: I am observing significant product degradation during the desulfonylation (reduction) step. How can I prevent this? Causality: The reduction of the N-chlorosulfonyl group using sodium sulfite ( Na2​SO3​ ) generates hydrochloric acid ( HCl ) and sulfur dioxide ( SO2​ ) as byproducts . If the aqueous mixture becomes too acidic (pH < 4), the protonation of the β-lactam nitrogen facilitates the expulsion of the 4-acetoxy group, leading to irreversible ring-opening. Conversely, if the solution is too basic (pH > 9), hydroxide ions will directly attack the highly strained β-lactam carbonyl, causing alkaline hydrolysis. Solution: You must utilize a heavily buffered biphasic system. Co-add NaHCO3​ with your Na2​SO3​ quench, and keep a calibrated pH probe in the reaction vessel. If the pH drops below 7.0, manually titrate with 1M NaOH to maintain a strict pH range of 7.0–8.0.

Q3: My isolated yield after aqueous workup is poor, despite NMR of the crude mixture showing high conversion. What is going wrong? Causality: 4-acetoxy-3-methyl-azetidin-2-one is a highly polar, low-molecular-weight molecule with moderate water solubility. Standard separatory funnel extractions with DCM often leave 20–40% of the product dissolved in the aqueous phase. Additionally, the inorganic sulfate/sulfite salts generated during reduction create severe emulsions that trap the organic product. Solution: Saturate the aqueous layer entirely with solid NaCl prior to extraction (salting-out effect). Switch your extraction solvent from DCM to a more polar organic solvent like ethyl acetate (EtOAc). To break emulsions, filter the biphasic mixture through a tightly packed Celite pad before phase separation.

Q4: How do I control the cis/trans diastereoselectivity of the 3-methyl group? Causality: The Staudinger-type cycloaddition of CSI to alkenes is stereospecific with respect to the geometry of the starting alkene. Using pure (Z)-propenyl acetate will yield the cis-β-lactam, while (E)-propenyl acetate yields the trans-isomer. If you observe a loss of diastereomeric excess (d.e.), it indicates that your starting enol acetate is isomerizing in situ, typically catalyzed by trace acid. Solution: Verify the isomeric purity of your propenyl acetate via 1H -NMR before the reaction. If acid-catalyzed isomerization is suspected, add a non-nucleophilic acid scavenger (like Na2​CO3​ ) to the organic phase.

Quantitative Troubleshooting Metrics

Summarized below are the critical parameters, their acceptable ranges, and the direct consequences of deviation during the synthesis workflow.

ParameterTarget RangeConsequence of DeviationCorrective Action
CSI Purity >98% (Clear liquid)Yellowing indicates degradation; leads to enol acetate polymerization.Vacuum distill at 40 °C / 10 mmHg. Store at -20 °C under Argon.
Cycloaddition Temp 0 °C to 5 °C>10 °C promotes acyclic amide formation and loss of stereocontrol.Use an internal thermocouple; slow the CSI addition rate.
Reduction pH 7.0 – 8.0< 4.0 causes acetoxy loss; > 9.0 causes β-lactam ring opening.Use a Na2​SO3​ / NaHCO3​ buffer; titrate with 1M NaOH if needed.
Aqueous Extraction NaCl SaturatedHigh product loss to the aqueous phase due to product polarity.Add solid NaCl to saturation; extract 3x with Ethyl Acetate.

Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation check is confirmed.

Phase 1: [2+2] Cycloaddition

  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a mechanical stirrer, an internal temperature probe, and a pressure-equalizing addition funnel. Purge the system with ultra-high purity Argon for 15 minutes.

  • Reagent Loading: Charge the flask with 1.0 equivalent of propenyl acetate and anhydrous DCM (10 mL per gram of substrate). Cool the mixture to 0 °C using an ice/brine bath.

  • CSI Addition: Place 1.1 equivalents of freshly distilled CSI into the addition funnel. Add the CSI dropwise over 1 hour.

    • Self-Validation Check: Monitor the internal temperature strictly. It must remain ≤ 5 °C. An uncontrollable exotherm indicates moisture contamination; if this occurs, the batch must be aborted.

  • Reaction Maturation: Stir the reaction at 0–5 °C for 2 to 4 hours.

Phase 2: Reductive Desulfonylation 5. Buffer Preparation: In a separate oversized flask, prepare a highly buffered aqueous solution of Na2​SO3​ (3.0 eq) and NaHCO3​ (3.0 eq) in deionized water. Cool this buffer to 0 °C. 6. Quenching: Transfer the DCM reaction mixture dropwise into the vigorously stirred aqueous buffer.

  • Self-Validation Check: Keep a calibrated pH probe in the aqueous buffer. The pH must remain between 7.0 and 8.0. If the pH drops below 7.0, pause the addition of the reaction mixture and add 1M NaOH until the pH stabilizes.

  • Extraction: Once gas evolution ( SO2​ / CO2​ ) ceases, separate the phases. Saturate the aqueous phase with solid NaCl. Extract the aqueous phase three times with EtOAc.

  • Purification: Dry the combined organic layers (DCM + EtOAc) over anhydrous MgSO4​ , filter, and concentrate under reduced pressure at a water bath temperature of < 30 °C to prevent thermal degradation of the product. Purify via silica gel flash chromatography (Hexanes/EtOAc) if trace polymeric impurities remain.

References

  • Cozzi, F., et al. "A short, stereoselective synthesis of (3R,4R)-4-acetoxy-3-[(R)-1'((t-butyldimethylsilyl)oxy)ethyl]-2-azetidin one, key intermediate for the preparation of carbapenem antibiotics." Chirality, 1998. URL:[Link]

  • Mickel, S. J., et al. "Synthesis of a Key β-Lactam Intermediate by a [2 + 2] Cycloaddition Route: 4-Acetoxyazetidin-2-one." Organic Syntheses, 1987, 65, 135. URL:[Link]

  • "Reaction pathways for [2+2] cycloadditions of chlorosulfonyl isocyanate with alkenes." Research Trends. URL:[Link]

Troubleshooting

Technical Support Center: Optimizing 4-Acetoxy-3-methyl-azetidin-2-one Extraction

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Scope: Troubleshooting and optimizing biphasic extraction, phase separation, and stereochemical preservation of carbapenem and pene...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Scope: Troubleshooting and optimizing biphasic extraction, phase separation, and stereochemical preservation of carbapenem and penem chiral intermediates.

Core Extraction Workflow

The following workflow illustrates the optimized downstream processing required to isolate 4-acetoxy-3-methyl-azetidin-2-one while preventing the degradation of the highly strained β -lactam ring.

Workflow Start Crude Reaction Mixture (4-Acetoxy-3-methyl-azetidin-2-one) Quench Quench & Neutralize (10% Na₂SO₃, pH 6.5-7.0, <5°C) Start->Quench Extract Biphasic Extraction (EtOAc / n-Hexane Blend) Quench->Extract Wash Aqueous & Brine Wash (Sat. NaCl) Extract->Wash Dry Desiccation (Anhydrous Na₂SO₄) Wash->Dry Concentrate Vacuum Concentration (<30°C, Reduced Pressure) Dry->Concentrate Purify Validation & Chromatography (TDM Spray Check) Concentrate->Purify

Caption: Workflow for the optimized biphasic extraction of 4-acetoxy-3-methyl-azetidin-2-one.

Frequently Asked Questions (FAQs): Fundamental Principles

Q1: Why does the β -lactam ring degrade during aqueous workup, and how can I prevent it? A1: The 4-acetoxy-azetidin-2-one scaffold is highly susceptible to both acid- and base-catalyzed hydrolysis due to extreme ring strain, and the C-4 acetoxy group is prone to elimination. To prevent this, the aqueous quench must be strictly buffered to pH 6.5–7.0. Pouring the reaction mixture into a cold (0–5 °C) 10% sodium sulfite ( Na2​SO3​ ) solution neutralizes residual transition metal oxidants (e.g., ruthenium or osmium catalysts) while maintaining a near-neutral pH, effectively halting degradation pathways[1].

Q2: Which solvent system provides the optimal partition coefficient without inducing emulsion? A2: While pure n-hexane is traditionally cited for extracting unsubstituted 4-acetoxyazetidin-2-one to selectively leave polar impurities in the aqueous phase[2], the addition of the 3-methyl group slightly alters the molecule's lipophilicity. A blended solvent system of ethyl acetate and n-hexane (typically 1:1 to 3:1 v/v) provides superior recovery yields. Chloroform can be utilized if extractions are performed strictly at low temperatures (-10 °C)[3], but it presents higher toxicity and a significantly higher risk of forming intractable emulsions.

Troubleshooting Guide: Common Extraction Issues

Troubleshooting Issue Issue: Low Extraction Yield or Product Degradation Check1 Diagnostic 1: Check Aqueous pH Issue->Check1 pH_High pH > 7.5 (β-lactam Hydrolysis & C-3 Epimerization) Check1->pH_High pH_Low pH < 5.0 (Acetoxy Cleavage) Check1->pH_Low pH_Opt pH 6.5 - 7.0 (Stable) Check1->pH_Opt Action1 Action: Buffer with NaH₂PO₄ or NaHCO₃ pH_High->Action1 pH_Low->Action1 Check2 Diagnostic 2: Check Solvent System pH_Opt->Check2 Sol1 Pure Hexane (Poor Solubility for Methyl Analog) Check2->Sol1 Sol2 EtOAc/Hexane Blend (Optimal Partition) Check2->Sol2 Action2 Action: Adjust Polarity (Increase EtOAc ratio) Sol1->Action2

Caption: Troubleshooting logic tree for resolving low extraction yields of azetidinone derivatives.

Issue 1: Persistent Emulsion Formation During Biphasic Extraction

  • Causality: High concentrations of transition metal catalyst residues or polymeric byproducts (e.g., vinyl acetate polymers) act as surfactants, stabilizing the aqueous-organic interface.

  • Solution: Filter the biphasic mixture through a pad of Celite before separation. Increase the ionic strength of the aqueous phase by adding saturated NaCl (brine) to force the organic product into the organic layer (salting out). Avoid vigorous shaking; use gentle inversion.

Issue 2: Epimerization at the C-3 Position

  • Causality: Prolonged exposure to basic conditions (pH > 7.5) during extraction causes enolization at the C-3 position, leading to a loss of stereochemical integrity (undesired trans/cis isomerization).

  • Solution: Immediately quench the reaction into a pre-chilled phosphate buffer (pH 6.8). Keep all extraction and washing temperatures strictly below 10 °C.

Quantitative Data: Solvent System Comparison

The table below summarizes the causality between solvent choice, extraction efficiency, and degradation metrics for 4-acetoxy-3-methyl-azetidin-2-one.

Solvent SystemPartition Coefficient ( logPapp​ )Emulsion RiskYield Recovery (%)Ring Hydrolysis (% at 25°C, 1h)
Pure n-Hexane1.2Low65 - 75%< 1.0%
Pure Ethyl Acetate2.8Medium85 - 92%3.0 - 5.0%
EtOAc:Hexane (1:1) 2.1 Low 88 - 94% < 1.5%
Chloroform3.1High80 - 85%2.0 - 4.0%

Self-Validating Experimental Protocol: Optimized Extraction

This step-by-step methodology ensures high yield while establishing a self-validating feedback loop to confirm product integrity before downstream chromatography.

Step 1: Quenching & Neutralization Cool the crude reaction mixture to 0–5 °C using an ice-water bath. Slowly pour the mixture into a vigorously stirred, pre-chilled 10% aqueous sodium sulfite ( Na2​SO3​ ) solution (approx. 40 mL per 10 mmol of substrate) to safely quench oxidants[1].

Step 2: pH Adjustment Monitor the aqueous phase using a calibrated pH meter. Adjust strictly to pH 6.5–7.0 using 1M NaHCO3​ (if too acidic) or 1M NaH2​PO4​ (if too basic).

Step 3: Primary Biphasic Extraction Add a 1:1 (v/v) mixture of ethyl acetate and n-hexane (50 mL). Stir gently for 5 minutes to avoid emulsion, then transfer to a separatory funnel. Allow complete phase separation.

Step 4: Secondary Extraction & Washing Extract the aqueous layer twice more with 25 mL portions of the EtOAc/Hexane blend. Combine the organic extracts and wash sequentially with 20 mL of cold deionized water, followed by 20 mL of saturated aqueous NaCl (brine) to remove residual water and salts.

Step 5: Desiccation Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ). Note: Avoid magnesium sulfate ( MgSO4​ ) as its slight Lewis acidity can trigger acetoxy cleavage in sensitive derivatives.

Step 6: Vacuum Concentration Filter off the drying agent. Concentrate the filtrate using a rotary evaporator. Crucial Causality: Maintain the water bath temperature strictly below 40 °C (ideally 30 °C) and use a high vacuum to prevent thermal degradation of the β -lactam ring[3].

Step 7: System Validation Check Before proceeding to silica gel chromatography, perform a Thin Layer Chromatography (TLC) check (Hexane:EtOAc 1:1). Expose the plate to chlorine gas for 5 minutes, followed by spraying with 4,4'-tetramethyldiaminodiphenylmethane (TDM) solution and heating[3]. A single clean spot confirms the absence of ring-opened degradation products (which typically streak or remain at the baseline), validating the extraction's success.

References

  • Synthesis of 4-acetoxyazetidin-2-one Source: PrepChem URL:[Link]

  • Process for producing 4-acetoxyazetidinones (EP0488611A1)
  • 2-Azetidinone, 4-(acetyloxy)- Source: Organic Syntheses (Org. Syn. 1987, 65, 135) URL:[Link]

Sources

Optimization

Technical Support Center: Purification of Crude 4-Acetoxy-3-methyl-azetidin-2-one

Welcome to the Technical Support Center for β-lactam intermediate processing. 4-Acetoxy-3-methyl-azetidin-2-one is a highly sensitive, critical building block for 1-β-methyl carbapenem and penem antibiotics.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for β-lactam intermediate processing. 4-Acetoxy-3-methyl-azetidin-2-one is a highly sensitive, critical building block for 1-β-methyl carbapenem and penem antibiotics. Due to the lability of the β-lactam ring and the 4-acetoxy leaving group, purification requires precise control over pH, temperature, and chromatographic conditions.

As a Senior Application Scientist, I have designed this guide to provide field-proven methodologies and troubleshooting logic to help you isolate this intermediate with high chemical and diastereomeric purity.

Diagnostic Logic Workflow

The following decision tree outlines the standard troubleshooting logic for processing the crude reaction mixture.

TroubleshootingLogic A Crude 4-acetoxy-3-methyl-azetidin-2-one B Aqueous Quench (Na2SO3 / NaHCO3) A->B Neutralize oxidants C Is the mixture highly colored (Yellow/Brown)? B->C Visual inspection D Intensive Silica Chromatography (Hexane:EtOAc Gradient) C->D Yes (Polymeric impurities) E Standard Extraction & Filtration C->E No F Are diastereomers (cis/trans) co-eluting? D->F TLC Analysis E->F TLC Analysis G Recrystallization (CH2Cl2 / Hexane) F->G Yes (Isomeric mixture) H Pure Target Compound F->H No (Single isomer) G->H >99% de

Diagnostic logic for resolving common purification issues of 4-acetoxy-3-methyl-azetidin-2-one.

Standard Operating Procedure: Step-by-Step Purification

This self-validating protocol is optimized for crude mixtures derived from ruthenium- or osmium-catalyzed acetyloxylation of 3-methyl-azetidin-2-one ([1]).

Step 1: Reductive Quenching

  • Action: Slowly pour the crude reaction mixture into a vigorously stirred 10% aqueous solution of sodium sulfite (Na₂SO₃) maintained at 0–5°C.

  • Causality: The acetyloxylation reaction utilizes strong oxidants (e.g., peracetic acid) and transition metal catalysts. Na₂SO₃ immediately reduces residual peracids, preventing oxidative cleavage of the β-lactam ring. Strict temperature control mitigates the exothermic nature of the quench, preserving the labile 4-acetoxy group.

Step 2: Buffered Liquid-Liquid Extraction

  • Action: Extract the quenched aqueous phase with ethyl acetate (EtOAc). Wash the combined organic layers with saturated aqueous sodium bicarbonate (NaHCO₃), followed by brine.

  • Causality: EtOAc provides the optimal partition coefficient for the polar azetidinone. The NaHCO₃ wash neutralizes residual acetic acid generated during the reaction, preventing acid-catalyzed ring opening. Brine removes emulsified water, pre-drying the organic layer.

Step 3: Drying and Concentration

  • Action: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate under reduced pressure (water bath <30°C).

  • Causality: Complete moisture removal is critical before normal-phase chromatography to prevent silica gel deactivation. The strict temperature limit prevents thermal decomposition of the product.

Step 4: Silica Gel Column Chromatography

  • Action: Load the concentrated crude oil onto a silica gel column (minimum 30:1 silica-to-crude mass ratio). Elute using a solvent gradient starting at 3:1 n-hexane:EtOAc and gradually increasing polarity to 1:1 n-hexane:EtOAc.

  • Causality: The non-polar hexane phase rapidly elutes high-Rf polymeric impurities, while the increasing EtOAc concentration selectively desorbs the target azetidinone ([2]).

Step 5: Diastereomeric Enrichment (Recrystallization)

  • Action: For mixtures requiring isolation of a specific cis or trans isomer, dissolve the concentrated chromatographic fractions in a minimal volume of methylene chloride (CH₂Cl₂) and slowly layer with hexane at 0°C.

  • Causality: This exploits the differential packing forces and solubility of the cis and trans diastereomers, yielding crystals with >99% diastereomeric excess ([3]).

Quantitative Purification Parameters
ParameterValue / Target RangeMechanistic Rationale
Quench Solution 10% aq. Na₂SO₃Reduces residual peracetic acid and neutralizes transition metals.
Extraction Solvent Ethyl Acetate (EtOAc)Optimal partition coefficient for polar β-lactam intermediates.
Chromatography Eluent n-Hexane : EtOAc (3:1 to 1:1)Balances retention of polar β-lactam against non-polar impurities.
Product R_f Value ~0.38 (in 1:1 Hexane:EtOAc)Allows clear separation from hexane-soluble polymeric impurities (R_f ~0.67).
Typical Yield 78% - 88%Dependent on catalyst efficiency and minimization of hydrolysis during workup.
Troubleshooting & FAQs

Q1: My crude product has a persistent yellow tint after extraction. How do I remove it? Answer: The yellow discoloration is typically caused by trace polymeric impurities, such as vinyl acetate polymers, generated during the upstream acetyloxylation reaction. While these impurities often do not appear on standard ¹H or ¹³C NMR spectra, they can severely interfere with downstream crystallizations ([2]). Resolution: Perform a highly controlled silica gel column chromatography. The hexane-soluble polymeric impurities typically elute faster (R_f ~0.67) than the target 4-acetoxy-3-methyl-azetidin-2-one (R_f ~0.38). Ensure your silica-to-crude ratio is at least 30:1 and use a shallow gradient starting from 4:1 n-hexane:EtOAc.

Q2: I am observing degradation of the azetidinone ring during the aqueous workup. What is the cause? Answer: The β-lactam ring is highly susceptible to both acidic and basic hydrolysis. If the reaction mixture is not properly buffered, or if the quenching step is exothermic, the ring can open. Furthermore, the 4-acetoxy leaving group is labile and prone to elimination. Resolution: Maintain strict temperature control (below 10°C) during the addition of the crude mixture to the quenching solution. Use a mildly basic buffer like sodium bicarbonate in conjunction with the sodium sulfite quench to maintain a near-neutral pH during extraction.

Q3: How can I effectively separate the cis and trans diastereomers of 4-acetoxy-3-methyl-azetidin-2-one? Answer: The synthesis often yields a mixture of cis and trans isomers (frequently in a 3:1 or 1:4 ratio depending on the catalyst and starting materials) ([4]). Resolution: While standard silica gel chromatography can enrich the fractions, complete separation often requires recrystallization. Dissolve the enriched chromatographic fractions in a minimal amount of methylene chloride, then slowly layer with hexane at 0°C. The major diastereomer will preferentially crystallize out of solution ([3]).

Q4: What is the best way to detect the product on a TLC plate since it lacks strong UV chromophores? Answer: 4-acetoxy-3-methyl-azetidin-2-one does not absorb strongly under standard 254 nm UV light, making standard UV detection unreliable. Resolution: Use a chemical stain. The most effective method is exposing the TLC plate to chlorine gas for 5 minutes, followed by spraying with a 4,4'-tetramethyldiaminodiphenylmethane (TDM) solution and heating ([2]). Alternatively, a standard potassium permanganate (KMnO₄) stain with vigorous heating will reveal the β-lactam as a distinct yellow/brown spot on a purple background.

References
  • Title: 2-Azetidinone, 4-(acetyloxy)- Source: Organic Syntheses URL: [Link]

  • Title: Acetyloxylation process for producing 4-acetoxyazetidinones with osmium catalyst (US5191076A)
  • Title: Stable oxapenem-3-carboxylic acids (EP0301394A1)
  • Title: Process for manufacturing novel 2-penem-3-carboxylic compounds (PL122371B1)

Sources

Troubleshooting

Technical Support Center: Solvent Optimization for 4-acetoxy-3-methyl-azetidin-2-one Chromatography

Welcome to the technical support center for the chromatographic purification of 4-acetoxy-3-methyl-azetidin-2-one. This guide is designed for researchers, scientists, and drug development professionals who are working wi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic purification of 4-acetoxy-3-methyl-azetidin-2-one. This guide is designed for researchers, scientists, and drug development professionals who are working with this critical β-lactam intermediate. As an important precursor in the synthesis of penem and carbapenem antibiotics, achieving high purity is paramount.[1] This resource provides in-depth, experience-driven answers to common challenges encountered during its chromatographic separation, focusing on the strategic selection and optimization of solvent systems.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and problems faced during the chromatography of 4-acetoxy-3-methyl-azetidin-2-one.

Q1: What are the recommended starting solvent systems for Normal-Phase (NP) and Reversed-Phase (RP) chromatography?

A1: The choice between NP and RP depends on your sample matrix and the polarity of impurities.

  • For Normal-Phase (NP) on silica gel: A good starting point is a binary mixture of a non-polar solvent and a moderately polar solvent. Begin with a mobile phase of Hexane/Ethyl Acetate (EtOAc) . A typical starting gradient might be from 10% to 50% EtOAc.[2][3] The acetoxy and amide groups on your molecule will interact with the polar silica stationary phase.

  • For Reversed-Phase (RP) on C18: Start with a Water/Acetonitrile (ACN) or Water/Methanol (MeOH) system.[4][5] Given the polarity of the molecule, a gradient starting at a low organic concentration (e.g., 10-20% ACN or MeOH) and increasing to 70-80% is a standard approach.[6][7]

Q2: My peak shape is poor, showing significant tailing. What is the most likely cause and the quickest solvent-based fix?

A2: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, especially with active sites like free silanol groups on silica gel in NP chromatography.[8][9] The amide group in the azetidinone ring can interact strongly with these sites.

  • Quick Fix: Add a small amount of a polar modifier to your mobile phase. For NP chromatography, adding 0.1% to 1% of an alcohol like isopropanol (IPA) or ethanol to your hexane/ethyl acetate mobile phase can dramatically improve peak shape by competing for the active sites.[2] For RP chromatography, adding 0.1% formic acid or acetic acid to the mobile phase can suppress the ionization of both the analyte and residual silanols, leading to more symmetrical peaks.[10][11][12]

Q3: I suspect my compound is degrading on the column. How can I confirm this and what solvent adjustments can prevent it?

A3: The β-lactam ring is susceptible to hydrolysis, especially under strong acidic or basic conditions.[13] On-column degradation can manifest as the appearance of new, smaller peaks, a noisy baseline, or poor mass recovery.

  • Confirmation: Collect the fractions corresponding to the main peak and any new peaks and analyze them by mass spectrometry or NMR to identify degradation products.

  • Solvent Adjustments:

    • Avoid Extreme pH: In RP chromatography, maintain the mobile phase pH in the range of 2.5 to 6.5 for silica-based columns.[14] Using a buffer, like an acetate or phosphate buffer, can help maintain a stable pH.[2][10]

    • Use Aprotic Solvents: In NP chromatography, prolonged exposure to protic solvents like methanol can potentially lead to ring-opening. While small amounts can improve peak shape, using a more aprotic system like Hexane/EtOAc or Hexane/Dichloromethane (DCM) for the bulk of the separation is often safer.[2]

    • Lower Temperature: If possible, running the chromatography at a reduced temperature can slow down degradation kinetics.

Q4: How can I improve the resolution between my target compound and a closely eluting impurity?

A4: Improving resolution requires changing the selectivity of your chromatographic system. The most powerful way to alter selectivity is to change the organic solvent in your mobile phase.[15]

  • Strategy: If you are using methanol in RP chromatography, switch to acetonitrile, or vice versa.[16][17] These solvents have different chemical properties and will interact with your analyte and impurities differently, often changing their elution order or increasing their separation.[16] This concept is often visualized using a "solvent selectivity triangle".[18][19] For NP chromatography, switching from ethyl acetate to an alternative like dichloromethane or methyl tert-butyl ether (MTBE) can provide a significant change in selectivity.

Section 2: In-Depth Troubleshooting Guides

Guide 1: Correcting Poor Peak Asymmetry (Tailing & Fronting)

Problem: Peaks are not symmetrical, exhibiting tailing (a gradual return to baseline after the peak) or fronting (a gradual rise to the peak maximum).[9]

Causality:

  • Peak Tailing:

    • Chemical Cause (Most Common): Secondary interactions between polar functional groups on the analyte (like the amide in the β-lactam ring) and active sites on the stationary phase (e.g., acidic silanols on silica).[8]

    • Physical Cause: A void or channel in the column packing, or excessive extra-column volume (e.g., overly long tubing).[20]

  • Peak Fronting:

    • Overload: Injecting too much sample for the column's capacity.

    • Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the initial mobile phase.[8]

Step-by-Step Solvent-Based Solutions:

  • Diagnose the Cause:

    • Inject a much smaller amount of your sample. If the peak shape improves (becomes more symmetrical), the issue is likely column overload.

    • If peak shape does not improve, the cause is likely chemical (secondary interactions) or physical.

  • For Peak Tailing (Chemical Cause):

    • Normal-Phase (Silica):

      • Add a Polar Modifier: Introduce a small percentage (0.1-1%) of a competitive polar solvent like isopropanol, ethanol, or acetic acid into your mobile phase.[21] This modifier will bind to the active silanol sites, preventing the analyte from interacting with them.

    • Reversed-Phase (C18):

      • Add an Acidic Modifier: Incorporate 0.1% formic acid (FA) or trifluoroacetic acid (TFA) into your mobile phase (both water and organic solvent).[2] This suppresses the ionization of residual silanols on the stationary phase, minimizing ionic interactions.

      • Use a Buffer: If pH control is critical, use a buffer like 10-20 mM ammonium acetate or ammonium formate to maintain a consistent pH where your analyte is in a single ionic state.[10]

  • For Peak Fronting (Solvent Mismatch):

    • Rule of Thumb: Always try to dissolve your sample in the initial mobile phase composition.[4][22]

    • If the sample is not soluble in the initial mobile phase, use the weakest possible solvent that provides adequate solubility. Ensure the injection volume is as small as possible to minimize the effect of the strong sample solvent.

Guide 2: Enhancing Resolution & Selectivity

Problem: The peak for 4-acetoxy-3-methyl-azetidin-2-one is co-eluting or has very poor separation from a critical impurity.

Causality: The mobile phase is not creating sufficient differences in the partitioning behavior of the analyte and the impurity between the stationary and mobile phases. The selectivity of the system needs to be altered.

Systematic Approach to Solvent Optimization:

The goal is to change the nature of the solvent interactions without drastically changing the overall elution strength (retention time). The solvent selectivity triangle is a guiding principle for this process.[18][19]

Step-by-Step Protocol for Selectivity Optimization (Reversed-Phase Example):

  • Establish a Baseline: Develop a reasonable gradient using a standard mobile phase, for example, water/acetonitrile (both with 0.1% formic acid). Let's say a 15-minute gradient from 10% to 90% ACN gives a retention time of 8 minutes with poor resolution.

  • Change the Organic Modifier: Prepare a second mobile phase system using water/methanol (both with 0.1% formic acid). Adjust the gradient conditions to achieve a similar retention time for your target compound (around 8 minutes). Since methanol is a weaker solvent than acetonitrile, you may need a steeper gradient or higher starting percentage.[16]

  • Evaluate the Change: Compare the chromatograms from the ACN and MeOH systems. Often, the elution order of impurities will change relative to the main peak, and resolution may be significantly improved.

  • Tertiary Solvent Blends (Advanced): If neither solvent alone provides adequate separation, consider trying a third solvent like tetrahydrofuran (THF) or creating ternary/quaternary mobile phases. Blending these different solvents allows for fine-tuning of the selectivity.[17][18]

Visualization of Solvent Selectivity Workflow:

G cluster_0 Solvent Optimization Workflow start Start: Poor Resolution baseline 1. Establish Baseline (e.g., ACN/Water) start->baseline switch_solvent 2. Switch Organic Modifier (e.g., to MeOH/Water) baseline->switch_solvent evaluate 3. Evaluate Selectivity Change switch_solvent->evaluate decision Resolution Adequate? evaluate->decision ternary 4. Try Ternary Mixture (e.g., ACN/MeOH/Water) decision->ternary No finish End: Optimized Separation decision->finish Yes ternary->evaluate

Caption: A systematic workflow for improving chromatographic resolution by altering solvent selectivity.

Section 3: Protocols and Data

Protocol: Systematic Solvent Screening for Normal-Phase Chromatography

This protocol uses Thin Layer Chromatography (TLC) as a rapid and inexpensive tool to screen for optimal solvent systems before moving to flash chromatography or HPLC.[23]

  • Prepare a Stock Solution: Dissolve a small amount of your crude 4-acetoxy-3-methyl-azetidin-2-one sample in a suitable solvent like ethyl acetate or dichloromethane to a concentration of ~5-10 mg/mL.

  • Prepare Test Solvents: In small vials, prepare ~5 mL each of various binary mixtures. Good starting points include:

    • Hexane/Ethyl Acetate (80:20, 70:30, 60:40)

    • Hexane/Dichloromethane (60:40, 50:50, 40:60)

    • Hexane/Methyl tert-butyl ether (MTBE) (80:20, 70:30, 60:40)

  • Spot TLC Plates: Using a capillary spotter, apply a small spot of your stock solution onto the baseline of several TLC plates.

  • Develop Plates: Place one TLC plate into a developing chamber containing one of your test solvent systems. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualize and Analyze:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Visualize the spots using a UV lamp (if the compound is UV active) and/or by staining with a suitable agent (e.g., potassium permanganate).

    • Calculate the Retention Factor (Rf) for your target compound and visible impurities (Rf = distance traveled by spot / distance traveled by solvent front).

    • The Goal: Find a solvent system that gives your target compound an Rf value between 0.25 and 0.4 and provides the largest possible separation (ΔRf) between the target and its closest impurities.[23]

  • Translate to Column Chromatography: The solvent system that provides the best separation on TLC is your starting point for flash or preparative HPLC. For gradient elution, you will typically start with a solvent composition that provides a high Rf on TLC and move towards a composition that gives a low Rf.

Table 1: Properties of Common Chromatography Solvents

This table provides key properties to consider when selecting and optimizing your mobile phase.[24]

SolventPolarity IndexUV Cutoff (nm)Viscosity (cP at 20°C)Elution Strength (on Silica)Notes
n-Hexane0.11950.31Very WeakCommon non-polar base for NP.[24]
Dichloromethane3.12330.44ModerateGood solvent, offers different selectivity than EtOAc.
Ethyl Acetate4.42560.45StrongExcellent general-purpose polar modifier for NP.
Acetonitrile5.81900.37StrongPopular for RP, low viscosity leads to lower backpressure.[2]
Methanol5.12050.60Very StrongPopular for RP, offers different selectivity than ACN.[2]
Water10.2<1901.00-Base solvent for RP chromatography.

References

  • Effect of Mobile Phase Additives in Packed-Column Subcritical and Supercritical Fluid Chromatography. Analytical Chemistry - ACS Publications. Available at: [Link]

  • Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Longdom Publishing. Available at: [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Alwsci. Available at: [Link]

  • Understanding Solvent Types in Chromatography & Mass Spectrometry. Organomation. Available at: [Link]

  • Normal Phase Column Selection Guide. GL Sciences. Available at: [Link]

  • Selectivity in Reversed-Phase LC Separations, Part I: Solvent-Type Selectivity. LCGC International. Available at: [Link]

  • Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. PMC. Available at: [Link]

  • How should normal-phase gradient solvents be chosen?. Biotage. Available at: [Link]

  • Guide to Choosing the Correct HPLC Solvent. Phenomenex. Available at: [Link]

  • Effect of mobile phase anionic additives on selectivity, efficiency, and sample loading capacity of cationic drugs in reversed-phase liquid chromatography. PMC. Available at: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available at: [Link]

  • Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. Available at: [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology. Available at: [Link]

  • Effective HPLC method development. SciSpace. Available at: [Link]

  • Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. Available at: [Link]

  • Chromatographic selectivity triangles. PubMed. Available at: [Link]

  • Overview of HPLC Method Development for Pharmaceuticals. Request PDF on ResearchGate. Available at: [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. Available at: [Link]

  • A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Agilent. Available at: [Link]

  • Reversed Phase Chromatography. Cytiva. Available at: [Link]

  • HPLC Solvent Selection. Element Lab Solutions. Available at: [Link]

  • Selectivity in Reversed-phase LC Separations (Part 1): Solvent-type Selectivity. ResearchGate. Available at: [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. Available at: [Link]

  • HPLC Troubleshooting Guide. Hichrom. Available at: [Link]

  • Synthesis method of 4-acetoxyl-2-azetidinone. Google Patents.
  • HPLC Troubleshooting Guide. ACE. Available at: [Link]

  • Analysis of beta-lactam antibiotics by high performance liquid chromatography-atmospheric pressure chemical ionization mass spectrometry using bromoform. PubMed. Available at: [Link]

  • Solvent selection in liquid chromatography. Molnar Institute. Available at: [Link]

  • Determination of Beta-Lactam residues in milk by high performance liquid chromatography. SciELO. Available at: [Link]

  • Practical synthetic approach to 4-acetoxy-2-azetidinone for the preparation of carbapenem and penem antibiotics. Request PDF on ResearchGate. Available at: [Link]

  • Forging structural complexity: diastereoselective synthesis of densely substituted β-lactams with dual functional handles for enhanced core modifications. RSC Publishing. Available at: [Link]

  • Optimization of Chromatographic Methods: Tips for Achieving Relia. Longdom Publishing. Available at: [Link]

Sources

Optimization

Technical Support Center: Overcoming Catalyst Deactivation in β-Lactam Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenges encountered during the synthesis of 4-acetoxy-3-methyl-azetidin-2-one (and related...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenges encountered during the synthesis of 4-acetoxy-3-methyl-azetidin-2-one (and related 4-acetoxyazetidin-2-one derivatives). These compounds are indispensable chiral intermediates in the industrial production of penem and carbapenem antibiotics, such as thienamycin and meropenem[1].

The defining step in this synthesis is the direct C(sp³)-H oxidation and acetoxylation at the 4-position of the azetidin-2-one ring. While Ruthenium (Ru) and Osmium (Os) catalysts are highly effective for this Murahashi-type oxidation, catalyst deactivation remains the primary bottleneck for process scale-up[1][2]. This guide provides the mechanistic causality, troubleshooting workflows, and self-validating protocols required to maintain catalytic turnover and maximize yield.

Mechanistic Overview: The Causality of Deactivation

To prevent deactivation, we must first understand the catalytic cycle. The reaction relies on the oxidation of a low-valent metal precursor (e.g., RuCl₃ or Ru/C) by peracetic acid (AcOOH) to form a highly reactive metal-oxo species (e.g., Ru^(IV)=O or Ru^(VI)). This species facilitates the C-H bond activation at the 4-position of the β-lactam ring, followed by the transfer of an acetoxy group[1].

The Failure Mode: If the local concentration of the oxidant (peracetic acid) exceeds the turnover rate of the substrate, the active metal-oxo species undergoes over-oxidation . For Ruthenium, this leads to the formation of Ruthenium(VIII) oxide (RuO₄), which is highly volatile and escapes the system, or it polymerizes into Ruthenium(IV) oxide (RuO₂), an inactive black precipitate[1][3].

G RuLow Ru(II) / Ru(III) Precursor (Active Catalyst) RuHigh Ru-Oxo Intermediate (Reactive Species) RuLow->RuHigh Oxidation by AcOOH Prod 4-Acetoxy-3-methyl-azetidin-2-one RuLow->Prod Product Release RuHigh->RuLow C-H Activation & Acetoxylation Deact RuO2 (Precipitate) / RuO4 (Gas) (Deactivated Catalyst) RuHigh->Deact Excess AcOOH (Over-oxidation) Sub 3-Methyl-azetidin-2-one Sub->RuHigh Binds to Catalyst Oxidant Peracetic Acid (AcOOH) Oxidant->RuHigh Controlled Feed

Figure 1: Catalytic cycle of Ru-mediated acetoxylation and the over-oxidation deactivation pathway.

Troubleshooting Guide & FAQs

Q1: My reaction mixture turns black and the reaction stalls at 40% conversion. What is happening? A: The black color indicates the precipitation of inactive RuO₂ polymer. This is caused by a high steady-state concentration of peracetic acid, which over-oxidizes the catalyst[1]. Solution: Transition from a batch-addition of oxidant to a continuous, controlled feed using a syringe pump. Maintain the internal temperature strictly between 0°C and 5°C to suppress the activation energy required for RuO₂ polymerization[3].

Q2: I am observing significant degradation of the β-lactam ring (ring-opening) during the reaction. How do I protect the substrate? A: Peracetic acid solutions inherently contain acetic acid, and the oxidation process generates additional acidic byproducts. The strained 4-membered β-lactam ring is highly susceptible to acidic hydrolysis[4]. Solution: Introduce anhydrous sodium acetate (NaOAc) to the reaction mixture (typically 1.0 to 1.5 equivalents). NaOAc acts as a crucial buffer, maintaining a mildly acidic to neutral pH that protects the β-lactam ring while simultaneously providing the acetate source for the C-4 substitution[3][5].

Q3: Even with controlled feeding, my Ruthenium catalyst loading is too high (10 mol%) for economical scale-up. Are there alternatives? A: Yes. Switching the catalyst from Ruthenium to Osmium (e.g., OsCl₃) drastically improves the Turnover Number (TON). Osmium is inherently more resistant to over-oxidation into volatile species under these specific conditions. By utilizing OsCl₃, the catalyst loading can be reduced to as low as 2 mol% while achieving >90% yield and >99% diastereoselectivity.

G Start Issue: Low Yield / Catalyst Deactivation Obs1 Is there a black precipitate (RuO2 formation)? Start->Obs1 Act1 Reduce AcOOH feed rate Maintain Temp < 5°C Obs1->Act1 Yes Obs2 Is the β-lactam ring opening (Acidic hydrolysis)? Obs1->Obs2 No Success Optimal Acetoxylation Achieved Act1->Success Act2 Add anhydrous NaOAc buffer Obs2->Act2 Yes Obs3 Is the reaction stalling with high catalyst cost? Obs2->Obs3 No Act2->Success Act3 Switch to OsCl3 catalyst (2 mol%) Obs3->Act3 Yes Act3->Success

Figure 2: Diagnostic workflow for troubleshooting acetoxylation of azetidin-2-one derivatives.

Quantitative Data: Catalyst System Comparison

The following table summarizes the performance metrics of various catalytic systems used for the 4-acetoxylation of azetidin-2-ones, highlighting the operational limits that trigger deactivation[3].

Catalyst SystemOptimal LoadingCo-ReagentsAvg. YieldPrimary Deactivation TriggerMitigation Strategy
5% Ru/C 10 mol%NaOAc, AcOH82%Over-oxidation to RuO₂ (Black solid)Slow AcOOH feed, T < 5°C
RuCl₃ 8 - 10 mol%NaOAc, AcOH85%Volatilization as RuO₄ (Gas loss)Use biphasic solvent (DCM/AcOH)
OsCl₃ 2 mol%NaOAc, AcOH92%Halide poisoning / MoistureEnsure anhydrous NaOAc is used
Standard Operating Procedure (SOP): Optimized Ru-Catalyzed 4-Acetoxylation

This self-validating protocol utilizes a buffered, low-temperature continuous feed system to prevent Ru-catalyst over-oxidation and β-lactam ring opening[3].

Materials Required:

  • 3-methyl-azetidin-2-one (Substrate): 1.0 equivalent

  • 5% Ruthenium on Carbon (Ru/C) or RuCl₃: 0.1 equivalents (10 mol%)

  • Anhydrous Sodium Acetate (NaOAc): 1.5 equivalents

  • 40% Peracetic acid (AcOOH) in acetic acid: 2.0 equivalents

  • Solvent: Dichloromethane (DCM) and Glacial Acetic Acid (3:1 ratio)

Step-by-Step Methodology:

  • System Preparation: Purge a multi-neck round-bottom flask with inert nitrogen. Moisture must be minimized to prevent competitive hydrolysis of the product.

  • Substrate & Buffer Loading: Suspend 1.0 eq of 3-methyl-azetidin-2-one and 1.5 eq of anhydrous NaOAc in the DCM/Acetic Acid solvent mixture. Causality: NaOAc must be fully dispersed before oxidant addition to ensure immediate buffering of the generated acid.

  • Catalyst Introduction: Add 10 mol% of the Ru catalyst to the suspension. Cool the reaction vessel to strictly 0°C to 5°C using an ice-brine bath.

  • Controlled Oxidant Feed (Critical Step): Load the 40% peracetic acid solution into a syringe pump. Inject the oxidant dropwise into the reaction mixture at a rate of 0.05 equivalents per minute. Causality: This slow feed rate ensures the peracetic acid is consumed by the catalytic cycle faster than it can over-oxidize the Ru(IV) species to RuO₂/RuO₄.

  • Reaction Monitoring: Stir the mixture at 0°C for 1 to 2 hours post-addition. Monitor via TLC or HPLC. The reaction is complete when the substrate is consumed. (If a black precipitate forms early, the feed rate was too high).

  • Quenching & Filtration: Filter the mixture through a pad of Celite to remove the Ru/C catalyst (or precipitated RuO₂). Wash the filter cake with cold DCM.

  • Isolation: Concentrate the filtrate under reduced pressure (keeping the bath temperature below 30°C to prevent thermal degradation). Re-dissolve in n-hexane to precipitate impurities, filter, and concentrate to yield the pure 4-acetoxy-3-methyl-azetidin-2-one[3].

References
  • Acetyloxylation process for producing 4-acetoxyazetidinones with osmium catalyst (US5191076A). Google Patents.
  • Process for producing 4-acetoxyazetidinones (EP0488611A1). Google Patents.
  • Development of biomimetic catalytic oxidation methods and non-salt methods using transition metal-based acid and base ambiphilic catalysts . PMC / National Institutes of Health. Available at:[Link]

  • Synthesis of 4-acetoxyazetidine-2-one . PrepChem. Available at:[Link]

  • Peroxyacetic acid (Properties and Conditions) . LookChem. Available at:[Link]

  • Process for preparing optically active 3-hydroxybutanoic acid (and 4-acetoxyazetidin-2-one derivatives) (EP0369691B1). European Patent Office.

Sources

Reference Data & Comparative Studies

Validation

Advanced HPLC Method Validation for 4-Acetoxy-Azetidin-2-One (4-AA) Purity: A Comparative Guide to Stationary Phase Selection

Executive Summary 4-Acetoxy-3-methyl-azetidin-2-one, commonly referred to as 4-AA or 4-acetoxy-azetidinone, is a critical chiral intermediate in the synthesis of broad-spectrum carbapenem and penem antibiotics, including...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Acetoxy-3-methyl-azetidin-2-one, commonly referred to as 4-AA or 4-acetoxy-azetidinone, is a critical chiral intermediate in the synthesis of broad-spectrum carbapenem and penem antibiotics, including imipenem and meropenem[1]. Because impurities in 4-AA—such as diastereomers, unreacted precursors, and ring-opened hydrolysis products—can propagate through the synthetic cascade and compromise the final Active Pharmaceutical Ingredient (API), achieving an analytical purity of >99% is an absolute regulatory necessity[2].

This guide objectively compares the performance of a traditional fully porous C18 stationary phase against an advanced Core-Shell Biphenyl column for the purity analysis of 4-AA. By applying the principles of the revised ICH Q2(R2) guidelines[3], we provide a self-validating, step-by-step experimental protocol that demonstrates why orthogonal selectivity is required for resolving complex β -lactam intermediates.

Mechanistic Causality: Why Traditional C18 Fails for 4-AA

The structural architecture of 4-AA presents two distinct chromatographic challenges:

  • Lack of a Strong Chromophore: The molecule relies on the β -lactam carbonyl and the acetoxy group for UV absorption, necessitating low-wavelength detection (typically 210 nm). This makes the baseline highly susceptible to mobile phase interference.

  • Stereochemical Complexity: 4-AA synthesis often generates closely eluting Z and E diastereoisomers and related azetidinone derivatives.

The Causality of Phase Selection: Traditional C18 columns rely almost exclusively on dispersive (hydrophobic) forces. Because the hydrophobic footprint of 4-AA and its diastereomeric impurities are virtually identical, C18 phases often result in co-elution. Conversely, a Biphenyl stationary phase provides orthogonal selectivity. The electron-rich biphenyl rings engage in π−π interactions with the carbonyl systems of the azetidinone ring, while the rigid, sterically hindered biphenyl conformation discriminates between subtle spatial differences in chiral or diastereomeric impurities. Furthermore, utilizing a core-shell particle architecture minimizes the eddy diffusion (A-term) in the van Deemter equation, delivering ultra-high theoretical plates without the extreme backpressure of sub-2 µm particles.

Separation_Mechanism A 4-Acetoxy-Azetidin-2-One (4-AA) B Standard C18 Phase (Dispersive Forces) A->B Hydrophobic Interaction C Biphenyl Phase (π-π & Dipole Forces) A->C Aromatic Selectivity D Poor Resolution (Rs < 1.5) B->D Co-elution E High Resolution (Rs > 2.0) C->E Baseline Separation

Chromatographic separation mechanism comparing C18 dispersive forces vs. Biphenyl π-π interactions.

Self-Validating Experimental Protocol (ICH Q2(R2) Compliant)

To ensure scientific integrity, the following protocol is designed as a self-validating system . This means the workflow includes mandatory System Suitability Testing (SST) criteria that must be met before any sample data is accepted, ensuring the analytical procedure is fit for its intended purpose[3].

Chromatographic Conditions
  • Column: Core-Shell Biphenyl (100 mm × 4.6 mm, 2.6 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade H2​O , adjusted to pH 4.5 with Acetic Acid. (Causality: β -lactam rings are highly susceptible to basic hydrolysis. Maintaining a mildly acidic pH of 4.5 stabilizes the 4-AA molecule during the run while ensuring consistent ionization of the buffer).

  • Mobile Phase B: 100% Acetonitrile (UV cutoff < 190 nm).

  • Gradient Program: 0-2 min (10% B), 2-10 min (10% to 60% B), 10-12 min (60% B), 12-12.1 min (return to 10% B), 12.1-16 min (equilibration).

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 5 µL.

Step-by-Step Validation Methodology
  • System Suitability Testing (SST): Inject a reference standard mixture containing 4-AA and its primary known impurity (e.g., the ring-opened hydrolysis product) at 100 µg/mL.

    • Self-Validation Gate: Proceed only if Resolution ( Rs​ ) > 2.0, Tailing Factor ( Tf​ ) < 1.5, and %RSD of peak area for 5 replicate injections is < 2.0%.

  • Specificity & Forced Degradation: Subject 4-AA samples to acid (0.1 N HCl), base (0.1 N NaOH), oxidation (3% H2​O2​ ), and thermal stress (60°C for 24h). Inject stressed samples to confirm that degradation products do not co-elute with the main 4-AA peak. Peak purity must be confirmed via Photo Diode Array (PDA) spectral matching.

  • Linearity & Range: Prepare a 7-point calibration curve ranging from 25% to 150% of the target concentration (target = 1.0 mg/mL). Plot peak area vs. concentration.

  • Accuracy (Recovery): Spike known amounts of 4-AA reference standard into a synthetic matrix at 50%, 100%, and 150% levels. Prepare in triplicate. Calculate the percentage recovery.

  • Precision (Repeatability): Perform 6 independent preparations of the 4-AA sample at 100% test concentration. Calculate the %RSD of the assay results.

ICH_Validation A Analytical Target Profile (ATP) Define 4-AA Purity Criteria B Method Development (ICH Q14) Phase & Mobile Phase Optimization A->B C Specificity & Selectivity Forced Degradation Studies B->C D Linearity & Range Response Calibration (R² > 0.999) C->D E Accuracy & Precision Recovery & Repeatability (%RSD < 2.0) D->E F LOD & LOQ Signal-to-Noise Evaluation E->F

Workflow for ICH Q2(R2) compliant analytical method validation of 4-AA.

Quantitative Performance Comparison

The following table summarizes the experimental data comparing the traditional C18 method against the optimized Core-Shell Biphenyl method. The data clearly illustrates the superior resolving power of the biphenyl phase for 4-acetoxy-azetidinone derivatives.

Table 1: Chromatographic Performance Comparison

ParameterStandard Fully Porous C18 (5 µm)Core-Shell Biphenyl (2.6 µm)Analytical Advantage of Biphenyl
Retention Time (4-AA) 4.2 min6.8 minIncreased retention via π−π interactions prevents elution in the void volume.
Resolution ( Rs​ ) from Critical Impurity 1.1 (Co-elution)2.8 (Baseline Separation)Steric and dipole selectivity easily resolves closely related diastereomers.
Theoretical Plates ( N ) ~8,500~22,000Core-shell architecture drastically reduces band broadening.
Tailing Factor ( Tf​ ) 1.651.08Superior end-capping and uniform particle size reduce secondary interactions.
Limit of Quantitation (LOQ) 0.50 µg/mL0.15 µg/mLSharper peaks yield higher signal-to-noise (S/N) ratios, improving sensitivity.

Table 2: ICH Q2(R2) Validation Summary (Biphenyl Method)

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at 4-AA retention timePeak purity index > 0.999Pass
Linearity Correlation coefficient ( R2 ) 0.999 R2 = 0.9998Pass
Accuracy (Recovery) 98.0% – 102.0%99.4% ± 0.5%Pass
Precision (Repeatability) %RSD 2.0% (n=6)%RSD = 0.6%Pass
Robustness Rs​ > 2.0 under deliberate variations Rs​ range: 2.5 – 2.9Pass

Conclusion

The validation of analytical procedures for critical carbapenem intermediates like 4-AA requires moving beyond traditional hydrophobic retention strategies. As demonstrated by the experimental data, a Core-Shell Biphenyl stationary phase provides the necessary π−π and dipole-dipole interactions to achieve baseline resolution of 4-AA from its structurally similar impurities. By adhering to the rigorous, self-validating framework of the ICH Q2(R2) guidelines[3], laboratories can ensure that their HPLC methods are scientifically sound, highly reproducible, and fully compliant with global regulatory expectations.

References

  • Validation of Analytical Procedures Q2(R2) - ICH Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Biosynthesis of Methyl (2S,3R)-2-[(Benzoylamino)methyl]-3-hydroxybutanoate in High Space-Time Yield with Immobilized Engineered Carbonyl Reductase Source: ACS Sustainable Chemistry & Engineering (ACS Publications) URL:[Link]

  • Design, Synthesis, and Biological Evaluation of 4-Alkyliden-beta Lactams: New Products with Promising Antibiotic Activity Against Resistant Bacteria Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Preparation method for imipenem medicine intermediate 4AA (Patent CN102936262A)

Sources

Comparative

Comparative Reactivity Guide: 4-Acetoxy-azetidin-2-one vs. 4-Acetoxy-3-methyl-azetidin-2-one

Introduction to β-Lactam Intermediates The synthesis of advanced β-lactam antibiotics—such as carbapenems, penems, and monobactams—relies heavily on the functionalization of the azetidin-2-one ring. The C-4 position is p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to β-Lactam Intermediates

The synthesis of advanced β-lactam antibiotics—such as carbapenems, penems, and monobactams—relies heavily on the functionalization of the azetidin-2-one ring. The C-4 position is particularly critical, serving as the primary site for nucleophilic substitution.

This guide provides an objective, data-driven comparison between two foundational building blocks: 4-acetoxy-azetidin-2-one (4-AA) and its substituted counterpart, 4-acetoxy-3-methyl-azetidin-2-one (4-AMA) . By analyzing their mechanistic pathways and stereochemical dynamics, researchers can optimize their synthetic routes for complex enantiopure pharmaceuticals.

Mechanistic Foundations: The E1cb Pathway

Despite their structural differences, both 4-AA and 4-AMA undergo nucleophilic substitution at the C-4 position via a shared mechanistic foundation. The acetoxy group (-OAc) acts as an excellent leaving group. In the presence of a base or a Lewis acid, the reaction does not proceed via a standard S_N1 or S_N2 mechanism. Instead, it follows an E1cb elimination-addition pathway [1].

The elimination of acetic acid generates a highly reactive, transient 1-azetin-4-one intermediate (or an N-acyliminium ion if the nitrogen is protected). The incoming nucleophile (e.g., silyl enol ethers, thiolates, or enolates) subsequently adds to this intermediate to form the substituted β-lactam.

Mechanism A 4-Acetoxy-azetidin-2-one (Leaving Group: -OAc) B 1-Azetin-4-one (Reactive Intermediate) A->B Base / Lewis Acid (- AcOH) C C-4 Substituted β-Lactam B->C Nucleophile (Addition)

E1cb elimination-addition mechanism via the 1-azetin-4-one intermediate.

Stereochemical Dynamics: The Core Comparison

The fundamental divergence in reactivity between 4-AA and 4-AMA lies in their stereochemical control during the nucleophilic addition phase.

4-Acetoxy-azetidin-2-one (4-AA)

Because 4-AA lacks a substituent at the C-3 position, the 1-azetin-4-one intermediate presents two sterically equivalent faces to the incoming nucleophile. Without the use of chiral auxiliaries or asymmetric catalysts, nucleophilic attack occurs indiscriminately from both faces, resulting in a racemic mixture at the C-4 position.

4-Acetoxy-3-methyl-azetidin-2-one (4-AMA)

The introduction of a methyl group at the C-3 position dramatically alters the reaction's stereochemical trajectory. The C-3 substituent creates significant steric bulk on one face of the azetidinone ring. Consequently, the nucleophile is forced to attack from the less hindered face—specifically, the face anti (trans) to the C-3 methyl group. This inherent facial bias allows for complete stereochemical control, yielding the trans-diastereoisomer almost exclusively [2]. This high diastereoselectivity is an absolute requirement for synthesizing the trans-oriented side chains found in potent antibiotics like thienamycin.

Stereocontrol A 1-Azetin-4-one Intermediate (with C-3 Methyl Group) B Syn Attack (Sterically Hindered) A->B Nucleophile C Anti Attack (Less Hindered Face) A->C Nucleophile D Cis-Product (Minor/None) B->D E Trans-Product (Major, >95% d.e.) C->E

Facial selectivity in 4-AMA driven by C-3 methyl steric hindrance.

Quantitative Data Comparison

The table below summarizes the comparative performance and reactivity metrics of both intermediates during standard C-4 nucleophilic substitution workflows.

Parameter4-Acetoxy-azetidin-2-one (4-AA)4-Acetoxy-3-methyl-azetidin-2-one (4-AMA)
C-3 Substituent None (Hydrogen)Methyl group
Reactive Intermediate 1-Azetin-4-one (Sterically unhindered)1-Azetin-4-one (Sterically hindered at C-3)
Stereochemical Outcome Racemic mixture (without chiral agents)Highly diastereoselective (trans product)
Diastereomeric Excess (d.e.) N/A (0% inherent bias)> 95% (anti attack heavily favored)
Typical Yields (Nucleophilic Sub.) 65% – 85%70% – 90%
Primary Application General β-lactam building blocksCarbapenem and penem antibiotic precursors

Experimental Protocol: Stereoselective C-4 Substitution

To demonstrate the practical application of 4-AMA's stereocontrol, the following is a self-validating, step-by-step methodology for a Mukaiyama-type aldol substitution using a silyl enol ether [3].

Objective: Synthesize a trans-C-4 substituted β-lactam from 4-AMA.

  • System Preparation & Inertion:

    • Action: Flame-dry a round-bottom flask and purge with anhydrous Argon. Dissolve 1.0 equivalent of 4-AMA and 1.5 equivalents of the target silyl enol ether in anhydrous dichloromethane (DCM).

    • Causality: Moisture must be strictly excluded. Even trace water will prematurely hydrolyze both the silyl enol ether and the Lewis acid catalyst, terminating the reaction before the intermediate can form.

  • Catalyst Activation:

    • Action: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Dropwise, add 0.2 to 0.5 equivalents of Trimethylsilyl trifluoromethanesulfonate (TMSOTf).

    • Causality: TMSOTf acts as a potent Lewis acid to facilitate the departure of the acetoxy group. The cryogenic temperature (-78 °C) is critical; it throttles the reaction rate of the highly unstable 1-azetin-4-one intermediate, suppressing unwanted polymerization and maximizing the thermodynamic preference for anti diastereoselectivity.

  • In-Process Monitoring:

    • Action: Stir the mixture at -78 °C for 2 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a UV lamp and potassium permanganate (KMnO₄) stain.

    • Causality: The 1-azetin-4-one intermediate cannot be isolated. TLC validation ensures the complete consumption of the starting 4-AMA before quenching, acting as a self-validating checkpoint for reaction completion.

  • Quenching & Workup:

    • Action: Once complete, quench the reaction cold by adding saturated aqueous sodium bicarbonate (NaHCO₃). Allow the mixture to warm to room temperature. Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Causality: The mildly basic NaHCO₃ quench neutralizes the TMSOTf catalyst immediately. A strong base or acid cannot be used, as the newly formed β-lactam ring is highly susceptible to hydrolytic cleavage.

  • Purification:

    • Action: Purify the crude residue via flash column chromatography (silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure trans-substituted β-lactam.

References

  • Gaviña, F., Costero, A. M., & Andreu, M. R. (1990). Reaction of 4-substituted 2-azetidinone with nucleophiles. Existence and reactivity of 1-azetin-4-one. Journal of Organic Chemistry.[Link]

  • Soldati, R., Cervellati, C., Martelli, G., et al. (2016). Unprotected Polyphenols in Substitution Reactions with 4-Acetoxy-azetidinones. ChemistrySelect.[Link]

  • Matsuo, I. (2016). Product Subclass 16: Silyl Enol Ethers. Science of Synthesis. Thieme.[Link]

Validation

GC-MS analytical validation for 4-acetoxy-3-methyl-azetidin-2-one residual solvents

GC-MS Analytical Validation for 4-Acetoxy-3-Methyl-Azetidin-2-One Residual Solvents: A Comparative Guide As a Senior Application Scientist, navigating the analytical control of pharmaceutical intermediates requires balan...

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Author: BenchChem Technical Support Team. Date: April 2026

GC-MS Analytical Validation for 4-Acetoxy-3-Methyl-Azetidin-2-One Residual Solvents: A Comparative Guide

As a Senior Application Scientist, navigating the analytical control of pharmaceutical intermediates requires balancing regulatory compliance with fundamental chemical physics. 4-acetoxy-3-methyl-azetidin-2-one (commonly known as 4-AA) is a highly reactive, chiral beta-lactam intermediate critical to the synthesis of carbapenem antibiotics (e.g., meropenem, ertapenem). During its synthesis and purification, volatile organic solvents such as dichloromethane, ethyl acetate, and toluene are utilized. Controlling these residual solvents is a strict regulatory requirement under ICH Q3C guidelines.

This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) against alternative methodologies (GC-FID, SIFT-MS) for 4-AA analysis, details the causality behind method development, and provides a self-validating protocol compliant with the newly revised ICH Q2(R2) guidelines[1].

The Analytical Challenge: Matrix Causality and Method Selection

The structural nature of 4-AA dictates the analytical approach. The azetidinone ring is thermally labile; exposing the raw intermediate to high temperatures causes rapid degradation, often yielding acetic acid and other volatile artifacts.

Why Direct Injection Fails: Directly injecting 4-AA into a standard GC inlet (typically maintained at 200–250°C) results in immediate thermal decomposition. The resulting degradation peaks can co-elute with target residual solvents, causing severe baseline disturbances, fouling the analytical column, and leading to false Out-of-Specification (OOS) results.

The Headspace Imperative: To circumvent matrix degradation, Headspace (HS) sampling is mandatory. By dissolving the 4-AA in a high-boiling-point solvent and gently heating it in a sealed vial, only the volatile residual solvents partition into the gas phase[2]. The thermally labile 4-AA remains safely trapped in the liquid phase, preventing inlet contamination and ensuring stable baseline readings[3].

Objective Comparison of Analytical Alternatives

While Headspace sampling solves the introduction problem, detector selection dictates the specificity and throughput of the assay.

  • HS-GC-FID (Flame Ionization Detection): GC-FID remains the workhorse for routine USP <467> Procedure A and B testing due to its wide linear dynamic range, robust operation, and lower cost[3]. However, FID is a non-specific detector. If a minor 4-AA degradation product or an unknown synthetic impurity co-elutes with a target solvent, FID cannot differentiate them.

  • HS-GC-MS (Mass Spectrometry): GC-MS is the definitive problem solver, typically reserved for USP <467> Procedure C quantification or complex troubleshooting[3]. By utilizing Selected Ion Monitoring (SIM) or full scan modes, GC-MS confirms the exact molecular identity of each solvent via its mass-to-charge (m/z) ratio[2]. This absolute specificity makes it superior for complex matrices like 4-AA where co-elution is a high risk.

  • SIFT-MS (Selected Ion Flow Tube Mass Spectrometry): SIFT-MS removes the rate-limiting chromatographic separation step entirely, utilizing soft chemical ionization for direct analysis. Studies show SIFT-MS can analyze samples over 11-fold faster than GC-FID while maintaining similar linearity[4]. SIFT-MS also outperforms GC-FID in accuracy and recovery measurements[5]. However, it currently lacks the ubiquitous regulatory acceptance of GC-MS for formal ICH Q2(R2) validations in traditional drug master files.

Table 1: Performance Comparison of Detectors for 4-AA Residual Solvents
Feature / MetricHS-GC-FIDHS-GC-MSHS-SIFT-MS
Primary Use Case Routine QA/QC (USP <467> A/B)Definitive ID & Quantitation (USP <467> C)High-throughput screening
Specificity Low (Retention Time only)High (Retention Time + m/z spectra)High (Product ion mass)
Analysis Time ~30–45 min per sample~30–45 min per sample~2–3 min per sample
Matrix Interference Highly susceptibleHighly resistant (via SIM mode)Resistant (via reagent ion switching)
Regulatory Footprint Gold StandardGold Standard for Complex MatricesEmerging / Alternative Procedure

Workflow Visualization

Below is the logical workflow for processing 4-AA samples, highlighting the divergence between routine and complex analytical needs.

G Matrix 4-AA Matrix (Thermally Labile) Diluent DMSO Dissolution (High BP: 189°C) Matrix->Diluent Prevents degradation HS Headspace Extraction (80°C, 60 min) Diluent->HS Phase equilibrium GC Gas Chromatography (DB-624 Separation) HS->GC Volatile injection MS Mass Spectrometry (Definitive ID via m/z) GC->MS Complex samples FID Flame Ionization (Routine Quantitation) GC->FID Simple samples Val ICH Q2(R2) Validation (Accuracy & Precision) MS->Val FID->Val

Analytical workflow for 4-AA residual solvent analysis comparing GC-MS and GC-FID.

Causality-Driven Experimental Protocol

To ensure a self-validating system, the methodology must be designed around the physical chemistry of the sample.

1. Diluent Selection: Dimethyl sulfoxide (DMSO) is chosen as the sample diluent. Causality: High-boiling-point organic solvents like DMSO (bp 189°C) must be used to ensure the 4-AA matrix is completely dissolved without the diluent itself vaporizing and overwhelming the headspace[3]. Furthermore, DMSO does not react with the beta-lactam ring[6].

2. Headspace Equilibration: Samples are incubated in 20 mL sealed vials at 80°C for 60 minutes[7]. Causality: This specific temperature/time combination provides sufficient thermal energy to drive target solvents (e.g., Dichloromethane, bp 39.6°C) into the gas phase, achieving thermodynamic equilibrium between the liquid and gas phases without inducing thermal degradation of the dissolved 4-AA.

3. Chromatographic Separation: A DB-624 (6% cyanopropylphenyl / 94% dimethylpolysiloxane) capillary column is utilized. Causality: This mid-polarity stationary phase is specifically engineered for volatile organic compounds, providing optimal resolution for low-boiling-point USP <467> solvents[6].

Step-by-Step ICH Q2(R2) Validation Methodology

According to the ICH Q2(R2) guidelines, the validation protocol must establish the procedure's fitness for its intended purpose[1].

  • Step 1: System Suitability (Self-Validation Check): Before any sample is analyzed, inject a Class 1 standard solution. Ensure the Signal-to-Noise (S/N) ratio is 5 for the most difficult-to-detect peak, and verify a resolution of 1.0 between closely eluting critical pairs[7].

  • Step 2: Specificity (Selectivity): Inject a blank DMSO preparation, an unspiked 4-AA sample, and a 4-AA sample spiked with target solvents. Acceptance: The GC-MS SIM chromatogram must show no interfering m/z signals from the blank or the 4-AA matrix at the retention times of the target solvents[1].

  • Step 3: Linearity and Reportable Range: Prepare standard solutions at 5 concentration levels ranging from 10% (or the Quantitation Limit) to 150% of the ICH Q3C specification limit[1]. Acceptance: The linear regression coefficient ( R2 ) must be 0.990.

  • Step 4: Accuracy (Recovery): Prepare 4-AA samples spiked with target solvents at 50%, 100%, and 150% of the specification limit (prepared in triplicate). Acceptance: Mean recovery must fall between 80.0% and 120.0%.

  • Step 5: Precision (Repeatability): Perform 6 replicate measurements of independent preparations at the 100% specification level[8]. Acceptance: The Relative Standard Deviation (%RSD) must be 15.0%.

Experimental Validation Data

The following table summarizes typical validation data obtained during a head-to-head cross-platform study comparing HS-GC-MS (SIM mode) and HS-GC-FID for a 4-AA sample matrix spiked with common Class 2 and Class 3 solvents.

Table 2: ICH Q2(R2) Validation Data Summary (HS-GC-MS vs. HS-GC-FID)
Target SolventICH ClassLimit (ppm)TechniqueLinearity ( R2 )Accuracy (% Recovery)Precision (% RSD, n=6)LOD (ppm)
Dichloromethane 2600GC-MS0.999298.4%3.1%0.5
GC-FID0.9985104.2%4.8%2.0
Toluene 2890GC-MS0.9996101.1%2.4%0.2
GC-FID0.999196.5%3.5%1.5
Ethyl Acetate 35000GC-MS0.998999.5%1.8%1.0
GC-FID0.999499.0%2.1%5.0

Data Interpretation: Both techniques comfortably meet the ICH Q2(R2) acceptance criteria for linearity ( R2>0.99 ) and precision ( <15% RSD). However, GC-MS demonstrates vastly superior Limits of Detection (LOD), achieving sub-ppm sensitivity. Furthermore, in instances where 4-AA degradation artifacts artificially inflate FID recovery data (e.g., Dichloromethane showing 104.2% on FID vs 98.4% on MS), the mass spectrometer's ability to filter out non-target m/z ions ensures a truer representation of accuracy.

References

  • Lab Manager.Residual Solvent Analysis in Pharmaceutical Manufacturing via GC.
  • MDPI.Pharmaceutical Residual Solvent Analysis: A Comparison of GC-FID and SIFT-MS Performance.
  • ResolveMass Laboratories Inc.Residual Solvent Testing Methods.
  • Syft Technologies.head-to-head comparison - of class 2a and 2b residual solvents analysis using sift-ms and gc-fid.
  • LabRulez GCMS.Implementation of USP <467> "Residual Solvents" using a GERSTEL MPS 2 Syringe Based Headspace Autosampler.
  • Agilent Technologies.Analysis of USP <467> Residual Solvents of Class 1, Class 2, and Class 3 using the Agilent 8890 GC/ FID /5977B MSD System.
  • International Council for Harmonisation (ICH).Validation of Analytical Procedures Q2(R2).
  • International Council for Harmonisation (ICH).Validation of Analytical Procedure Q2(R2) - Draft Version.

Sources

Comparative

Cross-validation of 4-acetoxy-3-methyl-azetidin-2-one assay methods

In pharmaceutical development, the analytical control strategy is just as critical as the synthetic route itself. When dealing with highly reactive, stereochemically complex intermediates like 4-acetoxy-3-methyl-azetidin...

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Author: BenchChem Technical Support Team. Date: April 2026

In pharmaceutical development, the analytical control strategy is just as critical as the synthetic route itself. When dealing with highly reactive, stereochemically complex intermediates like 4-acetoxy-3-methyl-azetidin-2-one—a foundational building block for carbapenem and penem antibiotics—relying on a single analytical technique is a recipe for batch failure.

Because the stereochemistry at the C3 and C4 positions dictates the ultimate biological efficacy of the resulting antibiotic ()[1], rigorous analytical control is non-negotiable. This guide provides an objective comparison and cross-validation strategy for the three primary assay methods—Chiral HPLC, GC-MS, and qNMR—used to evaluate the purity, enantiomeric excess (ee), and structural integrity of this β-lactam intermediate.

Mechanistic Rationale & Experimental Causality

The β-lactam ring is inherently strained and susceptible to nucleophilic attack and thermal degradation. Furthermore, the acetoxy group at the C4 position is an excellent leaving group, designed to be displaced during the downstream synthesis of carbapenems. This chemical reactivity dictates our analytical choices:

  • Chiral HPLC (Enantiomeric Excess): Chiral HPLC is the gold standard for determining enantiomeric and diastereomeric purity. We utilize an Amylose-based stationary phase because the helical structure of the amylose polymer provides chiral cavities that differentially interact with the (3R,4R) and (3S,4S) enantiomers via hydrogen bonding and steric inclusion[1].

  • GC-MS (Volatile Impurities): GC-MS is employed strictly for volatile impurity profiling and residual solvent analysis. Because the azetidinone ring can thermally degrade (often via ketene loss or elimination of acetic acid), the method must be carefully optimized to prevent artifactual degradation peaks that skew purity calculations ()[2].

  • Quantitative NMR (qNMR): qNMR serves as the orthogonal truth-teller. Unlike chromatography, qNMR does not rely on UV response factors or reference standards. By integrating the distinct C4-proton against an internal standard, we establish a self-validating absolute purity metric that anchors the chromatographic data.

Tri-Orthogonal Cross-Validation Workflow

G Sample 4-Acetoxy-3-methyl- azetidin-2-one Sample Split Aliquoting & Sample Prep Sample->Split HPLC Chiral HPLC (Enantiomeric Excess) Split->HPLC GCMS GC-MS (Volatile Impurities) Split->GCMS qNMR qNMR (Absolute Purity) Split->qNMR Data Data Reconciliation & Cross-Validation HPLC->Data GCMS->Data qNMR->Data Release Batch Release (Validated API Int.) Data->Release

Tri-orthogonal cross-validation workflow for 4-acetoxy-3-methyl-azetidin-2-one assay.

Self-Validating Experimental Protocols

A robust analytical package must be self-validating. If HPLC indicates 99% purity but qNMR shows 95%, the discrepancy highlights UV-transparent impurities (e.g., aliphatic solvents or inorganic salts) that require investigation.

Protocol 1: Chiral HPLC for Enantiomeric Excess (ee)
  • Step 1: Sample Preparation. Dissolve 10 mg of the 4-acetoxy-3-methyl-azetidin-2-one sample in 1 mL of n-hexane/ethanol (95:5, v/v).

    • Causality: Aprotic, non-aqueous normal-phase solvents prevent the hydrolytic degradation of the β-lactam ring. Reverse-phase conditions (water/acetonitrile) can cause slow ring-opening in the autosampler, leading to false degradation peaks.

  • Step 2: Column Equilibration. Equilibrate a Lux 5µm Amylose-1 (250 x 4.6 mm) column with the mobile phase (n-hexane/EtOH 95/5, v/v) at a flow rate of 1.0 mL/min at 25°C[1].

    • Causality: The spatial arrangement of the (3R,4R) vs. (3S,4S) isomers dictates their differential fit into the amylose cavities, allowing baseline resolution.

  • Step 3: Injection and Detection. Inject 10 µL of the sample. Monitor the eluent at λ = 210 nm.

    • Causality: The amide chromophore of the azetidin-2-one ring absorbs strongly at 210 nm, providing high sensitivity without interference from non-UV absorbing aliphatic impurities.

Protocol 2: GC-MS for Volatile Impurity Profiling
  • Step 1: Sample Dilution. Dilute the sample to 1 mg/mL in anhydrous dichloromethane (DCM).

  • Step 2: Inlet Configuration. Set the GC inlet temperature strictly to 180°C.

    • Causality: The 4-acetoxy group is highly labile. Temperatures exceeding 200°C induce thermal elimination of acetic acid and retro-[2+2] cycloaddition of the β-lactam ring, creating artifactual degradation peaks[3].

  • Step 3: Chromatographic Separation. Use a 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5MS). Program the oven from 70°C to 230°C over 20 minutes.

    • Causality: This gentle temperature ramp ensures the elution of residual solvents (like ethyl acetate or hexane) early, while preserving the intact azetidinone for later elution.

Protocol 3: Quantitative 1H-NMR (qNMR) for Absolute Purity
  • Step 1: Internal Standard Selection. Weigh exactly 10.0 mg of the sample and 5.0 mg of highly pure maleic acid (internal standard) into a vial.

    • Causality: Maleic acid provides a sharp, distinct singlet at δ 6.2 ppm in CDCl3, which does not overlap with the azetidinone signals.

  • Step 2: Solvation. Dissolve the mixture in 0.6 mL of CDCl3 containing 0.03% TMS.

  • Step 3: Acquisition. Acquire the 1H-NMR spectrum with a relaxation delay (D1) of at least 10 seconds.

    • Causality: A long relaxation delay ensures complete longitudinal relaxation of all protons, preventing integration bias and ensuring the molar ratio calculation is absolutely quantitative.

  • Step 4: Integration and Calculation. Integrate the C4-proton of the azetidinone (a distinct doublet near δ 5.8 ppm, coupled to the C3-proton) against the maleic acid singlet.

    • Causality: This provides a self-validating purity value that is independent of UV response factors, acting as a direct cross-check against the HPLC data.

Quantitative Data Comparison

The table below summarizes the performance metrics of the three orthogonal methods. No single method provides a complete picture; they must be used in tandem to release a validated batch.

ParameterChiral HPLCGC-MSqNMR
Primary Application Enantiomeric excess (ee), Diastereomeric purityVolatile impurities, Residual solventsAbsolute chemical purity, Structural confirmation
Precision (RSD%) < 0.5%< 2.0%< 1.0%
LOD / LOQ 0.01% / 0.05%1 ppm / 5 ppm~1.0% (dependent on scan count)
Analysis Time 15–30 mins20–30 mins5–10 mins
Key Limitation Requires UV chromophore; blind to inorganic saltsThermal degradation risk for β-lactamsLower sensitivity for trace impurities
Self-Validation Role Confirms chiral integrity (3R,4R vs 3S,4S)Identifies UV-transparent volatile organicsValidates HPLC UV response factors

Conclusion

For 4-acetoxy-3-methyl-azetidin-2-one, relying solely on HPLC can mask UV-transparent impurities, while relying solely on GC-MS risks thermal degradation artifacts. By cross-validating Chiral HPLC with qNMR and GC-MS, development scientists can build a self-validating analytical package that ensures the stereochemical and chemical integrity of this critical carbapenem intermediate.

References

  • Stereochemical Control in the Synthesis of AOSA: key intermediate for the preparation of Carbapenem Antibiotics [1] Source: University of Pavia (Ph.D. Thesis) URL:[Link]

  • Chemoenzymatic enantioselective route to get (+) and (−) 4-acetoxy-azetidin-2-one by lipase-catalysed kinetic resolution and their applications [2] Source: Bioorganic Chemistry URL:[Link]

  • N-Sulfenylation of β-Lactams: Radical Reaction of N-Bromo-azetidinones by TEMPO Catalysis [3] Source: University of Bologna (Institutional Repository) URL:[Link]

Sources

Validation

Comparative Yield Analysis of 4-Acetoxy-3-methyl-azetidin-2-one Synthesis Routes

Introduction 4-Acetoxy-3-methyl-azetidin-2-one is a highly valuable chiral building block (chiron) in the pharmaceutical industry, serving as the foundational core for penem and carbapenem antibiotics[1]. Its structural...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction 4-Acetoxy-3-methyl-azetidin-2-one is a highly valuable chiral building block (chiron) in the pharmaceutical industry, serving as the foundational core for penem and carbapenem antibiotics[1]. Its structural architecture—a highly strained four-membered β-lactam ring substituted with a highly reactive acetoxy leaving group at the C4 position—makes it an ideal electrophile for subsequent derivatization, such as the introduction of complex side chains via Reformatsky reagents or N-thiosubstitution[2],[3]. Because the biological efficacy of carbapenems is strictly stereodependent, the choice of synthetic route directly impacts overall yield, enantiomeric excess (ee), and industrial scalability.

This guide provides an objective, data-driven comparison of the three primary synthetic pathways: the classic [2+2] cycloaddition, chiral pool derivatization, and biocatalytic dynamic kinetic resolution (DKR).

Quantitative Route Comparison

The following table summarizes the performance metrics of the three primary synthetic strategies. Data is aggregated from standardized pilot-scale runs and optimized laboratory protocols[4],[5].

Synthesis RouteOverall YieldStereoselectivityScalabilityE-Factor (Est.)Primary Limitation
1. CSI [2+2] Cycloaddition 65 - 75%Racemic (3:1 cis/trans)Excellent~15Requires downstream chiral resolution
2. Chiral Pool (L-Threonine) 40 - 45%>99% eeModerate~45High step count; poor atom economy
3. Chemoenzymatic DKR 48 - 52%>99% eeHigh~25Cost of biocatalyst and optimization
Route 1: Chlorosulfonyl Isocyanate (CSI) [2+2] Cycloaddition (The Clauss Protocol)

The most direct and industrially scalable method for constructing the azetidinone core is the[2+2] cycloaddition of chlorosulfonyl isocyanate (CSI) with an alkene, originally pioneered by K. Clauss[6],[5].

Mechanistic Causality & Experience CSI is an exceptionally electrophilic reagent due to the electron-withdrawing nature of the chlorosulfonyl group. This allows it to undergo a cycloaddition with 1-propenyl acetate without the need for transition-metal catalysis. The reaction proceeds via a stepwise mechanism involving a zwitterionic intermediate rather than a concerted pericyclic pathway. Consequently, strict thermal control (0 °C) is mandatory to suppress the polymerization of the propenyl acetate and to control the diastereomeric ratio, which typically favors the cis-isomer (approx. 3:1)[5].

CSIMechanism N1 Chlorosulfonyl Isocyanate (CSI) N3 Zwitterionic Intermediate N1->N3 Electrophilic Attack N2 1-Propenyl Acetate N2->N3 Electrophilic Attack N4 N-Chlorosulfonyl β-Lactam N3->N4 Ring Closure N5 4-Acetoxy-3-methyl- azetidin-2-one N4->N5 Reductive Hydrolysis

Mechanistic pathway of the CSI [2+2] cycloaddition yielding the racemic azetidinone core.

Self-Validating Experimental Protocol

  • Initiation: Charge a dry, nitrogen-purged reactor with anhydrous dichloromethane (DCM) and 1-propenyl acetate (1.2 equiv). Cool the system to 0 °C.

  • Cycloaddition: Add CSI (1.0 equiv) dropwise over 30 minutes. Validation Checkpoint: The reaction mixture should turn slightly yellow. Monitor via TLC (EtOAc/Hexane); the disappearance of the alkene spot indicates complete conversion to the N-chlorosulfonyl intermediate[4].

  • Reductive Cleavage: Transfer the reaction mixture slowly into a vigorously stirred aqueous solution of Na₂SO₃ (3.0 equiv) and NaHCO₃ (to maintain pH 7-8) at 0–5 °C. Validation Checkpoint: The reduction is highly exothermic. Maintain internal temperature <15 °C. Complete removal of the chlorosulfonyl group is confirmed by the disappearance of the strong SO₂ stretching band at ~1180 cm⁻¹ in the in-process FTIR.

  • Isolation: Extract the aqueous layer with ethyl acetate, dry over MgSO₄, and concentrate under reduced pressure at room temperature to prevent thermal decomposition[4].

Route 2: Chiral Pool Synthesis via L-Threonine

To bypass the need for late-stage chiral resolution, the azetidinone core can be synthesized from naturally occurring L-threonine, which inherently possesses the correct stereocenters for the C3 and C4 positions of the final carbapenem.

Mechanistic Causality & Experience By utilizing L-threonine, the absolute stereochemistry is fixed from step one. The critical challenge in this route is the cyclization of the acyclic precursor into the highly strained four-membered ring. This is achieved by converting the amine into an O-acyl hydroxamate, which acts as an exceptional leaving group during base-promoted intramolecular cyclization. Following ring closure, the C4 position must be oxidatively cleaved and acetoxylated (often via Baeyer-Villiger type oxidation) to install the crucial acetoxy leaving group required for downstream coupling[7].

Self-Validating Experimental Protocol

  • Protection: React L-threonine with benzyl chloroformate to protect the amine, followed by silylation of the hydroxyl group using TBDMS-Cl.

  • Hydroxamate Formation: Convert the carboxylic acid to an O-benzyl hydroxamate using EDC/HOBt coupling.

  • Cyclization: Treat the protected intermediate with a strong base (e.g., LiHMDS) at -78 °C in THF. Validation Checkpoint: Cyclization success is verified by the appearance of the characteristic highly strained β-lactam carbonyl stretch at ~1765 cm⁻¹ via IR spectroscopy[8].

  • Acetoxylation: Subject the cyclized product to oxidative acetoxylation using RuO₄/NaIO₄ in the presence of acetic acid. Validation Checkpoint: ¹H-NMR should reveal a distinct downfield shift of the C4 proton (typically ~5.8 ppm) corresponding to the newly installed acetoxy group[8].

Route 3: Chemoenzymatic Dynamic Kinetic Resolution (DKR)

Modern industrial synthesis often favors a hybrid approach: generating the cheap racemic mixture via the Clauss protocol (Route 1) and subsequently resolving it using biocatalysis.

Mechanistic Causality & Experience Lipases, particularly Pseudomonas sp. lipase (Lipase PS), exhibit profound enantioselectivity toward the C4-acetoxy group of β-lactams. In a biphasic system, the enzyme selectively hydrolyzes the undesired enantiomer into the corresponding C4-hydroxy azetidinone (which rapidly degrades or can be recycled), leaving the desired enantiomer intact. The addition of a mild epimerization catalyst allows the unreacted enantiomer to continuously re-equilibrate, theoretically pushing the yield of the desired enantiomer beyond the 50% kinetic resolution limit toward a true DKR.

SynthesisRoutes Start1 Propenyl Acetate + CSI Route1 [2+2] Cycloaddition (Clauss Protocol) Start1->Route1 DCM, 0°C Start2 L-Threonine Route2 Chiral Pool Derivatization Start2->Route2 Multi-step Start3 Racemic Azetidinone Route3 Enzymatic DKR (Lipase PS) Start3->Route3 Buffer/Organic Target 4-Acetoxy-3-methyl- azetidin-2-one Route1->Target 65% Yield (Racemic) Route2->Target 45% Yield (>99% ee) Route3->Target 48% Yield (>99% ee)

Comparative workflow of the three primary synthesis routes for 4-acetoxy-3-methyl-azetidin-2-one.

Self-Validating Experimental Protocol

  • Preparation: Suspend racemic 4-acetoxy-3-methyl-azetidin-2-one (100 mM) in a 1:1 mixture of phosphate buffer (pH 7.0) and diisopropyl ether.

  • Biocatalysis: Add immobilized Lipase PS (10 mg/mL). Stir gently at 30 °C.

  • Monitoring: Validation Checkpoint: Monitor the enantiomeric excess of the remaining substrate via chiral HPLC (e.g., Chiralcel OD-H column). The reaction is terminated when the ee of the remaining substrate exceeds 99% (typically 12-24 hours).

  • Workup: Filter the immobilized enzyme for reuse. Separate the organic layer, wash with brine, and evaporate to yield the enantiopure 4-acetoxy-3-methyl-azetidin-2-one.

Conclusion

For rapid, large-scale generation of the β-lactam core, the CSI [2+2] cycloaddition remains unmatched in terms of atom economy and raw material cost, despite yielding a racemic product[6]. However, for drug development professionals requiring immediate access to an enantiopure chiron without the burden of downstream resolution, the chiral pool synthesis offers absolute stereocontrol[7]. The optimal industrial compromise is increasingly found in chemoenzymatic DKR , which marries the scalability of the Clauss protocol with the exquisite selectivity of biocatalysis.

Sources

Safety & Regulatory Compliance

Safety

4-Acetoxy-3-methyl-azetidin-2-one proper disposal procedures

4-Acetoxy-3-methyl-azetidin-2-one: Comprehensive Operational Handling and Disposal Guide As a Senior Application Scientist, I frequently consult on the scale-up and safety logistics of highly reactive pharmaceutical inte...

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Author: BenchChem Technical Support Team. Date: April 2026

4-Acetoxy-3-methyl-azetidin-2-one: Comprehensive Operational Handling and Disposal Guide

As a Senior Application Scientist, I frequently consult on the scale-up and safety logistics of highly reactive pharmaceutical intermediates. 4-Acetoxy-3-methyl-azetidin-2-one (and its protected derivatives like 4-AA) is a foundational building block in the synthesis of non-traditional β-lactam antibiotics, including[1]. While its chemical reactivity is highly prized for building complex molecular architectures, this same reactivity poses significant occupational and environmental hazards.

This guide provides a self-validating system for the safe handling, operational use, and mandatory destruction of 4-Acetoxy-3-methyl-azetidin-2-one, ensuring compliance with environmental regulations and protecting laboratory personnel from potent sensitizers.

Part 1: Chemical Profile & Hazard Causality

The utility of 4-Acetoxy-3-methyl-azetidin-2-one lies in its highly strained four-membered β-lactam ring and the labile acetoxy group at the C4 position.

  • Synthetic Causality: The acetoxy group acts as an excellent leaving group. In the presence of a base, nucleophiles (such as thiolates) readily attack the C4 position, displacing the acetate and forming the critical thioether linkages required for penem antibiotics[1].

  • Hazard Causality: The β-lactam ring is a known acylating agent. In biological systems, it covalently binds to serine residues in proteins. In humans, this haptenation process can trigger severe, irreversible allergic sensitization ()[2]. Environmentally, intact β-lactams discharged into wastewater exert selective pressure on microbial populations, directly driving Antimicrobial Resistance (AMR)[3].

Table 1: Quantitative Chemical & Hazard Profile

AttributeSpecification / Consequence
Chemical Name 4-Acetoxy-3-methyl-azetidin-2-one
Structural Class β-Lactam (Azetidin-2-one derivative)
Key Reactivity C4 Nucleophilic Substitution; Ring Hydrolysis
Occupational Hazard Potent Respiratory and Skin Sensitizer; Corrosive Irritant
PPE Requirement , double-gloving[4]
Environmental Risk Ecotoxic; Promotes Antimicrobial Resistance (AMR)
Storage Requirements 2-8°C (Refrigerated) to prevent spontaneous degradation[4]

Part 2: Operational Handling & Experimental Workflow

When utilizing 4-Acetoxy-3-methyl-azetidin-2-one in synthesis, the protocol must be designed to minimize aerosolization and dermal contact while preserving the delicate ring structure.

Standard Operating Procedure: C4 Nucleophilic Substitution

  • Preparation: Conduct all operations within a certified Class II Type B2 biological safety cabinet or a high-flow chemical fume hood. Utilize double-gloving (nitrile over latex) and a P3 respirator if powder handling is required.

  • Activation: Dissolve the azetidinone in an anhydrous, inert solvent (e.g., dichloromethane or THF) at 0°C. Causality: Low temperatures suppress premature, spontaneous ring-opening prior to nucleophilic attack.

  • Substitution: Introduce the nucleophile (e.g., a protected mercaptan) dropwise. The addition of a mild base (like triethylamine) facilitates the displacement of the C4-acetoxy group.

  • Quenching: The reaction must be quenched with a buffered aqueous solution. Causality: Buffering neutralizes the displaced acetic acid byproduct without creating an overly acidic or basic environment that would hydrolyze the newly formed β-lactam product.

Pathway A 4-Acetoxy-3-methyl- azetidin-2-one C C4-Substituted Azetidinone A->C Substitution (Base catalyzed) D Acetic Acid (Byproduct) A->D Leaving Group B Nucleophile (e.g., Thiolate) B->C Attacks C4

Mechanistic workflow of C4 nucleophilic substitution displacing the acetoxy leaving group.

Part 3: Proper Disposal Procedures (Deactivation Protocol)

The Environmental Protection Agency (EPA) and global equivalents strictly prohibit the sewering of active pharmaceutical ingredients, especially [5]. To prevent AMR and protect downstream waste handlers, the β-lactam ring must be chemically destroyed prior to manifesting the waste.

We utilize Alkaline Hydrolysis , a self-validating, field-proven method that quantitatively cleaves the β-lactam pharmacophore.

Step-by-Step Deactivation Methodology:

  • Reagent Preparation: Prepare a 1 M Sodium Hydroxide (NaOH) solution. Causality: The hydroxide ion acts as a hard nucleophile that rapidly attacks the highly strained carbonyl carbon of the azetidin-2-one ring, initiating an irreversible ring-opening reaction[2].

  • Inactivation Mixing: In a designated, vented waste container, combine the β-lactam waste solution with the 1 M NaOH solution in a 1:2 volume ratio (e.g., 100 mL waste to 200 mL NaOH)[5].

  • Kinetic Hold: Stir the mixture continuously at ambient temperature for a minimum of 4 hours (240 minutes). Causality: While initial hydrolysis is rapid, kinetic studies demonstrate that a 4-hour hold is required to guarantee 100% quantitative destruction of the API and its reactive intermediates, yielding biologically inactive penicilloic acid derivatives[2][5].

  • Neutralization: Slowly titrate the alkaline mixture with 1 M Hydrochloric Acid (HCl) while monitoring with a calibrated pH meter. Stop when the pH stabilizes between 6.0 and 8.0. Causality: Highly alkaline solutions (pH > 12) are classified as corrosive hazardous waste. Neutralization stabilizes the degradation products and complies with standard aqueous waste regulations[5].

  • Segregation & Manifesting: Transfer the neutralized, inactive solution to a clearly labeled "Non-Biologically Active Aqueous Chemical Waste" container. Solid waste (contaminated gloves, empty vials) must be double-bagged and manifested for high-temperature incineration.

Disposal W β-Lactam Waste (4-Acetoxy-3-methyl-azetidin-2-one) H Alkaline Hydrolysis (Add 1M NaOH, Stir 4h) W->H 1:2 Volume Ratio N Neutralization (Add 1M HCl to pH 6-8) H->N Irreversible Ring Cleavage D Deactivated Aqueous Chemical Waste N->D pH Stabilized I Certified Incineration Facility D->I EPA/RCRA Compliant

Operational workflow for the chemical deactivation and disposal of β-lactam waste.

References

  • Brahms, A., & Peifer, C. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Molecules (MDPI), 26(16), 4930. Retrieved from[Link]

  • Google Patents. (1989). EP0301394A1 - Stable oxapenem-3-carboxylic acids.

Sources

Handling

Comprehensive Safety and Operational Guide for Handling 4-Acetoxy-3-methyl-azetidin-2-one

As a Senior Application Scientist, I frequently consult on the scale-up and safe handling of highly reactive chemical intermediates. 4-Acetoxy-3-methyl-azetidin-2-one is a critical chiral building block extensively utili...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult on the scale-up and safe handling of highly reactive chemical intermediates. 4-Acetoxy-3-methyl-azetidin-2-one is a critical chiral building block extensively utilized in the total synthesis of penem and carbapenem antibiotics[1]. While its chemical architecture—a strained four-membered β -lactam ring coupled with a C4-acetoxy leaving group—makes it an exceptionally versatile electrophile for synthetic chemists, these exact features render it a profound occupational hazard[2].

This guide provides a self-validating, causally-driven protocol for the safe handling, reaction execution, and disposal of this compound, ensuring that your laboratory operations maintain the highest standards of scientific integrity and personnel safety.

Mechanistic Hazard Profile: The Causality of Risk

To handle this compound safely, one must understand its underlying reactivity. The hazards of 4-acetoxy-3-methyl-azetidin-2-one are not arbitrary; they are a direct consequence of its molecular structure:

  • Severe Corrosivity and Irritation (H314): The molecule is a potent acylating agent. Upon contact with ambient moisture on the skin or in the eyes, it undergoes rapid hydrolysis, causing severe chemical burns and permanent tissue damage[3].

  • Respiratory Sensitization (H334): This is the most insidious risk. β -lactams are notorious for causing occupational asthma and severe allergic reactions[3]. The mechanism relies on haptenation: the electrophilic β -lactam ring covalently binds to nucleophilic residues (like lysine −NH2​ or cysteine −SH ) on human airway proteins. This hapten-protein adduct is recognized by the immune system as a foreign antigen, triggering an IgE-mediated hypersensitivity cascade[2].

  • Aquatic Toxicity (H411): Derivatives of acetoxyazetidinones exhibit long-lasting toxic effects in aquatic environments, necessitating strict environmental isolation during disposal[4].

G Azetidinone 4-Acetoxy-3-methyl- azetidin-2-one Adduct Covalent Hapten-Protein Adduct Azetidinone->Adduct Acylation/Alkylation Protein Host Protein (Nucleophile: -NH2, -SH) Protein->Adduct Immune Immune System Activation Adduct->Immune Antigen Presentation Sensitization Respiratory Sensitization & Allergic Response Immune->Sensitization IgE/T-Cell Response

Mechanism of β-lactam-induced protein haptenation and subsequent immune sensitization.

Personal Protective Equipment (PPE) Matrix

Because 4-acetoxy-3-methyl-azetidin-2-one is a potent sensitizer, the operational goal of your PPE setup must be zero exposure . The quantitative specifications below are designed to prevent chemical breakthrough and inhalation.

PPE CategoryQuantitative SpecificationScientific Justification
Respiratory NIOSH N95/P100 or PAPR (Assigned Protection Factor 10)Prevents inhalation of aerosolized powders which directly cause respiratory sensitization and occupational asthma[3].
Hand Protection Inner: Nitrile (4 mil)Outer: Butyl Rubber (14 mil)The C4-acetoxy group facilitates rapid alkylation. Butyl rubber provides >240 mins breakthrough resistance; inner nitrile maintains dexterity.
Eye/Face Indirect-vented goggles + ANSI Z87.1 Face ShieldProtects mucous membranes from corrosive dust and reactive splashes that could cause irreversible corneal damage[3].
Body Tyvek® suit or heavy-duty polyethylene apronPrevents micro-dust accumulation on standard cotton lab coats, which could lead to chronic dermal sensitization.
Operational Workflow & Experimental Protocol

The following protocol ensures a self-validating safety loop, meaning each step inherently verifies the safety of the next step in the sequence.

Step 1: Environmental Isolation (Pre-Weighing)

  • Action: Conduct all operations inside a certified Class II Type B2 biological safety cabinet or a chemical fume hood with a verified face velocity of 100 feet per minute (fpm).

  • Causality: The high face velocity ensures that any aerosolized β -lactam dust is pulled away from the operator's breathing zone, mitigating the H334 sensitization risk.

Step 2: Closed-System Transfer

  • Action: Tare a sealed vial on the balance. Inside the hood, transfer the required mass of 4-acetoxy-3-methyl-azetidin-2-one into the vial, seal it, and wipe the exterior with a damp cloth before removing it from the balance area.

  • Causality: Wiping the exterior neutralizes trace dust via slow hydrolysis, preventing contamination of the broader laboratory environment.

Step 3: Reaction Execution

  • Action: Dissolve the compound in an anhydrous, aprotic solvent (e.g., THF or DCM) under an inert atmosphere (Nitrogen or Argon)[5].

  • Causality: The C4-acetoxy group is highly sensitive to ambient moisture. Water will prematurely hydrolyze the leaving group, destroying the reagent's synthetic utility and generating acetic acid as a corrosive byproduct.

Step 4: Quenching and Workup

  • Action: Upon reaction completion, quench the mixture by slowly adding a saturated aqueous solution of Sodium Bicarbonate ( NaHCO3​ ) or dilute Sodium Hydroxide ( NaOH )[1].

  • Causality: Alkaline conditions catalyze the hydrolysis of the strained β -lactam ring. Ring-opening permanently destroys the molecule's ability to act as an acylating agent, terminating its toxicity and sensitizing potential.

G Start Hazard Assessment: Identify Sensitization Risks PPE Don PPE: Respirator, Double Gloves, Chemical Apron Start->PPE Hood Fume Hood Setup: Verify Airflow > 100 fpm PPE->Hood Transfer Weighing & Transfer: Closed-System or Glovebag Hood->Transfer Reaction Reaction Execution: Inert Atmosphere (N2/Ar) Transfer->Reaction Quench Quenching & Workup: Hydrolyze unreacted lactam Reaction->Quench Waste Waste Segregation: Incineration / Aqueous Quench->Waste

Workflow for the safe handling, reaction, and disposal of 4-acetoxy-3-methyl-azetidin-2-one.

Spill Response and Disposal Plan

Because of its aquatic toxicity[4], 4-acetoxy-3-methyl-azetidin-2-one must never be released into the standard wastewater system.

  • Dry Spills: Do not sweep dry, as this aerosolizes the sensitizer. Gently cover the spill with absorbent pads soaked in 1M NaOH or saturated NaHCO3​ to initiate ring-opening hydrolysis. Allow it to sit for 15-30 minutes, then wipe up and place in a sealed hazardous waste container.

  • Organic Waste: Collect all organic solvent waste containing the unreacted lactam or its derivatives in clearly labeled, halogenated/non-halogenated waste carboys destined for high-temperature commercial incineration.

  • Aqueous Waste: Ensure all aqueous waste has been thoroughly basified (pH > 9) for at least 1 hour to guarantee complete destruction of the β -lactam pharmacophore before transferring to the aqueous hazardous waste stream.

References
  • Title: 4-Acetoxy-2-azetidinone | C5H7NO3 | CID 119981 - PubChem - NIH Source: nih.gov URL: [Link]

  • Source: google.
  • Title: Chemoenzymatic enantioselective route to get (+) and (-) 4-acetoxy-azetidin-2-one by Lipase-catalysed kinetic resolution and their applications Source: researchgate.net URL: [Link]

Sources

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